Product packaging for Heliotrine(Cat. No.:CAS No. 303-33-3)

Heliotrine

Cat. No.: B1673042
CAS No.: 303-33-3
M. Wt: 313.39 g/mol
InChI Key: LMFKRLGHEKVMNT-UJDVCPFMSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Heliotrine is a hepatotoxic pyrrolizidine alkaloid (PA) found in plants of the Boraginaceae, Asteraceae, and Fabaceae families, and it serves as a critical reference standard in phytochemical and toxicological research. Its primary research value lies in studying the mechanisms of PA-induced hepatotoxicity and genotoxicity. This compound is a protoxicant that requires metabolic activation by hepatic cytochrome P450 enzymes (CYP3A4 and CYP2B6) to form reactive dehydropyrrolizidine alkaloids (dehydroPAs or pyrrolic esters). These reactive metabolites are potent alkylating agents that form DNA adducts and protein adducts, leading to cytotoxicity, genotoxicity, and potentially initiating hepatic sinusoidal obstruction syndrome (HSOS), formerly known as veno-occlusive disease (VOD). Research applications for this compound include use as an analytical standard for the quantification and confirmation of PA contamination in food products like honey, grains, and herbal teas, a concern for food safety agencies worldwide [https://www.efsa.europa.eu/en/efsajournal/pub/4572]. It is also employed in the development of analytical methods, such as LC-MS/MS, for the sensitive detection of PAs in complex matrices. Furthermore, this compound is used in in vitro and in vivo toxicology studies to investigate the metabolic pathways of PAs, their cytotoxic effects on hepatocytes, and the resulting DNA damage, providing insights into the risk assessment of these naturally occurring toxins. This product is sold for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H27NO5 B1673042 Heliotrine CAS No. 303-33-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(7S,8R)-7-hydroxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-2-[(1R)-1-methoxyethyl]-3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO5/c1-10(2)16(20,11(3)21-4)15(19)22-9-12-5-7-17-8-6-13(18)14(12)17/h5,10-11,13-14,18,20H,6-9H2,1-4H3/t11-,13+,14-,16+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMFKRLGHEKVMNT-UJDVCPFMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(C)OC)(C(=O)OCC1=CCN2C1C(CC2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@](C(C)C)(C(=O)OCC1=CCN2[C@H]1[C@H](CC2)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3075381
Record name Butanoic acid, 2-hydroxy-2-[(1R)-1-methoxyethyl]-3-methyl-, [(1S,7aR)-2,3,5,7a-tetrahydro-1-hydroxy-1H-pyrrolizin-7-yl]methyl ester, (2S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3075381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303-33-3
Record name (+)-Heliotrine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=303-33-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Heliotrine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000303333
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanoic acid, 2-hydroxy-2-[(1R)-1-methoxyethyl]-3-methyl-, [(1S,7aR)-2,3,5,7a-tetrahydro-1-hydroxy-1H-pyrrolizin-7-yl]methyl ester, (2S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3075381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HELIOTRINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZYB88Y4FUZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Botanical Compendium of Heliotrine: A Guide for Scientific and Industrial Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Natural Sources, Biosynthesis, and Analysis of Heliotrine for Researchers, Scientists, and Drug Development Professionals.

Introduction

This compound, a prominent member of the pyrrolizidine alkaloid (PA) class of secondary metabolites, has garnered significant scientific interest due to its cytotoxic, antimicrobial, and antiviral properties, alongside its well-documented hepatotoxicity. As a monoester pyrrolizidine alkaloid, its molecular structure and biological activity make it a subject of intensive research in toxicology, pharmacology, and drug development. This technical guide provides a comprehensive overview of the natural sources of this compound, its biosynthetic pathway, and detailed methodologies for its extraction and quantification, tailored for the scientific community.

Natural Sources of this compound

This compound is predominantly found in flowering plants, with its primary sources belonging to the Boraginaceae family, particularly the genus Heliotropium.[1][2][3][4] Several other plant families, including Asteraceae and Fabaceae, are also known to produce a wide array of pyrrolizidine alkaloids.[2][3][5]

Primary Botanical Sources: The Heliotropium Genus

The genus Heliotropium encompasses over 250 species, many of which are recognized as prolific producers of this compound and its derivatives.[6][7] These plants are widely distributed in tropical and subtropical regions.[6]

Key Heliotropium species identified as natural sources of this compound include:

  • Heliotropium indicum : Commonly known as Indian heliotrope, this species is a well-documented source of this compound.[6][8] It also contains other related alkaloids such as indicine, acetyl indicine, and their N-oxides.[6][8]

  • Heliotropium europaeum : This species, prevalent in the Mediterranean region, has been implicated in cases of livestock poisoning due to its high PA content, including this compound.[9][10]

  • Heliotropium transoxanum : Research has confirmed the presence of this compound, lasiocarpine, and this compound N-oxide in the aerial parts of this Iranian native species.

  • Heliotropium rotundifolium and Heliotropium suaveolens : Studies have shown that these species contain this compound-type PAs.[9][11]

  • Heliotropium lasiocarpum : Contamination of wheat with seeds from this species has led to human poisoning due to its high concentration of PAs, with this compound N-oxide being a major component.[7]

Other Botanical Sources

While the Heliotropium genus is the most direct source, other plants within the Boraginaceae family and beyond have been found to contain various pyrrolizidine alkaloids. It is important for researchers to be aware of these as potential sources of contamination or for comparative studies.

  • Boraginaceae Family : Plants like borage (Borago officinalis) and comfrey (Symphytum officinale) contain a range of PAs, although the specific presence and concentration of this compound may vary.[12][13][14][15] Borage leaves and roots are known to contain PAs, while the seed oil is generally considered free of them if properly processed.[16][17] Comfrey contains numerous PAs, and its use is often restricted due to toxicity concerns.[14][15][18]

  • Asteraceae and Fabaceae Families : These families contain a vast number of PA-producing species.[2][3][5] While not the primary sources of this compound itself, they contribute to the overall landscape of PA research and potential co-occurrence in environmental or food samples.

Quantitative Data on this compound Content

The concentration of this compound and other PAs can vary significantly depending on the plant species, the specific plant part, geographical location, and harvesting time.[3][9] The flowers of Heliotropium species often contain the highest concentrations of PAs.[9][10]

Plant SpeciesPlant PartTotal Pyrrolizidine Alkaloid Content (% of dry weight)Specific this compound Content DataReference
Heliotropium europaeumFlowers, Roots0.5 - 5%This compound-N-oxide is a prominent PA[9][10]
Heliotropium rotundifoliumAll major parts0.5 - 5%Over 90% of total PAs are this compound-type[9][11]
Heliotropium suaveolensAll major parts0.5 - 5%This compound-type PAs account for 72-89% of total PAs[9][11]
Heliotropium indicumNot specified~0.01%Contains this compound and related alkaloids[2]
Heliotropium transoxanumAerial partsNot specifiedContains this compound, lasiocarpine, and this compound N-oxide
Heliotropium crispumWhole plantNot specified2.809 mg of this compound isolated[19]
Heliotropium curassavicumWhole plantNot specified2.656 mg of this compound isolated[19]
Comfrey (Symphytum sp.)Leaves and RootsUp to 0.29%Contains a variety of PAs[20]
Borage (Borago officinalis)Leaves and Roots< 0.001%Contains various PAs[16]

Biosynthesis of this compound

The biosynthesis of this compound is a complex enzymatic process that involves the formation of a necine base, heliotridine, and a necic acid, heliotric acid. These two precursors are then esterified to form this compound.[21]

Biosynthesis of the Necine Base: Heliotridine

The formation of the pyrrolizidine core structure begins with the amino acid L-ornithine, which is converted to putrescine.[21] Two molecules of putrescine are then condensed to form homospermidine, a reaction catalyzed by homospermidine synthase (HSS), the first committed enzyme in the PA biosynthetic pathway.[21] Homospermidine is subsequently oxidized to a dialdehyde intermediate, which then undergoes cyclization and reduction to form the necine base.[21]

Heliotridine_Biosynthesis L_Ornithine L-Ornithine Putrescine Putrescine L_Ornithine->Putrescine Homospermidine Homospermidine Putrescine->Homospermidine Homospermidine Synthase (HSS) Dialdehyde Dialdehyde Intermediate Homospermidine->Dialdehyde Oxidation Necine_Base Necine Base (Heliotridine) Dialdehyde->Necine_Base Cyclization & Reduction

Caption: Biosynthetic pathway of the necine base, heliotridine.

Biosynthesis of the Necic Acid: Heliotric Acid

The necic acid moiety, heliotric acid, is derived from the branched-chain amino acid L-valine.[21] A key enzyme, C7-hydroxyacid synthase (C7HAS), catalyzes the transfer of an activated acetaldehyde from pyruvate to 2-oxoisovalerate, forming the direct precursor of C7-necic acids like heliotric acid.[21]

Final Esterification

The final step in this compound biosynthesis is the esterification of the heliotridine with heliotric acid.[21] The specific transferase enzyme responsible for this reaction has yet to be fully characterized.[21]

Heliotrine_Formation cluster_precursors Precursors Heliotridine Heliotridine (Necine Base) This compound This compound Heliotridine->this compound Esterification (Transferase) Heliotric_Acid Heliotric Acid (Necic Acid) Heliotric_Acid->this compound

Caption: Final esterification step in the formation of this compound.

Experimental Protocols

Extraction and Isolation of this compound

A general protocol for the extraction and isolation of this compound from plant material involves the following steps:

  • Drying and Grinding: The collected plant material (e.g., aerial parts of Heliotropium species) is air-dried in the shade and then ground into a coarse powder.

  • Maceration: The powdered plant material is subjected to cold maceration with methanol for several days. This process is often repeated to ensure complete extraction.

  • Filtration and Concentration: The methanolic extract is filtered, and the solvent is evaporated under reduced pressure to obtain a crude extract.

  • Acid-Base Extraction: The crude extract is dissolved in an acidic solution (e.g., 2% sulfuric acid) and then washed with a non-polar solvent (e.g., chloroform) to remove fats and pigments. The aqueous layer is then made alkaline (e.g., with ammonia) and extracted with a polar solvent (e.g., chloroform or ethyl acetate) to isolate the free base alkaloids.

  • Chromatographic Purification: The resulting alkaloid fraction is further purified using column chromatography on silica gel or alumina, followed by preparative thin-layer chromatography (PTLC) or high-performance liquid chromatography (HPLC) to isolate pure this compound.

Quantification of this compound

High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for the quantification of this compound in plant extracts.

  • Instrumentation: A standard HPLC system equipped with a UV or mass spectrometry (MS) detector is used.

  • Column: A C18 reversed-phase column is typically employed.

  • Mobile Phase: A gradient of acetonitrile and water (often with an acid modifier like formic acid) is commonly used for separation.

  • Detection: UV detection is often set at a wavelength around 220 nm. For higher specificity and sensitivity, LC-MS/MS is the preferred method.

  • Quantification: A calibration curve is generated using a certified reference standard of this compound. The concentration of this compound in the sample is then determined by comparing its peak area to the calibration curve.

HPLC_Workflow Sample Plant Extract HPLC HPLC System (C18 Column) Sample->HPLC Separation Separation by Mobile Phase Gradient HPLC->Separation Detection Detection (UV or MS) Separation->Detection Quantification Quantification (vs. Standard Curve) Detection->Quantification

Caption: General workflow for the quantification of this compound using HPLC.

Conclusion

This technical guide has provided a detailed overview of the natural sources, biosynthesis, and analytical methodologies for this compound. The genus Heliotropium stands out as the primary botanical source of this important pyrrolizidine alkaloid. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, toxicology, and drug development, facilitating further investigation into the properties and potential applications of this compound. The provided protocols and diagrams offer a foundational framework for experimental design and a deeper understanding of the scientific principles governing the study of this compound.

References

Technical Whitepaper: The Heliotrine Biosynthesis Pathway in Heliotropium Species

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Pyrrolizidine alkaloids (PAs) are a diverse group of plant secondary metabolites, notable for their hepatotoxic, genotoxic, and tumorigenic properties.[1][2] Heliotrine, a prominent PA found in many Heliotropium species, is of significant interest to toxicologists, pharmacologists, and drug development professionals.[3] This technical guide provides a comprehensive overview of the this compound biosynthetic pathway, detailing the formation of its constituent parts—the necine base heliotridine and the necic acid heliotric acid. It includes a summary of quantitative data, detailed experimental protocols for PA analysis, and visualizations of the key pathways and workflows to facilitate a deeper understanding of this complex metabolic process.

The Biosynthesis of this compound: A Dual-Pathway Process

The biosynthesis of this compound is a complex process that involves two distinct branches of secondary metabolism converging to form the final alkaloid. These pathways synthesize the two core components of this compound: the necine base (heliotridine) and the necic acid (heliotric acid).[4] These components are then joined via an ester linkage.[4]

Pathway I: Biosynthesis of the Necine Base, Heliotridine

The formation of the characteristic bicyclic pyrrolizidine core of heliotridine begins with common amino acids and proceeds through a series of enzymatic steps. Heliotridine is a stereoisomer of retronecine, another common necine base.[1][5]

  • Precursors : The pathway originates from the amino acids L-arginine or L-ornithine.[4] In plants, L-ornithine is typically decarboxylated to form putrescine.

  • Homospermidine Formation : The first committed step in PA biosynthesis is the condensation of two putrescine molecules to form homospermidine.[1][2] This reaction is catalyzed by Homospermidine Synthase (HSS) , an enzyme that has evolved independently multiple times through the duplication of the deoxyhypusine synthase gene involved in primary metabolism.[4][6]

  • Oxidation and Cyclization : Homospermidine undergoes oxidation, likely catalyzed by a copper-dependent diamine oxidase known as Homospermidine Oxidase (HSO) .[4][7] This creates a dialdehyde intermediate, which then spontaneously undergoes an intramolecular cyclization (Mannich-type reaction) to form the core pyrrolizidine ring system.[4]

  • Further Modifications : Subsequent reduction, desaturation, and hydroxylation steps, catalyzed by enzymes that are not yet fully characterized, convert the initial cyclized product into the final necine base, (+)-heliotridine.[1]

Necine Base Biosynthesis Heliotridine Biosynthesis Pathway cluster_precursors Primary Metabolism cluster_pathway PA-Specific Pathway L-Ornithine L-Ornithine Putrescine Putrescine L-Ornithine->Putrescine Decarboxylation Homospermidine Homospermidine Putrescine->Homospermidine HSS Dialdehyde_Intermediate Dialdehyde Intermediate Homospermidine->Dialdehyde_Intermediate HSO Pyrrolizidine_Ring Pyrrolizidine Ring Dialdehyde_Intermediate->Pyrrolizidine_Ring Spontaneous Cyclization Heliotridine Heliotridine Pyrrolizidine_Ring->Heliotridine Reduction & Hydroxylation HSS Homospermidine Synthase HSO Homospermidine Oxidase

Caption: The biosynthetic pathway for the necine base heliotridine.

Pathway II: Biosynthesis of the Necic Acid, Heliotric Acid

The necic acid moiety, heliotric acid, provides the ester group for the final alkaloid. Its biosynthesis originates from branched-chain amino acid metabolism.

  • Precursors : Heliotric acid is derived from the amino acid L-valine and an activated acetaldehyde unit from pyruvate.[4]

  • Key Enzymatic Step : Research in Heliotropium indicum has identified C7-hydroxyacid synthase (C7HAS) as the first specific enzyme in this pathway.[4] This enzyme, a duplicate of an acetohydroxyacid synthase (AHAS) catalytic subunit, catalyzes the transfer of the activated acetaldehyde from pyruvate to 2-oxoisovalerate (derived from L-valine).[4]

  • Final Modifications : The resulting precursor is then converted into heliotric acid through a series of subsequent enzymatic modifications that are still under investigation.[4]

Final Assembly: Esterification

The final step in this compound biosynthesis is the esterification of the heliotridine necine base with the heliotric acid.

  • Esterification : The hydroxyl group at C-9 of heliotridine is esterified with the carboxyl group of heliotric acid to form this compound.[4] The specific enzyme catalyzing this reaction has not yet been identified but is presumed to be a transferase.[4] In some Heliotropium species, a further acetylation can occur to yield acetylthis compound, a reaction likely catalyzed by an O-acetyltransferase.[4]

Heliotrine_Biosynthesis_Overview Overall this compound Biosynthesis cluster_necine Necine Base Pathway cluster_necic Necic Acid Pathway L-Ornithine L-Ornithine Putrescine Putrescine L-Ornithine->Putrescine HSS, HSO, etc. Homospermidine Homospermidine Putrescine->Homospermidine HSS, HSO, etc. Heliotridine Heliotridine Homospermidine->Heliotridine HSS, HSO, etc. L-Valine L-Valine Heliotric_Acid_Precursor Necic Acid Precursor L-Valine->Heliotric_Acid_Precursor Pyruvate Pyruvate Pyruvate->Heliotric_Acid_Precursor C7HAS Heliotric Acid Heliotric Acid Heliotric_Acid_Precursor->Heliotric Acid Modifications This compound This compound Heliotric Acid->this compound Esterification (Transferase?) PA_Analysis_Workflow Experimental Workflow for PA Analysis Start Plant Material (e.g., Heliotropium leaves) Grinding Drying & Grinding Start->Grinding Extraction Extraction (Acidified Methanol, Ultrasonication) Grinding->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Combine Supernatants Centrifugation->Supernatant Cleanup Cleanup: Solid-Phase Extraction (SPE) Supernatant->Cleanup Elution Elution & Evaporation Cleanup->Elution Reconstitution Reconstitution in Mobile Phase Elution->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis Data Data Processing: Identification & Quantification Analysis->Data

References

Heliotrine: A Comprehensive Technical Guide on its Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heliotrine is a naturally occurring pyrrolizidine alkaloid (PA) found in numerous plant species, particularly those belonging to the Heliotropium, Crotalaria, and Senecio genera.[1] Historically, PAs have been recognized for their significant hepatotoxicity, posing risks to both livestock and humans through contaminated food sources.[2] However, emerging research has unveiled a spectrum of pharmacological activities associated with this compound, including anti-inflammatory, antioxidant, and anticancer properties, sparking interest in its potential therapeutic applications.[1][3] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, biological activities, and toxicological profile of this compound, with a focus on quantitative data and detailed experimental methodologies.

Chemical Structure and Physicochemical Properties

This compound is a monoester pyrrolizidine alkaloid.[4] Its chemical structure consists of a necine base, heliotridine, esterified with heliotric acid.

Table 1: Chemical and Physicochemical Properties of this compound

PropertyValueReference
Chemical Name [(7S,8R)-7-hydroxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-2-[(1R)-1-methoxyethyl]-3-methylbutanoate[5]
CAS Number 303-33-3[5]
Molecular Formula C₁₆H₂₇NO₅[5]
Molecular Weight 313.39 g/mol [5]
Appearance White powder[5]
Solubility Soluble in chloroform and ethanol[5]
logP (Octanol/Water Partition Coefficient) 0.327 (Crippen Calculated)[6]
Water Solubility (logS) -1.42 (Crippen Calculated)[6]
SMILES C--INVALID-LINK--C)(C(=O)OCC1=CCN2[C@H]1--INVALID-LINK--O)O">C@HOC[7]
InChIKey LMFKRLGHEKVMNT-UJDVCPFMSA-N[7]

Biological Activities and Mechanism of Action

The biological effects of this compound are complex and primarily attributed to its metabolic activation in the liver.

Metabolic Activation and Toxicity

This compound itself is a pro-toxicant and requires metabolic activation by cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2B6, in the liver.[8] This process generates highly reactive pyrrolic metabolites, known as dehydroheliotridine (DHH). These electrophilic metabolites can readily alkylate cellular macromolecules such as DNA and proteins, leading to cytotoxicity, genotoxicity, and the characteristic hepatotoxicity associated with PAs.[8][9] The primary toxic outcome is hepatic sinusoidal obstruction syndrome (HSOS), previously known as veno-occlusive disease (VOD).[8]

metabolic_activation This compound This compound (Pro-toxicant) CYP450 Cytochrome P450 (CYP3A4, CYP2B6) in Liver This compound->CYP450 Metabolic Activation DHH Dehydroheliotridine (DHH) (Reactive Pyrrolic Metabolite) CYP450->DHH Macromolecules Cellular Macromolecules (DNA, Proteins) DHH->Macromolecules Alkylation Toxicity Cytotoxicity, Genotoxicity, Hepatotoxicity (HSOS/VOD) Macromolecules->Toxicity dna_alkylation DHH Dehydroheliotridine (DHH) DNA DNA DHH->DNA Alkylation of DNA bases DNA_Adducts DNA Adducts DNA->DNA_Adducts Inhibition Inhibition of Replication and Transcription DNA_Adducts->Inhibition Mutations Induction of Mutations DNA_Adducts->Mutations Strand_Breaks DNA Strand Breaks DNA_Adducts->Strand_Breaks Apoptosis Cell Cycle Arrest & Apoptosis Inhibition->Apoptosis Mutations->Apoptosis Strand_Breaks->Apoptosis mtt_workflow cluster_prep Preparation cluster_incubation Incubation cluster_assay MTT Assay cluster_analysis Data Analysis seed Seed cells in 96-well plate treat Treat with This compound seed->treat incubate Incubate for 24-72 hours treat->incubate add_mtt Add MTT reagent incubate->add_mtt solubilize Solubilize formazan crystals add_mtt->solubilize read Measure absorbance solubilize->read calculate Calculate % viability and IC50 read->calculate

References

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Pyrrolizidine alkaloids (PAs) are a large class of phytotoxins produced by thousands of plant species, which can contaminate food, animal feed, and herbal medicines.[1][2] This guide provides an in-depth technical overview of the toxicological profile of heliotrine, a representative monoester PA, and its structurally related compounds. The toxicity of these alkaloids is not intrinsic but is a consequence of metabolic activation, primarily in the liver, by cytochrome P450 enzymes into highly reactive pyrrolic esters.[3][4] These metabolites readily form covalent adducts with cellular macromolecules, including DNA and proteins, leading to a spectrum of toxic effects such as hepatotoxicity, genotoxicity, and carcinogenicity.[5][6] The severity of these effects is strongly dependent on the specific chemical structure of the PA, with diesters generally exhibiting greater toxicity than monoesters like this compound.[5][7] This document details the toxicokinetics, mechanisms of action, and key toxicological endpoints, presenting quantitative data in comparative tables. Furthermore, it provides detailed experimental protocols and visual diagrams of critical pathways and workflows to support researchers, scientists, and drug development professionals in this field.

Introduction to Pyrrolizidine Alkaloids (PAs)

Pyrrolizidine alkaloids are secondary metabolites synthesized by an estimated 3% of the world's flowering plants, notably within the Boraginaceae, Asteraceae, and Fabaceae families, as a defense mechanism against herbivores.[2][7] Structurally, PAs consist of a necine base (a fused, bicyclic amino alcohol) esterified with one or two necic acids.[2][8] They can be classified based on the structure of the necine base—such as retronecine, heliotridine, and otonecine—and the degree of esterification.[5][9]

The toxicity of PAs is almost exclusively associated with those containing a double bond at the 1,2-position of the necine base.[6][8] this compound is a heliotridine-type monoester PA, characterized by a single ester linkage.[5][9] In contrast, alkaloids like lasiocarpine are open-chain diesters, while others such as retrorsine and senecionine are macrocyclic diesters, a structural feature that significantly enhances their toxic potential.[5][7] Human exposure is a significant health concern, often occurring through the consumption of contaminated grains, honey, milk, eggs, and herbal teas.[1][2][10]

Toxicokinetics and Metabolism

The biological effects of this compound and related PAs are dictated by their absorption, distribution, metabolism, and excretion (ADME).

Absorption and Distribution: Following ingestion, PAs are absorbed from the gastrointestinal tract. Studies using Caco-2 cell monolayers, a model for the intestinal barrier, have shown that the passage of PAs is structure-dependent.[11] For this compound and the open-chained diester echimidine, passage across this barrier is limited by an active efflux mechanism driven by P-glycoprotein (ABCB1), which transports the alkaloids back into the intestinal lumen, thereby reducing their oral bioavailability.[11][12] After absorption, PAs are transported to the liver, the primary site of metabolism and toxicity.[12] A pharmacokinetic study in rats showed that after oral administration, this compound had an absolute bioavailability of 23.3%.[13]

Metabolism: A Double-Edged Sword The metabolism of PAs is the critical determinant of their toxicity. It involves competing pathways of bioactivation and detoxification.

  • Bioactivation: In the liver, PAs are oxidized by cytochrome P450 (CYP) monooxygenases, particularly CYP3A4, into highly reactive dehydropyrrolizidine alkaloids (DHPAs), also known as pyrrolic esters.[3][4][5][7] These electrophilic metabolites can alkylate cellular nucleophiles like DNA and proteins, forming adducts and initiating toxicity.[6] These DHPAs can also undergo hydrolysis to form dehydronecine metabolites like 6,7-dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine (DHP), which are also toxic but less reactive.[6][8]

  • Detoxification: Two main detoxification routes exist. The first is N-oxidation of the necine base to form PA N-oxides, which are more water-soluble and less toxic.[6][8] The second involves the conjugation of reactive DHPAs with glutathione (GSH), forming conjugates that can be safely excreted.[4][6] However, PA N-oxides can be metabolically converted back to their toxic parent PAs in the body.[6]

G cluster_0 Metabolic Pathways of this compound cluster_1 Detoxification This compound This compound (Parent PA) DHPA Dehydropyrrolizidine Alkaloid (DHPA) (Reactive Pyrrolic Ester) This compound->DHPA Bioactivation (CYP450 Oxidation) PAN_Oxide PA N-Oxide This compound->PAN_Oxide N-Oxygenase Adducts DNA & Protein Adducts (Covalent Binding) DHPA->Adducts Alkylation GSH_Conj GSH Conjugate DHPA->GSH_Conj GSH Conjugation Toxicity Genotoxicity, Cytotoxicity, Hepatotoxicity Adducts->Toxicity Excretion Excretion PAN_Oxide->Excretion GSH_Conj->Excretion

Metabolic activation and detoxification pathways of this compound.

Mechanism of Toxicity

The toxicity of this compound and related PAs stems from the covalent binding of their electrophilic metabolites (DHPAs) to cellular macromolecules.[5][6] This interaction disrupts normal cellular function and triggers multiple adverse outcome pathways.

Genotoxicity and the DNA Damage Response: The formation of DNA adducts is a primary mechanism of PA-induced genotoxicity and carcinogenicity.[5][6] These adducts can lead to DNA strand breaks, mutations, and chromosomal aberrations. The cell responds to this damage by activating a complex signaling network known as the DNA Damage Response (DDR).[3] This response attempts to repair the DNA. If the damage is too severe, the cell may be directed towards programmed cell death (apoptosis) or cellular senescence.[3] Key proteins like p53 are activated as part of this response.[7] Studies have shown that this compound can induce both the phosphorylation of histone H2AX (a marker of DNA double-strand breaks) and the activation of p53.[7]

G cluster_0 DNA Damage Response Pathway DHPA DHPA (Reactive Metabolite) DNA_Adducts DNA Adducts & Damage DHPA->DNA_Adducts DDR_Activation DNA Damage Response Activation (e.g., ATM/ATR, γH2AX) DNA_Adducts->DDR_Activation p53 p53 Activation DDR_Activation->p53 CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest DNARepair DNA Repair p53->DNARepair Apoptosis Apoptosis (Programmed Cell Death) p53->Apoptosis

Simplified DNA Damage Response pathway initiated by PA metabolites.

Hepatotoxicity: The liver is the primary target organ for PA toxicity. Acute poisoning can lead to hepatic sinusoidal obstruction syndrome (HSOS), also known as veno-occlusive disease (VOD), characterized by hepatomegaly, ascites, and liver failure.[1][12][14] Chronic exposure to low levels of PAs can result in liver fibrosis, cirrhosis, and the development of liver tumors.[1][5] The underlying mechanism involves the damage and death of liver sinusoidal endothelial cells and hepatocytes due to the binding of reactive metabolites.

Toxicological Endpoints and Quantitative Data

The toxicity of PAs varies significantly based on their chemical structure. The following tables summarize quantitative data for this compound and other representative alkaloids from in vitro and in vivo studies.

Table 1: In Vitro Cytotoxicity of Pyrrolizidine Alkaloids

Pyrrolizidine AlkaloidCell LineAssay EndpointResultReference
This compound HepG2-CYP3A4Cell Viability (24h)>75% at 500 µM (EC50 not calculable)[7]
This compound Primary Human Hepatocytes (PHH)Cell Viability (24h)>75% at 500 µM (EC50 not calculable)[7]
LasiocarpineHepG2-CYP3A4Cell Viability (24h)EC50 = 12 µM[7]
RetrorsinePrimary Human Hepatocytes (PHH)Cell Viability (24h)Significant dose-dependent decrease[7]
LycopsamineHepG2-CYP3A4Cell Viability (24h)>75% at 500 µM (EC50 not calculable)[7]
MonocrotalineHepG2-CYP3A4Cell Viability (24h)>75% at 500 µM (EC50 not calculable)[7]

Table 2: In Vitro Genotoxicity of Pyrrolizidine Alkaloids

Pyrrolizidine AlkaloidCell LineAssayEndpointResultReference
This compound Primary Human Hepatocytes (PHH)Comet AssayBMDL< 7 µM[3][7]
This compound HepG2-CYP3A4γH2AX AssayFold Induction>2-fold at 10 µM[7]
This compound HepG2-CYP3A4p53 AssayFold Induction>2-fold at 25 µM[7]
LasiocarpinePrimary Human Hepatocytes (PHH)Comet AssayBMDLMost potent of PAs tested[7]
RetrorsineHepG2-CYP3A4γH2AX AssayFold Induction>2-fold at 0.05 µM[7]
RiddelliinePrimary Human Hepatocytes (PHH)Comet AssayBMDLMore potent than this compound[7]
MonocrotalinePrimary Human Hepatocytes (PHH)Comet AssayBMDLLess potent than this compound[7]
LycopsaminePrimary Human Hepatocytes (PHH)Comet AssayBMDL~15-fold less potent than this compound[7]

Table 3: In Vivo Acute Toxicity and Toxicokinetics of this compound in Rats

ParameterSpecies/ModelDosingResultReference
Acute ToxicityMale Wistar RatsSingle oral gavagePulmonary lesions at ≥ 160 mg/kg[14]
Acute ToxicityWistar Rat PupsSingle oral doseFatalities within 60 days at 150-300 mg/kg[14]
Max Concentration (Cmax)RatsOral320 ± 26 ng/mL[13]
Time to Cmax (Tmax)RatsOral0.75 ± 0.00 h[13]
Clearance (CL)RatsIV5.86 ± 0.17 L/h/kg[13]
Oral BioavailabilityRatsOral vs. IV23.3%[13]

Structure-Activity Relationships (SAR)

The toxic potential of PAs is intricately linked to their chemical structure. Key determinants include:

  • 1,2-Unsaturated Necine Base: A double bond at the 1,2-position is a prerequisite for metabolic activation to toxic pyrrolic esters.[6][8] Saturated PAs are generally considered non-toxic.[5]

  • Esterification: The type and number of ester groups are critical. Diester PAs are significantly more toxic and genotoxic than monoester PAs.[3][5][7] Macrocyclic diesters (e.g., retrorsine, senecionine) are among the most potent PAs.[5][7]

  • Necine Base Stereochemistry: The stereochemistry of the necine base (e.g., retronecine vs. heliotridine) also influences toxicity.[15]

  • Genotoxicity Potency Ranking: Based on studies in primary human hepatocytes, a general rank order of decreasing genotoxic potential has been established: Lasiocarpine > Riddelliine > Retrorsine > this compound > Monocrotaline > Lycopsamine .[7] This highlights that even as a monoester, this compound possesses considerable genotoxic activity.

Experimental Protocols

Detailed and standardized protocols are essential for the accurate assessment of PA toxicity.

6.1 Protocol: In Vitro Genotoxicity Assessment (γH2AX Assay) This assay quantifies DNA double-strand breaks by measuring the phosphorylation of histone H2AX.

  • Cell Culture: Plate metabolically competent liver cells (e.g., HepaRG or CYP3A4-overexpressing HepG2) in 96-well plates and allow them to adhere and differentiate.[16]

  • Exposure: Treat cells with a range of concentrations of the test PA (e.g., this compound) and appropriate controls (vehicle and positive control) for 24 hours.[16]

  • Fixation: Remove the medium, wash cells with D-PBS, and fix with 4% paraformaldehyde in D-PBS.[16]

  • Permeabilization: Wash the cells and permeabilize them to allow antibody access.

  • Blocking & Staining: Block non-specific antibody binding sites. Incubate with a primary antibody against γH2AX, followed by a fluorescently-labeled secondary antibody. A nuclear counterstain (e.g., DAPI) is also used.

  • Imaging and Quantification: Acquire images using a high-content imaging system. Quantify the fluorescence intensity of γH2AX within the nucleus. The fold-induction of γH2AX relative to the vehicle control is calculated to determine genotoxicity.

6.2 Protocol: Sample Preparation and Analysis by LC-MS/MS This protocol is for the extraction and quantification of PAs from a complex matrix like herbal material.

  • Homogenization: Weigh approximately 1 gram of the homogenized plant material into a centrifuge tube.[17]

  • Extraction: Add 10 mL of an acidic extraction solvent (e.g., 0.05 M sulfuric acid in 50% methanol). Vortex for 1 minute and shake for 1 hour to extract the PAs.[17]

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to pellet solid material.[17]

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition a cation exchange SPE cartridge (e.g., Oasis MCX) with methanol followed by water.[17][18]

    • Load the supernatant from the extraction step onto the cartridge.

    • Wash the cartridge with an acidic solution (e.g., 2% formic acid in water) and then methanol to remove interferences.[17]

    • Elute the PAs with a basic organic solvent (e.g., 5% ammonium hydroxide in methanol).[17]

  • Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.[17]

  • LC-MS/MS Analysis: Analyze the sample using a liquid chromatograph coupled to a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode.[18]

G cluster_0 Workflow for PA Analysis in Herbal Samples Sample 1. Homogenized Sample Extraction 2. Acidic Solvent Extraction Sample->Extraction Centrifuge 3. Centrifugation Extraction->Centrifuge SPE 4. Solid-Phase Extraction (SPE) (Cleanup) Centrifuge->SPE Evap 5. Evaporation & Reconstitution SPE->Evap LCMS 6. LC-MS/MS Analysis Evap->LCMS Data 7. Data Processing & Quantification LCMS->Data

General experimental workflow for the analysis of PAs.

Conclusion

This compound and related pyrrolizidine alkaloids represent a significant toxicological concern due to their potent, structure-dependent genotoxicity and hepatotoxicity. The central mechanism of their toxicity is a metabolic bioactivation process, primarily mediated by hepatic CYP enzymes, which transforms the relatively inert parent compounds into highly reactive alkylating agents. While diester PAs are generally more potent, monoesters like this compound exhibit substantial genotoxic effects that warrant careful consideration in risk assessment. A thorough understanding of their toxicokinetics, mechanisms of action, and structure-activity relationships, supported by robust analytical and toxicological methodologies, is critical for professionals in food safety, toxicology, and drug development to accurately evaluate and mitigate the risks associated with human exposure to these prevalent natural toxins.

References

Potential Therapeutic Effects of Heliotrine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heliotrine is a naturally occurring pyrrolizidine alkaloid (PA) predominantly found in plant species of the Heliotropium genus.[1] Historically, PAs have been recognized for their significant toxicity, particularly hepatotoxicity, which has limited their clinical application.[1][2] However, a growing body of preclinical research has illuminated a range of pharmacological activities for this compound, including anticancer, anti-inflammatory, antioxidant, antimicrobial, and antiviral effects.[1][3][4][5] This has positioned this compound as a valuable lead compound for the development of novel therapeutics.[1]

This technical guide provides a comprehensive overview of the current state of research into the potential therapeutic applications of this compound. It consolidates quantitative data, details key experimental methodologies, and visualizes the underlying biological pathways to serve as a resource for professionals in the field of drug discovery and development. The primary challenge remains balancing the compound's therapeutic efficacy with its inherent toxicity, a factor that underscores the importance of developing targeted drug delivery systems and structure-activity relationship studies.[1][6]

Mechanisms of Action

The biological effects of this compound are multifaceted, stemming from its chemical structure and metabolic activation. Its therapeutic potential is primarily linked to its anticancer and anti-inflammatory properties.

Anticancer Activity

The anticancer properties of this compound are largely attributed to its metabolic activation by cytochrome P450 enzymes in the liver.[1] This process generates reactive pyrrolic metabolites, or dehydrothis compound (DHP), which are potent alkylating agents.[1][5] These metabolites can form cross-links with biological nucleophiles like DNA and proteins, leading to the inhibition of DNA and RNA synthesis, cell cycle arrest, and ultimately, apoptosis.[5][7][8] Studies on human liver cells in culture show that this compound's primary action is the inhibition of DNA synthesis, with a secondary effect on RNA synthesis.[7][8] It is proposed that this compound acts in the major groove of the DNA helix, inhibiting DNA polymerase.[8]

Anti-inflammatory and Antioxidant Activity

This compound has demonstrated significant anti-inflammatory capabilities, primarily by inhibiting the production of nitric oxide (NO), a key mediator in the inflammatory cascade.[9][10] The precise mechanism for this inhibition is still under investigation but represents a key area of its therapeutic potential.[1] Additionally, this compound exhibits antioxidant effects, which are likely due to its ability to scavenge free radicals and mitigate oxidative stress, a pathological component of many diseases.[1]

Other Pharmacological Activities

Beyond its anticancer and anti-inflammatory effects, this compound has shown a broader spectrum of bioactivity:

  • Antimicrobial and Antiviral Effects: this compound has demonstrated activity against various bacteria and fungi.[3] It has also shown antiviral properties, specifically against Poliomyelitis and Vesicular stomatitis viruses at a concentration of 10 µg/mL.[5][11]

  • Acetylcholinesterase Inhibition: Some related pyrrolizidine alkaloids have shown inhibitory effects on acetylcholinesterase, suggesting a potential role in modulating cholinergic pathways, which could be relevant for both anti-inflammatory effects and neurological conditions.[9][12]

  • Ganglion Blocking Activity: Early pharmacological studies identified this compound as having ganglion-blocking activity.[3][13][14]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies on this compound.

Table 1: In Vitro Efficacy and Genotoxicity

Assay Type Cell Line Endpoint Value Reference
Anti-inflammatory RAW 264.7 Macrophages IC₅₀ (NO Inhibition) 52.4 µM [10]
Genotoxicity HepG2-CYP3A4 BMDL (γH2AX induction) 10 µM [15]
Genotoxicity HepG2-CYP3A4 BMDL (Comet Assay) 10 µM [15]

| Genotoxicity | Primary Human Hepatocytes | BMDL (γH2AX induction) | < 7 µM |[15] |

IC₅₀: Half-maximal inhibitory concentration; BMDL: Benchmark Dose Level

Table 2: Pharmacokinetic Parameters in Rats (Male)

Administration Route Dose Cₘₐₓ (ng/mL) AUC₀₋ₜ (ng/mL·h) Absolute Oral Bioavailability (%) Reference
Intravenous (IV) 1 mg/kg - 170 ± 5 - [16][17]

| Oral (PO) | 10 mg/kg | 320 ± 26 | 396 ± 18 | 23.3 |[16][17] |

Cₘₐₓ: Maximum plasma concentration; AUC₀₋ₜ: Area under the plasma concentration-time curve from time zero to the last measurable concentration.

Table 3: Acute Toxicity Data

Species Administration Route LD₅₀ Reference

| Mice | Intraperitoneal (i.p.) | 350 mg/kg |[1][13] |

LD₅₀: The dose that is lethal to 50% of the tested population.

Signaling Pathways and Mechanisms

Visual representations of key biological pathways modulated by this compound provide a clearer understanding of its molecular interactions.

cluster_0 Hepatocyte cluster_1 Cellular Effects This compound This compound (Inactive Prodrug) CYP450 Cytochrome P450 (e.g., CYP3A, CYP2B) This compound->CYP450 Metabolic Activation DHP Dehydrothis compound (DHP) (Reactive Metabolite) CYP450->DHP DNA Nuclear DNA DHP->DNA Alkylation & Cross-linking Proteins Cellular Proteins DHP->Proteins Alkylation Inhibition Inhibition of DNA/RNA Synthesis DNA->Inhibition Arrest Cell Cycle Arrest Proteins->Arrest Inhibition->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: Proposed mechanism of anticancer activity for this compound.

cluster_0 Macrophage / Immune Cell This compound This compound iNOS Inducible Nitric Oxide Synthase (iNOS) This compound->iNOS Inhibits NO Nitric Oxide (NO) iNOS->NO Produces Inflammation Inflammatory Response NO->Inflammation LPS Inflammatory Stimulus (e.g., LPS) LPS->iNOS Induces Expression

Caption: Postulated mechanism of anti-inflammatory action via NO inhibition.

Experimental Protocols & Workflows

Detailed methodologies are essential for the replication and validation of research findings.

MTT Cell Viability Assay

This assay is commonly used to assess the cytotoxic effects of a compound on cancer cell lines.

Materials:

  • Target cancer cell line (e.g., MCF-7 breast cancer)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to attach overnight in a humidified incubator (37°C, 5% CO₂).[1]

  • Compound Treatment: Treat the cells with serial dilutions of this compound for a specified duration (e.g., 48-72 hours). Include vehicle-only (DMSO) controls.[1]

  • MTT Incubation: After treatment, add MTT solution to each well and incubate for 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.[1]

  • Formazan Solubilization: Carefully remove the medium and dissolve the formazan crystals in DMSO.[1]

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[1]

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.

Start Seed Cells in 96-well Plate Incubate1 Incubate Overnight (Cell Attachment) Start->Incubate1 Treat Add this compound (Serial Dilutions) Incubate1->Treat Incubate2 Incubate for 48-72 hours Treat->Incubate2 AddMTT Add MTT Solution Incubate2->AddMTT Incubate3 Incubate for 4 hours (Formazan Formation) AddMTT->Incubate3 RemoveMedia Remove Media Incubate3->RemoveMedia AddDMSO Add DMSO (Solubilize Crystals) RemoveMedia->AddDMSO Read Measure Absorbance (570 nm) AddDMSO->Read Analyze Calculate IC₅₀ Read->Analyze

Caption: Experimental workflow for the MTT cell viability assay.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Test microorganism (bacterial or fungal strain)

  • Appropriate broth medium (e.g., Mueller-Hinton for bacteria)

  • This compound stock solution

  • 96-well microplates

  • Viability indicator (e.g., resazurin)

Protocol:

  • Preparation: Prepare serial dilutions of this compound in the broth medium directly in a 96-well plate.

  • Inoculation: Add a standardized inoculum of the test microorganism to each well.

  • Incubation: Incubate the plate under conditions suitable for the microorganism's growth (e.g., 37°C for 24 hours for bacteria).[1]

  • Growth Assessment: After incubation, add a viability indicator like resazurin and incubate for a few more hours. A color change indicates metabolic activity and growth.[1]

  • MIC Determination: The MIC is the lowest concentration of this compound that shows no visible growth (i.e., no color change).[1]

Safety and Toxicology

The foremost challenge in the therapeutic development of this compound is its inherent toxicity, a characteristic of many pyrrolizidine alkaloids.[1] The same metabolic activation that confers its anticancer effects is also responsible for its dose-dependent hepatotoxicity, which can lead to hepatic veno-occlusive disease.[1][2][18] The reported LD₅₀ of this compound in mice is 350 mg/kg.[1][13]

Therefore, any progression toward clinical application necessitates a careful therapeutic window assessment. Future research must prioritize strategies to mitigate systemic toxicity, such as the development of targeted drug delivery systems (e.g., antibody-drug conjugates, nanoparticles) that can selectively deliver the active compound to tumor tissues or sites of inflammation, thereby minimizing exposure to healthy organs like the liver.[1]

Conclusion and Future Directions

This compound is a pyrrolizidine alkaloid that exhibits a compelling range of preclinical therapeutic activities, particularly in oncology and inflammation.[1] The available quantitative data on its cytotoxicity, anti-inflammatory effects, and pharmacokinetics provide a solid foundation for further investigation.

However, the significant hepatotoxicity associated with PAs remains a major obstacle to clinical translation.[1] The path forward for this compound in drug development will likely depend on medicinal chemistry and pharmaceutical innovations. Key areas for future research include:

  • Elucidating Detailed Mechanisms: A deeper molecular understanding of this compound's targets is required to refine its therapeutic applications.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating this compound derivatives may lead to analogues with an improved therapeutic index—higher efficacy with lower toxicity.[1]

  • Development of Targeted Delivery Systems: Encapsulating or conjugating this compound to targeting moieties is a critical strategy to enhance its safety profile by increasing its concentration at the site of disease.[1]

  • Rigorous In Vivo Studies: Validating the promising preclinical findings in relevant animal models of cancer and inflammatory diseases is a necessary next step to assess both efficacy and safety.[1]

While the direct clinical use of this compound is currently limited by safety concerns, it serves as an important chemical scaffold and lead compound for the design and development of next-generation therapeutics.

References

In Vitro Cytotoxicity of Heliotrine on Cancer Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heliotrine, a pyrrolizidine alkaloid found in various plant species of the Heliotropium genus, has garnered scientific interest for its potential cytotoxic effects against cancer cells. This technical guide provides a comprehensive overview of the current understanding of this compound's in vitro cytotoxicity, focusing on its mechanisms of action, effects on specific signaling pathways, and quantitative data from preclinical studies. Detailed experimental protocols for key cytotoxicity assays are provided to facilitate further research in this area. While data on isolated this compound is still emerging, this guide synthesizes the available information to support ongoing drug discovery and development efforts.

Introduction

Pyrrolizidine alkaloids (PAs) are a large class of naturally occurring compounds, some of which are known for their hepatotoxicity. However, emerging research has highlighted the potential anticancer properties of certain PAs, including this compound. Understanding the cytotoxic mechanisms of this compound and its efficacy against various cancer cell lines is crucial for evaluating its therapeutic potential. This document serves as a technical resource, consolidating the existing data on this compound's in vitro anticancer activities.

Mechanism of Action

The cytotoxic effects of this compound are primarily attributed to its metabolic activation by cytochrome P450 enzymes within the cell. This process converts this compound into a reactive pyrrolic metabolite, dehydroheliotridine (DHH).[1] DHH is an electrophilic compound that can readily form covalent adducts with cellular macromolecules such as DNA and proteins.[1] The formation of these adducts disrupts critical cellular processes, including DNA replication and transcription, ultimately leading to cellular damage and cell death, which can occur through apoptosis or necrosis.[1] Studies have indicated that this compound can inhibit both DNA and RNA synthesis.[1]

Quantitative Cytotoxicity Data

The cytotoxic potency of a compound is typically expressed as its half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). The available quantitative data for this compound's cytotoxicity against cancer cell lines is summarized below. It is important to note that data for a wide range of human cancer cell lines is still limited in the published literature.

Table 1: In Vitro Cytotoxicity of this compound

CompoundCell LineAssayConcentration (µM)EffectReference
This compoundChicken Hepatocarcinoma (CRL-2118)Not Specified~73IC50[2]
This compoundHepG2-CYP3A4 (Human Liver Cancer)Cell Viability2 - 60EC50 (after 72h)[3]
This compoundPrimary Human HepatocytesNot Specified>500Weak cytotoxicity, EC50 not calculable[2][3]

Note: The study on HepG2-CYP3A4 cells evaluated a panel of pyrrolizidine alkaloids, and the EC50 for this compound fell within the 2-60 µM range.[3]

Research on a crude extract of Heliotropium bacciferum, which contains this compound, has shown dose-dependent growth inhibition on MCF-7 (human breast cancer) and A549 (human lung cancer) cell lines. While not specific to isolated this compound, this data suggests potential activity that warrants further investigation with the pure compound.

Signaling Pathways

Wnt/β-catenin Signaling Pathway

Recent studies investigating the anti-metastatic properties of a Heliotropium bacciferum extract on the MCF-7 human breast cancer cell line suggest that this compound may exert its effects through the modulation of the Wnt/β-catenin signaling pathway.[1][4] This pathway is crucial in cell proliferation, differentiation, and apoptosis, and its dysregulation is a common feature in many cancers.[1]

In the canonical Wnt pathway, the binding of Wnt ligands to their receptors leads to the stabilization and nuclear translocation of β-catenin. In the nucleus, β-catenin acts as a transcriptional co-activator, promoting the expression of target genes such as c-myc and cyclin D1, which drive cell proliferation. Molecular docking studies have suggested that this compound can bind to key proteins in this pathway, including Wnt2, Glycogen Synthase Kinase 3β (GSK3β), and β-catenin itself.[1][4] This interaction is hypothesized to disrupt the signaling cascade, leading to a decrease in the expression of downstream target genes and subsequently inhibiting cancer cell growth and metastasis.[1][4] However, it is important to emphasize that these findings are based on studies with a plant extract and computational modeling; further validation with isolated this compound using techniques like Western blotting is necessary to confirm these effects on protein expression.

Wnt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Receptor Frizzled/LRP5/6 Receptor Wnt->Receptor Binds DestructionComplex Destruction Complex (Axin, APC, GSK3β) Receptor->DestructionComplex Inhibits beta_catenin_cyto β-catenin DestructionComplex->beta_catenin_cyto Phosphorylates for Degradation beta_catenin_nuc β-catenin beta_catenin_cyto->beta_catenin_nuc Translocates This compound This compound This compound->DestructionComplex Proposed Interaction This compound->beta_catenin_cyto Proposed Interaction TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Binds TargetGenes Target Genes (c-myc, cyclin D1) TCF_LEF->TargetGenes Activates Transcription Proliferation Cell Proliferation & Metastasis TargetGenes->Proliferation Promotes

Proposed mechanism of this compound's interference with the Wnt/β-catenin pathway.

Apoptosis and Cell Cycle Arrest

While the induction of apoptosis and cell cycle arrest are plausible consequences of the DNA damage caused by this compound's reactive metabolites, specific quantitative data from flow cytometry analysis for isolated this compound on cancer cell lines is currently lacking in the scientific literature. Studies on extracts from Heliotropium species suggest that these effects occur, but further research with the purified compound is required to definitively characterize this compound's impact on these processes.

Experimental Protocols

The following are detailed protocols for the key in vitro assays discussed in this guide.

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Materials:

    • Target cancer cell line

    • Complete cell culture medium

    • 96-well plates

    • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • Microplate reader

  • Protocol:

    • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the diluted this compound solutions. Include vehicle control wells (medium with the same concentration of solvent as the highest this compound concentration) and untreated control wells.

    • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

    • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

    • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

MTT_Workflow A Seed Cells in 96-well Plate B Treat with This compound A->B C Incubate (24-72h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E F Add Solubilization Solution E->F G Measure Absorbance F->G H Calculate IC50 G->H

A typical experimental workflow for an in vitro cytotoxicity (MTT) assay.
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • Target cancer cell line

    • 6-well plates

    • This compound stock solution

    • Annexin V-FITC/PI Apoptosis Detection Kit

    • Binding Buffer

    • Flow cytometer

  • Protocol:

    • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time. Include an untreated control.

    • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.

    • Staining: Resuspend the cell pellet in binding buffer. Add Annexin V-FITC and PI according to the kit manufacturer's instructions.

    • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

    • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.

Cell Cycle Analysis by Propidium Iodide Staining

This method uses flow cytometry to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Materials:

    • Target cancer cell line

    • 6-well plates

    • This compound stock solution

    • Cold 70% ethanol

    • Propidium Iodide (PI) staining solution containing RNase A

    • Flow cytometer

  • Protocol:

    • Cell Seeding and Treatment: Seed cells and treat with this compound as described for the apoptosis assay.

    • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix by dropwise addition of cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

    • Staining: Centrifuge the fixed cells, wash with PBS to remove the ethanol, and resuspend the pellet in PI staining solution containing RNase A.

    • Incubation: Incubate in the dark at room temperature for 30 minutes.

    • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA.

Western Blot for Wnt/β-catenin Pathway Proteins

This technique is used to detect and quantify specific proteins in a cell lysate.

  • Materials:

    • Target cancer cell line (e.g., MCF-7)

    • This compound stock solution

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • Protein assay kit (e.g., BCA)

    • SDS-PAGE gels and electrophoresis apparatus

    • Transfer apparatus and membranes (e.g., PVDF)

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-β-catenin, anti-GSK3β, anti-c-myc, anti-cyclin D1, anti-β-actin)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • Imaging system

  • Protocol:

    • Cell Lysis: Treat cells with this compound, wash with cold PBS, and lyse with lysis buffer.

    • Protein Quantification: Determine the protein concentration of the lysates.

    • SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.

    • Protein Transfer: Transfer the separated proteins to a membrane.

    • Blocking: Block the membrane to prevent non-specific antibody binding.

    • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody.

    • Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Conclusion and Future Directions

The available evidence suggests that this compound possesses cytotoxic properties against certain cancer cell lines, with its mechanism of action involving metabolic activation and subsequent damage to cellular macromolecules. The Wnt/β-catenin pathway has been identified as a potential target for this compound's anticancer effects, particularly in breast cancer. However, there is a significant need for further research to fully elucidate its therapeutic potential.

Future studies should focus on:

  • Determining the IC50 values of isolated this compound across a broader panel of human cancer cell lines.

  • Conducting detailed quantitative analyses of this compound-induced apoptosis and cell cycle arrest using flow cytometry.

  • Validating the effects of isolated this compound on the protein expression levels within the Wnt/β-catenin signaling pathway and its downstream targets.

A more comprehensive understanding of this compound's in vitro cytotoxicity will be instrumental in guiding future preclinical and clinical investigations into its potential as a novel anticancer agent.

References

Unveiling the Genotoxic and Mutagenic Profile of Heliotrine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heliotrine, a pyrrolizidine alkaloid (PA) predominantly found in plants of the Heliotropium genus, has been identified as a significant genotoxic and mutagenic agent.[1][2] PAs are a class of naturally occurring compounds that can contaminate food, herbal remedies, and animal feed, posing a potential risk to human health. This technical guide provides an in-depth overview of the genotoxicity and mutagenicity studies of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying mechanisms and workflows. Understanding the genotoxic profile of this compound is crucial for risk assessment and the development of strategies to mitigate human exposure.

Core Mechanism of Genotoxicity

The genotoxicity of this compound is not intrinsic but arises from its metabolic activation, primarily in the liver by cytochrome P450 (CYP) enzymes. This process converts this compound into highly reactive pyrrolic esters, which are electrophilic metabolites. These metabolites can then covalently bind to cellular macromolecules, most notably DNA, to form DNA adducts.[1] The formation of these adducts is a critical initiating event in the cascade of genotoxic effects, leading to DNA damage, mutations, and potentially carcinogenesis.[1]

Summary of Genotoxicity and Mutagenicity Data

A battery of in vitro and in vivo assays has been employed to characterize the genotoxic and mutagenic potential of this compound. The following tables summarize the key quantitative findings from these studies.

In Vitro Assay Cell Line/Organism Metabolic Activation Concentration/Dose Range Key Findings Reference
Ames Test Salmonella typhimurium TA100S9 MixNot specifiedMutagenic[3]
γH2AX Assay HepG2-CYP3A4 cellsEndogenous (CYP3A4 overexpression)10 µM>2-fold induction of γH2AX[4]
p53 Activation HepG2-CYP3A4 cellsEndogenous (CYP3A4 overexpression)25 µM>2-fold induction of p53[4]
Comet Assay HepG2-CYP3A4 cellsEndogenous (CYP3A4 overexpression)Not specifiedStructure-dependent genotoxicity[4]
Chromosome Aberration Chinese Hamster Ovary (CHO) cellsS9 MixNot specifiedInduction of structural chromosomal abnormalities[5]
In Vivo Assay Organism Tissue/Cell Type Dose Range Key Findings Reference
Micronucleus Assay MouseBone MarrowNot specifiedIncreased frequency of micronucleated polychromatic erythrocytes[6][7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the protocols for key genotoxicity assays used in the study of this compound.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used short-term bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.[8]

Principle: The assay utilizes strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth. The test measures the ability of a substance to cause mutations that restore the gene function, allowing the bacteria to grow on a histidine-free medium.[8]

Protocol Outline:

  • Bacterial Strains: Salmonella typhimurium strain TA100 is commonly used for detecting base-pair substitution mutagens.[3][9]

  • Metabolic Activation: Since this compound requires metabolic activation, the test is performed in the presence of a mammalian microsomal fraction, typically S9 mix from induced rat liver.[3][8]

  • Procedure (Pre-incubation method):

    • A mixture of the bacterial culture, the test compound (this compound), and the S9 mix (or buffer for the non-activation control) is pre-incubated.

    • Molten top agar is added to the mixture.

    • The entire mixture is poured onto a minimal glucose agar plate.

    • Plates are incubated for 48-72 hours at 37°C.

  • Data Analysis: The number of revertant colonies (his+) per plate is counted. A dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.[8]

In Vitro Micronucleus Assay

The in vitro micronucleus assay is a genotoxicity test that detects both clastogens (agents that cause chromosome breaks) and aneugens (agents that cause chromosome loss).[10]

Principle: Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase. An increase in the frequency of micronucleated cells indicates chromosomal damage.[10]

Protocol Outline:

  • Cell Lines: Mammalian cell lines such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes are commonly used.[5][10]

  • Metabolic Activation: The assay is conducted with and without an exogenous metabolic activation system (S9 mix).[10]

  • Procedure:

    • Cells are exposed to various concentrations of this compound for a short period (e.g., 3-6 hours) with and without S9 mix, and for a longer period (e.g., 1.5-2 normal cell cycle lengths) without S9 mix.

    • Following exposure, the cells are cultured for a period that allows for chromosome damage to be expressed as micronuclei.

    • To ensure that only cells that have divided are scored, a cytokinesis blocker such as cytochalasin B is often added, resulting in binucleated cells.

    • Cells are harvested, fixed, and stained.

  • Data Analysis: The frequency of micronucleated cells is determined by microscopic analysis. A statistically significant, dose-dependent increase in the number of micronucleated cells is considered a positive result.[10]

Comet Assay (Single Cell Gel Electrophoresis)

The Comet assay is a sensitive method for detecting DNA single- and double-strand breaks, as well as alkali-labile sites in individual cells.[11]

Principle: Cells are embedded in agarose on a microscope slide, lysed to remove membranes and proteins, leaving behind the DNA as "nucleoids." The slides are then subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet" shape. The amount of DNA in the comet tail is proportional to the amount of DNA damage.[11]

Protocol Outline:

  • Cell Lines: Metabolically competent cell lines like HepG2-CYP3A4 are suitable for testing pro-mutagens like this compound.[4][11]

  • Procedure (Alkaline Comet Assay):

    • Cells are treated with different concentrations of this compound.

    • A suspension of single cells is mixed with low melting point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.

    • The slides are immersed in a lysis solution to remove cellular proteins.

    • The slides are then placed in an alkaline electrophoresis buffer to unwind the DNA.

    • Electrophoresis is performed.

    • The slides are neutralized and stained with a fluorescent DNA dye.

  • Data Analysis: Comets are visualized using a fluorescence microscope. Image analysis software is used to quantify the extent of DNA damage, typically by measuring the percentage of DNA in the tail, tail length, and tail moment.[11]

Chromosome Aberration Test

The in vitro chromosome aberration test is used to identify substances that cause structural damage to chromosomes.[5]

Principle: The assay evaluates the frequency of structural chromosomal abnormalities in cultured mammalian cells.[5]

Protocol Outline:

  • Cell Lines: Human peripheral blood lymphocytes or established cell lines like Chinese Hamster Ovary (CHO) cells are used.[5]

  • Metabolic Activation: The test is performed with and without S9 metabolic activation.[5]

  • Procedure:

    • Cell cultures are treated with several concentrations of this compound for a short duration (e.g., 4 hours) in the presence of S9 mix and for a longer duration (e.g., 24 hours) in the absence of S9.

    • A spindle inhibitor (e.g., colcemid) is added to arrest cells in metaphase.

    • Cells are harvested, treated with a hypotonic solution, fixed, and spread onto microscope slides.

    • Chromosomes are stained and analyzed for structural aberrations (e.g., breaks, gaps, exchanges).

  • Data Analysis: A statistically significant, dose-dependent increase in the percentage of cells with chromosomal aberrations indicates a positive result.[5]

γH2AX Assay

The γH2AX assay is a sensitive method for detecting DNA double-strand breaks (DSBs), a critical type of DNA damage.[12][13]

Principle: Following the induction of DSBs, the histone variant H2AX is rapidly phosphorylated at serine 139 to form γH2AX. These γH2AX molecules accumulate at the sites of DNA damage, forming distinct nuclear foci that can be visualized and quantified using immunofluorescence.[12][13]

Protocol Outline:

  • Cell Lines: A variety of cell lines can be used, including HepG2 cells.[12]

  • Procedure:

    • Cells are exposed to this compound.

    • After treatment, cells are fixed and permeabilized.

    • Cells are incubated with a primary antibody specific for γH2AX.

    • A fluorescently labeled secondary antibody is used for detection.

    • The cell nuclei are counterstained with a DNA dye (e.g., DAPI).

  • Data Analysis: The number and intensity of γH2AX foci per nucleus are quantified using fluorescence microscopy and image analysis software. An increase in γH2AX foci indicates the induction of DNA double-strand breaks.[14]

Signaling Pathways and Experimental Workflows

The genotoxic effects of this compound trigger cellular stress responses, including the activation of DNA damage signaling pathways. Visualizing these pathways and the experimental workflows used to study them can aid in understanding the complex biological responses to this compound.

This compound-Induced DNA Damage and p53 Activation Pathway

Heliotrine_p53_Pathway This compound This compound Metabolic_Activation Metabolic Activation (CYP Enzymes) This compound->Metabolic_Activation Reactive_Metabolites Reactive Pyrrolic Esters Metabolic_Activation->Reactive_Metabolites DNA_Adducts DNA Adducts Reactive_Metabolites->DNA_Adducts DNA_Damage DNA Double-Strand Breaks (DSBs) DNA_Adducts->DNA_Damage Replication Stress ATM_ATR ATM/ATR Kinases DNA_Damage->ATM_ATR senses p53 p53 ATM_ATR->p53 phosphorylates & activates Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest DNA_Repair DNA Repair p53->DNA_Repair Apoptosis Apoptosis p53->Apoptosis

Caption: this compound-induced p53 signaling pathway.

Experimental Workflow for In Vitro Genotoxicity Testing

Genotoxicity_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_assays Genotoxicity Assays cluster_analysis Data Analysis Test_Compound This compound Preparation Treatment Cell Treatment (with/without S9) Test_Compound->Treatment Cell_Culture Mammalian Cell Culture (e.g., HepG2, CHO) Cell_Culture->Treatment S9_Prep S9 Mix Preparation (for metabolic activation) S9_Prep->Treatment Ames Ames Test Treatment->Ames Micronucleus Micronucleus Assay Treatment->Micronucleus Comet Comet Assay Treatment->Comet Chr_Aberration Chromosome Aberration Test Treatment->Chr_Aberration gH2AX γH2AX Assay Treatment->gH2AX Data_Analysis Microscopy/Flow Cytometry Quantitative Analysis Ames->Data_Analysis Micronucleus->Data_Analysis Comet->Data_Analysis Chr_Aberration->Data_Analysis gH2AX->Data_Analysis Conclusion Hazard Identification & Risk Assessment Data_Analysis->Conclusion

Caption: Workflow for in vitro genotoxicity assessment.

Conclusion

The comprehensive body of evidence from a variety of genotoxicity and mutagenicity assays unequivocally demonstrates that this compound is a potent genotoxic agent following metabolic activation. It induces a wide spectrum of genetic damage, including point mutations, chromosomal aberrations, and DNA strand breaks. The formation of DNA adducts by its reactive metabolites is the primary mechanism underlying its genotoxicity. This technical guide provides researchers, scientists, and drug development professionals with a consolidated resource on the genotoxic profile of this compound, including quantitative data and detailed experimental protocols, to support informed risk assessment and guide future research in this area.

References

A Historical Perspective on Heliotrine Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heliotrine is a naturally occurring pyrrolizidine alkaloid found in various plant species of the Heliotropium genus. Historically recognized for its toxic properties, particularly its hepatotoxicity, research into this compound has evolved to explore its complex mechanisms of action, potential therapeutic applications, and the intricate cellular pathways it perturbs. This technical guide provides an in-depth historical perspective on this compound research, summarizing key findings, experimental methodologies, and the current understanding of its biological effects.

Historical Overview

The investigation into this compound is intertwined with the broader study of pyrrolizidine alkaloids (PAs), a class of compounds known for their widespread presence in the plant kingdom and their toxicity to livestock and humans. Early research in the mid-20th century identified this compound as a significant contributor to the liver damage observed in animals grazing on PA-containing plants. These initial studies laid the groundwork for decades of research into its toxicological profile.

A pivotal discovery in understanding this compound's toxicity was the realization that its harmful effects are not caused by the parent molecule itself, but rather by its metabolic activation in the liver. This process, primarily mediated by cytochrome P450 enzymes, converts this compound into highly reactive pyrrolic esters. These electrophilic metabolites can then form covalent adducts with cellular macromolecules, including DNA and proteins, leading to widespread cellular damage.

Early in vitro studies using human liver cells in culture demonstrated that this compound inhibits the synthesis of both DNA and RNA, with a primary impact on DNA synthesis.[1] This genotoxic effect was proposed to be the underlying cause of the observed cytotoxicity and carcinogenicity. Further research has since elucidated the specific types of DNA adducts formed and the cellular responses to this genetic damage.

Beyond its toxicity, some early pharmacological investigations also explored other biological activities of this compound. Notably, it was found to possess ganglion-blocking activity, hinting at a broader range of physiological effects. More recent research has revisited the potential of this compound and other PAs in the context of cancer therapy, given their cytotoxic and antimitotic properties. However, the inherent toxicity of these compounds remains a major hurdle for their therapeutic development.

Quantitative Toxicological and Pharmacokinetic Data

The following tables summarize key quantitative data from various studies on this compound, providing a comparative overview of its toxicity and pharmacokinetic profile.

Table 1: Acute Toxicity of this compound

SpeciesRoute of AdministrationLD50 (mg/kg)Confidence Limits (mg/kg)Reference
Male Wistar RatsOral510405 - 1142[2]
Rats ('hooded strain')Intraperitoneal296Not Reported[2]

Table 2: In Vitro Cytotoxicity of this compound

Cell LineAssayIC50Reference
Chicken Hepatocarcinoma (CRL-2118)MTT~73 µM[3]
Murine macrophage-like cellsNitric Oxide Production52.4 µM[4]
HepG2-CYP3A4Cytotoxicity (72h)EC50 between 2-60 µM[5]
Primary Human HepatocytesCytotoxicity (24h)> 500 µM (EC50 not calculable)[5]

Table 3: Pharmacokinetics of this compound in Male Rats

ParameterIntravenous (1 mg/kg)Oral (10 mg/kg)Reference
AUC (0-t) (ng/mL*h) 170 ± 5396 ± 18[6][7]
Cmax (ng/mL) Not Applicable320 ± 26[6][7]
Absolute Oral Bioavailability (%) Not Applicable23.3[6][7]

Experimental Protocols

This section details the methodologies for key experiments frequently cited in this compound research.

In Vitro Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the existing medium from the wells and add the this compound solutions. Include a vehicle control (e.g., DMSO) and untreated control wells.

  • Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO or acidified isopropanol, to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell viability by 50%).

2. Lactate Dehydrogenase (LDH) Assay

This assay measures the release of the cytosolic enzyme LDH from damaged cells, indicating a loss of membrane integrity.

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells. Carefully collect the supernatant from each well.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH reaction mixture, containing lactate, NAD+, and a tetrazolium salt, to each well according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature, protected from light, for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the resulting formazan product at a wavelength of 490 nm using a microplate reader.

  • Data Analysis: Determine the amount of LDH released and calculate the percentage of cytotoxicity relative to a positive control (cells lysed to release maximum LDH) and a negative control (untreated cells).

In Vivo Acute Oral Toxicity Study (Up-and-Down Procedure - OECD Test Guideline 425)

This method is used to determine the LD50 of a substance with a reduced number of animals.

  • Animal Selection: Use a single sex of a standard laboratory rodent strain (e.g., male Wistar rats).

  • Housing and Acclimatization: House animals individually with controlled temperature, humidity, and a 12-hour light/dark cycle. Allow for an acclimatization period of at least 5 days before dosing.

  • Dosing: Administer this compound orally by gavage. The dose for each subsequent animal is adjusted up or down based on the outcome (survival or death) of the previously dosed animal. A default dose progression factor of 3.2 is typically used.

  • Observation: Observe animals for clinical signs of toxicity and mortality at regular intervals for at least 72 hours post-dosing.

  • Data Analysis: The LD50 is calculated using the maximum likelihood method based on the outcomes and the doses administered.

Signaling Pathways and Mechanisms of Action

This compound's toxicity is primarily driven by its genotoxic effects, which trigger a cascade of cellular responses. The following diagrams illustrate the key signaling pathways involved.

Metabolic Activation of this compound

This compound itself is not the ultimate toxicant. It undergoes metabolic activation in the liver, primarily by Cytochrome P450 enzymes (CYPs), to form reactive pyrrolic metabolites. These metabolites are powerful electrophiles that can alkylate cellular macromolecules.

Metabolic_Activation This compound This compound CYP450 Cytochrome P450 (e.g., CYP3A4) This compound->CYP450 Metabolism Dehydrothis compound Dehydrothis compound (Reactive Pyrrolic Ester) CYP450->Dehydrothis compound DHP Dehydropyrrolizine (DHP) (Secondary Reactive Metabolite) Dehydrothis compound->DHP Hydrolysis Macromolecules Cellular Macromolecules (DNA, Proteins) Dehydrothis compound->Macromolecules Alkylation DHP->Macromolecules Alkylation Adducts Macromolecular Adducts (e.g., DNA Adducts) Macromolecules->Adducts Toxicity Cytotoxicity & Genotoxicity Adducts->Toxicity

Caption: Metabolic activation pathway of this compound leading to cellular toxicity.

This compound-Induced DNA Damage Response and Apoptosis

The formation of DNA adducts by reactive metabolites of this compound triggers the DNA Damage Response (DDR) pathway. This can lead to cell cycle arrest, attempts at DNA repair, or, if the damage is too severe, the initiation of apoptosis (programmed cell death). The tumor suppressor protein p53 plays a central role in this process.

DNA_Damage_Response cluster_stimulus Stimulus cluster_sensing Damage Sensing & Signaling cluster_response Cellular Response This compound This compound (Metabolically Activated) DNA_Damage DNA Adducts & Double-Strand Breaks This compound->DNA_Damage ATM_ATR ATM / ATR Kinases (Activated) DNA_Damage->ATM_ATR Sensed by p53 p53 (Stabilized & Activated) ATM_ATR->p53 Phosphorylates Cell_Cycle_Arrest Cell Cycle Arrest (G1/S, G2/M) p53->Cell_Cycle_Arrest Induces DNA_Repair DNA Repair Mechanisms p53->DNA_Repair Activates Bax Bax p53->Bax Upregulates Apoptosis Apoptosis Caspases Caspase Cascade Apoptosis->Caspases Activates Bax->Apoptosis Promotes

Caption: this compound-induced DNA damage response leading to apoptosis.

Experimental Workflow for Genotoxicity Assessment

A typical workflow for assessing the genotoxicity of a compound like this compound involves a series of in vitro assays to detect different types of genetic damage.

Genotoxicity_Workflow start Compound Treatment (e.g., this compound on Liver Cells) cytotoxicity Cytotoxicity Assay (e.g., MTT, LDH) Determine non-toxic concentrations start->cytotoxicity comet Comet Assay (Detects DNA strand breaks) cytotoxicity->comet micronucleus Micronucleus Assay (Detects chromosome breaks/loss) cytotoxicity->micronucleus dna_adduct DNA Adduct Analysis (e.g., LC-MS/MS) (Detects covalent binding to DNA) cytotoxicity->dna_adduct analysis Data Analysis & Genotoxicity Conclusion comet->analysis micronucleus->analysis dna_adduct->analysis

Caption: A typical experimental workflow for in vitro genotoxicity assessment.

Conclusion

The historical journey of this compound research has transformed our understanding of this pyrrolizidine alkaloid from a simple livestock toxin to a complex molecule with profound effects on cellular processes. Early observations of its hepatotoxicity paved the way for detailed investigations into its metabolism, mechanism of action, and the specific signaling pathways it disrupts. The genotoxic nature of its reactive metabolites, leading to DNA damage and the activation of the p53-mediated apoptotic pathway, is now well-established. While its inherent toxicity poses significant challenges, the potent cytotoxic and antimitotic properties of this compound continue to be of interest in the field of drug development, particularly in the search for new anticancer agents. Future research will likely focus on strategies to mitigate its toxicity while harnessing its potential therapeutic effects, possibly through the development of targeted delivery systems or synthetic analogs with improved safety profiles. This comprehensive technical guide serves as a foundation for researchers and scientists to build upon the rich history of this compound research and to explore its future potential.

References

An In-depth Technical Guide to Heliotrine and its N-oxides in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heliotrine and its corresponding N-oxide are pyrrolizidine alkaloids (PAs), a class of secondary metabolites synthesized by various plant species, most notably within the Heliotropium genus of the Boraginaceae family, as a defense mechanism against herbivores.[1] These compounds are of significant scientific interest due to their pronounced biological activities, which include hepatotoxicity, genotoxicity, and potential antitumor effects.[2][3] This technical guide provides a comprehensive overview of this compound and its N-oxide, covering their biosynthesis, prevalence in plant extracts, detailed analytical methodologies for their quantification, and the molecular pathways they influence. All quantitative data is presented in structured tables for comparative analysis, and key experimental protocols are detailed to facilitate replication. Visual diagrams of pertinent signaling pathways and experimental workflows are provided in the Graphviz DOT language to offer a clear and concise representation of complex processes.

Chemical Structures and Biosynthesis

This compound is an ester alkaloid, composed of a necine base, heliotridine, and a necic acid, heliotric acid.[4] The N-oxide form is a derivative where the nitrogen atom in the pyrrolizidine ring is oxidized. The biosynthesis of this compound is a complex process that begins with amino acids.[4]

The necine base, heliotridine, is derived from L-arginine or L-ornithine, which are converted to putrescine.[4] Two molecules of putrescine are then condensed to form homospermidine in a reaction catalyzed by homospermidine synthase (HSS), the first committed enzyme in the PA biosynthetic pathway.[4] Homospermidine is subsequently oxidized by a copper-dependent diamine oxidase, likely a homospermidine oxidase (HSO), to a dialdehyde intermediate.[4] This intermediate undergoes a spontaneous intramolecular Mannich-type reaction to form the characteristic pyrrolizidine ring system.[4]

The necic acid portion, heliotric acid, is derived from the branched-chain amino acid L-valine.[4] A key enzyme in this process, C7-hydroxyacid synthase (C7HAS), catalyzes the transfer of an activated acetaldehyde from pyruvate to 2-oxoisovalerate.[4] The final step in this compound biosynthesis is the esterification of the heliotridine base with heliotric acid, a reaction presumed to be catalyzed by a transferase enzyme that has yet to be fully characterized.[4] The formation of this compound N-oxide from this compound is a subsequent oxidation step.

Heliotrine_Biosynthesis cluster_necine Necine Base Synthesis cluster_necic Necic Acid Synthesis Ornithine L-Ornithine Putrescine Putrescine Ornithine->Putrescine Homospermidine Homospermidine Putrescine->Homospermidine HSS Dialdehyde Dialdehyde Intermediate Homospermidine->Dialdehyde HSO Pyrrolizidine Pyrrolizidine Ring Dialdehyde->Pyrrolizidine Spontaneous Cyclization Heliotridine Heliotridine Pyrrolizidine->Heliotridine Reduction & Hydroxylation This compound This compound Heliotridine->this compound Valine L-Valine Oxoisovalerate 2-Oxoisovalerate Valine->Oxoisovalerate Heliotric_Acid_Precursor Heliotric Acid Precursor Oxoisovalerate->Heliotric_Acid_Precursor C7HAS Heliotric_Acid Heliotric Acid Heliotric_Acid_Precursor->Heliotric_Acid Heliotric_Acid->this compound Esterification (Transferase) Heliotrine_N_Oxide This compound N-oxide This compound->Heliotrine_N_Oxide Oxidation

Biosynthesis pathway of this compound and this compound N-oxide.

Quantitative Data on this compound and its N-oxide in Plant Extracts

The concentration of this compound and its N-oxide can vary significantly depending on the plant species, the specific plant part, and the extraction method used. The following tables summarize quantitative data from various studies on Heliotropium species.

Plant SpeciesPlant PartCompoundConcentration (% of dry weight)Reference
Heliotropium europaeumNot specifiedThis compound0.02%[4]
This compound N-oxide0.08%[4]
Heliotropium rotundifoliumFlowersThis compound-type PAs~3.0-5.0%[5]
LeavesThis compound-type PAs~1.0-2.0%[5]
StemsThis compound-type PAs~0.5-1.5%[5]
RootsThis compound-type PAs~1.0-2.5%[5]
Heliotropium suaveolensFlowersThis compound-type PAs~1.5-3.5%[5]
LeavesThis compound-type PAs~0.5-1.5%[5]
StemsThis compound-type PAs~0.5-1.0%[5]
RootsThis compound-type PAs~0.5-1.5%[5]
Plant SpeciesPlant PartCompoundConcentration (µg/g or mg/g)Reference
Heliotropium crispumWhole plantThis compound54 µg/g[6]
Heliotropium curassavicumWhole plantThis compound61 mg/g[7]
Heliotropium popoviiNot specifiedThis compound13.04 mg/ml (in DMSO extract)[7]

Experimental Protocols

Extraction of Pyrrolizidine Alkaloids from Plant Material

This protocol is a generalized procedure for the extraction of PAs, including this compound and its N-oxide, from dried plant material.

Materials:

  • Dried and powdered plant material

  • Extraction solution: 0.05 M H₂SO₄ in 50% methanol

  • Neutralization solution: 2.5% ammonia in water

  • Methanol

  • Centrifuge and centrifuge tubes

  • Ultrasonic bath

  • Filter paper

Procedure:

  • Weigh approximately 2.0 g of the powdered plant material into a centrifuge tube.

  • Add 20 mL of the extraction solution to the sample.

  • Ensure the plant material is completely wetted and then place the tube in an ultrasonic bath for 15 minutes at room temperature.

  • Centrifuge the sample for 10 minutes at approximately 3800 x g.

  • Carefully transfer the supernatant to a clean collection tube.

  • Repeat the extraction process (steps 2-4) on the remaining plant pellet with an additional 20 mL of extraction solution.

  • Combine the supernatants from both extractions.

  • Neutralize the combined extracts to a pH of approximately 7 using the neutralization solution.

  • Filter the neutralized extract through filter paper to remove any remaining particulate matter. The filtrate is now ready for cleanup.

Extraction_Workflow start Start: Powdered Plant Material extraction1 Add 0.05 M H₂SO₄ in 50% Methanol start->extraction1 sonication Ultrasonication (15 min) extraction1->sonication centrifugation1 Centrifugation (3800 x g, 10 min) sonication->centrifugation1 supernatant1 Collect Supernatant 1 centrifugation1->supernatant1 pellet1 Pellet centrifugation1->pellet1 combine Combine Supernatants supernatant1->combine extraction2 Re-extract Pellet with 0.05 M H₂SO₄ in 50% Methanol pellet1->extraction2 centrifugation2 Centrifugation (3800 x g, 10 min) extraction2->centrifugation2 supernatant2 Collect Supernatant 2 centrifugation2->supernatant2 supernatant2->combine neutralize Neutralize to pH 7 with Ammonia Solution combine->neutralize filter Filter neutralize->filter end End: Crude Extract for Cleanup filter->end Genotoxicity_Pathway This compound This compound CYP450 CYP450 Enzymes (e.g., CYP3A4) This compound->CYP450 Hepatic Metabolism Reactive_Metabolites Reactive Pyrrolic Esters CYP450->Reactive_Metabolites DNA_Adducts DNA Adducts Reactive_Metabolites->DNA_Adducts DNA_Damage DNA Damage DNA_Adducts->DNA_Damage p53_ATM Activation of p53 and ATM DNA_Damage->p53_ATM Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Checkpoint via BRCA1) p53_ATM->Cell_Cycle_Arrest Apoptosis Apoptosis p53_ATM->Apoptosis Carcinogenesis Carcinogenesis Cell_Cycle_Arrest->Carcinogenesis if repair fails

References

Methodological & Application

Application Note and Protocol: Solid-Phase Extraction of Heliotrine from Herbal Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heliotrine is a pyrrolizidine alkaloid (PA) commonly found in plants belonging to the Boraginaceae, Asteraceae, and Fabaceae families.[1] Due to its potential hepatotoxicity and genotoxicity, the detection and quantification of this compound in herbal products, teas, and other food items are crucial for consumer safety and regulatory compliance.[1][2] This application note provides a detailed protocol for the solid-phase extraction (SPE) of this compound from complex herbal matrices, a critical step for sample clean-up and concentration prior to analytical determination by methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4]

Pyrrolizidine alkaloids exist in two forms: the free tertiary base and the N-oxide.[5] The described protocol is designed to extract both forms, often followed by a reduction step to quantify the total PA content. Strong cation exchange (SCX) SPE is a highly effective technique for this purpose, as it efficiently captures the positively charged nitrogen atom of the pyrrolizidine ring system.[5][6]

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for the extraction and purification of this compound from a representative herbal mixture.

Reagents and Materials
  • Solvents: Methanol (MeOH), Chloroform, Water (HPLC grade or equivalent), 0.05 M Sulfuric Acid, 5% Ammonium Hydroxide in Methanol.[4][7]

  • SPE Cartridges: Strong Cation Exchange (SCX) cartridges (e.g., Oasis MCX, 500 mg/3 mL or similar).[4][6]

  • Chemicals: Ammonium hydroxide, Zinc dust (for N-oxide reduction, optional).[6]

  • Apparatus: Homogenizer or blender, Centrifuge and centrifuge tubes (50 mL), Solid-phase extraction vacuum manifold, pH meter or pH indicator strips, Nitrogen evaporator.

  • Analytical Standards: this compound certified reference material.[8][9]

Sample Preparation and Extraction
  • Homogenization: Weigh 1.0 g of the homogenized, dried, and powdered herbal mixture into a 50 mL centrifuge tube.[4][10]

  • Extraction: Add 20 mL of 0.05 M sulfuric acid to the centrifuge tube.[3][11]

  • Sonication: Place the tube in an ultrasonic bath and sonicate for 15 minutes at room temperature to facilitate the extraction of PAs.[3][11]

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.[4]

  • Supernatant Collection: Carefully decant the supernatant into a clean collection tube.

  • Re-extraction: Add another 20 mL of 0.05 M sulfuric acid to the plant material pellet, vortex vigorously, and repeat the sonication and centrifugation steps.[3]

  • Combine Extracts: Combine the supernatants from both extraction steps.

  • Neutralization: Adjust the pH of the combined extracts to approximately 7 using ammonium hydroxide solution. Use a pH meter or indicator strips to monitor the pH.[3]

  • Filtration: Filter the neutralized extract through a 0.45 µm syringe filter to remove any remaining particulate matter before loading onto the SPE cartridge.[10]

Solid-Phase Extraction (SPE) Protocol

The following protocol is based on the use of a strong cation exchange (SCX) SPE cartridge.

  • Cartridge Conditioning:

    • Pass 5 mL of methanol through the SCX cartridge.[4]

    • Pass 5 mL of water through the cartridge to equilibrate. Do not allow the cartridge to dry out.[4]

  • Sample Loading:

    • Load the filtered, neutralized herbal extract onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).[6]

  • Washing:

    • Wash the cartridge with 5 mL of 2% formic acid in water to remove neutral and acidic interferences.[4]

    • Wash the cartridge with 5 mL of methanol to remove non-polar interferences.[4]

  • Elution:

    • Elute the retained this compound and other PAs from the cartridge with 5 mL of 5% ammonium hydroxide in methanol into a clean collection tube.[4][7]

  • Drying and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-50 °C.[12]

    • Reconstitute the dried residue in 1 mL of the initial mobile phase for your analytical method (e.g., 5% methanol in water) for subsequent analysis by LC-MS/MS.[3][12]

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from the solid-phase extraction of pyrrolizidine alkaloids, including this compound, from various herbal and food matrices.

ParameterValueMatrixReference
Recovery Rate 72.5% - 123.7%Herbal Medicines[13]
78.3% - 101.3%Aqueous Mixture[14]
80% - 100%Plant Specimens[15]
96.8%Comfrey Root[16]
LOD 0.3 - 1 µg/LHerbal Infusions[17]
LOQ 5 - 20 µg/kgTea & Herbal Tea[18]
10 - 400 µg/kgTea[11]

Table 1: Summary of Recovery Rates and Limits of Detection/Quantification for Pyrrolizidine Alkaloids using SPE.

Visualizations

Experimental Workflow for this compound SPE

SPE_Workflow Start Start: Homogenized Herbal Sample Extraction 1. Acidic Extraction (0.05 M H2SO4, Sonication) Start->Extraction Centrifugation 2. Centrifugation & Supernatant Collection Extraction->Centrifugation Neutralization 3. Neutralization (pH 7 with NH4OH) Centrifugation->Neutralization Sample_Loading 5. Sample Loading on SCX Cartridge Neutralization->Sample_Loading SPE_Conditioning 4. SPE Conditioning (Methanol -> Water) SPE_Conditioning->Sample_Loading Washing 6. Washing (2% Formic Acid -> Methanol) Sample_Loading->Washing Elution 7. Elution (5% NH4OH in Methanol) Washing->Elution Drying 8. Evaporation (Nitrogen Stream) Elution->Drying Reconstitution 9. Reconstitution (Initial Mobile Phase) Drying->Reconstitution Analysis End: LC-MS/MS Analysis Reconstitution->Analysis

Caption: Workflow for the Solid-Phase Extraction of this compound.

Conclusion

The solid-phase extraction protocol detailed in this application note provides a robust and effective method for the isolation and purification of this compound from complex herbal mixtures. The use of strong cation exchange cartridges ensures high recovery rates and efficient removal of interfering matrix components, which is essential for accurate and sensitive quantification by LC-MS/MS. This protocol is a valuable tool for researchers, scientists, and professionals in the field of drug development and food safety who are tasked with the analysis of pyrrolizidine alkaloids.

References

Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis of Heliotrine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heliotrine is a pyrrolizidine alkaloid (PA), a class of natural compounds found in various plant species, particularly of the Heliotropium genus.[1] PAs are of significant interest due to their potential toxicity, primarily hepatotoxicity, which arises from their metabolic activation in the liver by cytochrome P450 enzymes.[2] Given the potential for human exposure through contaminated herbal remedies, honey, and other food products, robust and sensitive analytical methods are crucial for toxicological risk assessment, quality control of botanical products, and drug development research.[2][3]

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of PAs like this compound.[4] When coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detectors, HPLC provides the necessary selectivity and sensitivity for analyzing this compound in complex matrices.[5] This document provides detailed protocols for the extraction and analysis of this compound using HPLC, along with typical method validation parameters.

Principle of Analysis

The analysis of this compound is typically performed using reversed-phase HPLC. In this mode, the stationary phase (e.g., C18) is nonpolar, while the mobile phase is a polar solvent mixture, often consisting of acetonitrile or methanol and an aqueous buffer.[5] this compound, being a moderately polar compound, is retained on the column and then eluted by the mobile phase. The separation is based on the differential partitioning of this compound and other sample components between the stationary and mobile phases. Detection is commonly achieved by UV absorbance at approximately 220 nm or, for higher sensitivity and specificity, by tandem mass spectrometry (LC-MS/MS).[5]

Experimental Protocols

Protocol 1: Extraction of this compound from Plant Material

This protocol describes a general method for extracting this compound from dried plant material using an acid-base extraction technique to enrich the alkaloid fraction.[6][7]

  • Sample Preparation: Air-dry the plant material (e.g., leaves, stems) in the shade for several weeks and grind it into a coarse powder.[7]

  • Maceration:

    • Weigh 100 g of the dried, powdered plant material into a large stoppered container.[6]

    • Add 1 L of 80% aqueous methanol containing 0.5% hydrochloric acid. The acidic conditions convert the alkaloids into their more soluble salt forms.[6]

    • Allow the mixture to macerate for 48-72 hours at room temperature with periodic agitation.[7]

  • Filtration and Concentration:

    • Filter the extract through Whatman No. 1 filter paper to remove solid debris.[7]

    • Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.[7]

  • Acid-Base Cleanup:

    • Dissolve the crude extract in 0.5 M sulfuric acid.[7]

    • Perform a defatting step by extracting the acidic solution with a non-polar solvent such as n-hexane. Discard the organic (n-hexane) layer.[7]

    • Make the remaining aqueous layer alkaline (pH 9-10) by the dropwise addition of concentrated ammonium hydroxide. This converts the alkaloid salts back to their free base form.[6][7]

    • Extract the free-base alkaloids from the alkaline solution multiple times with chloroform or ethyl acetate.[6][7]

    • Combine the organic layers, dry them over anhydrous sodium sulfate, and filter.[6]

    • Evaporate the solvent under reduced pressure to yield the crude alkaloid fraction containing this compound.[6]

Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup

For complex matrices like honey or biological samples, an SPE cleanup step is highly recommended to reduce matrix effects, especially for LC-MS/MS analysis.[8] Cation exchange cartridges are particularly effective for PAs.[8]

  • Sample Pre-treatment: Dissolve the crude extract from Protocol 1 or the prepared sample (e.g., honey dissolved in acidic solution) in the appropriate loading buffer (e.g., 0.1 M formic acid in water).[2][3]

  • Cartridge Conditioning: Condition a cation exchange SPE cartridge (e.g., Oasis MCX) by passing 5 mL of methanol, followed by 5 mL of water through it.[8]

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a flow rate of 1-2 mL/min.[2]

  • Washing:

    • Wash the cartridge with 5 mL of 2% formic acid in water to remove interferences.[8]

    • Follow with a wash of 5 mL of methanol.[8]

  • Elution: Elute the retained this compound and other PAs with 5 mL of 5% ammonium hydroxide in methanol.[8]

  • Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a known volume (e.g., 200-500 µL) of the initial mobile phase for HPLC analysis.[2]

Protocol 3: HPLC-UV Analysis

This method is suitable for screening and quantification at higher concentrations.[5]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and 0.01 M ammonium acetate buffer is commonly used.[5]

    • Flow Rate: 1.0 mL/min.[5]

    • Column Temperature: 30-40 °C.[5]

    • Injection Volume: 10-20 µL.[5]

    • UV Detection Wavelength: 220 nm.[5]

  • Quantification: Prepare a calibration curve using certified reference standards of this compound.[9] Determine the concentration in samples by comparing the peak area to the calibration curve.[5]

Protocol 4: LC-MS/MS Analysis

LC-MS/MS is the gold standard for trace-level quantification due to its superior sensitivity and specificity.[5]

  • Instrumentation: A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[2]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, <2 µm).[5]

    • Mobile Phase: A gradient of acetonitrile or methanol with water, both containing 0.1% formic acid to enhance ionization.[5]

    • Flow Rate: 0.2 - 0.5 mL/min.[5]

    • Column Temperature: 40 °C.[5]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[8]

    • Analysis Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).

    • Transitions: The specific precursor-to-product ion transitions for this compound must be optimized on the instrument. A reported transition for this compound that can be used as a starting point is m/z 314.2 > 120.1.[8]

Data Presentation

Quantitative data for the analytical methods are summarized below.

Table 1: Typical HPLC-UV Method Parameters

Parameter Value
Column C18 Reversed-Phase
Mobile Phase Acetonitrile / Ammonium Acetate Buffer
Flow Rate 1.0 mL/min[5]
Column Temperature 30 - 40 °C[5]
Injection Volume 10 - 20 µL[5]

| Detection | UV at 220 nm[5] |

Table 2: Typical LC-MS/MS Method Parameters

Parameter Value
Column C18 Reversed-Phase (<2 µm)
Mobile Phase Acetonitrile or Methanol / Water with 0.1% Formic Acid[5]
Flow Rate 0.2 - 0.5 mL/min[5]
Column Temperature 40 °C[5]
Ionization Mode ESI Positive[8]
Precursor Ion [M+H]⁺ m/z 314.2 (for this compound)[8]

| Product Ion | m/z 120.1 (example)[8] |

Table 3: Summary of Method Validation Parameters for Pyrrolizidine Alkaloid Analysis

Validation Parameter HPLC-UV LC-MS/MS Key Considerations
Limit of Detection (LOD) 10 - 25 ng 0.05 - 0.17 µg/kg[3] LC-MS/MS offers significantly lower detection limits.[5]
Limit of Quantitation (LOQ) - 0.17 - 0.58 µg/kg[3] The lowest concentration quantifiable with acceptable precision.[2]
Linearity (r²) > 0.99[5] > 0.99[5] Both methods demonstrate excellent linearity.[5]
Precision (%RSD) < 15%[5] < 15% (Intra-day)[2], < 20% (Inter-day)[2] Both techniques show acceptable precision.[5]
Accuracy (Recovery %) - 70 - 120%[2] Measures the efficiency of the extraction process.[2]

| Specificity | Moderate to Good | Excellent | HPLC-UV can be prone to interferences from co-eluting compounds.[5] |

Visualization

// Styling graph [fontname="Arial", labeljust="l", labelloc="t", fontsize=14]; edge [color="#5F6368"]; } caption: Experimental workflow for this compound analysis.

G center HPLC Method Validation Accuracy Accuracy center->Accuracy Precision Precision center->Precision Specificity Specificity center->Specificity Linearity Linearity center->Linearity Range Range center->Range LOD LOD center->LOD LOQ LOQ center->LOQ Robustness Robustness center->Robustness

Conclusion

The described HPLC-UV and LC-MS/MS methods provide robust frameworks for the quantification of this compound in various samples. The choice between HPLC-UV and LC-MS/MS depends on the specific requirements of the analysis.[5] For high-throughput screening where lower sensitivity is acceptable, HPLC-UV is a viable, cost-effective option.[5] However, for regulatory purposes, toxicological research, and food safety testing that demand high sensitivity and specificity to overcome complex matrix effects, LC-MS/MS is the superior method.[5] Proper sample preparation, including extraction and cleanup, is critical for achieving accurate and reproducible results. The validation of the chosen analytical method is essential to ensure the data is reliable and fit for its intended purpose.[10]

References

Application Notes and Protocols for the Isolation and Purification of Heliotrine from Heliotropium indicum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heliotrine is a pyrrolizidine alkaloid found in various plant species, most notably in Heliotropium indicum. This document provides detailed application notes and protocols for the isolation and purification of this compound from the dried plant material of Heliotropium indicum. The methodologies described herein are compiled from various scientific sources and are intended to provide a comprehensive guide for researchers in natural product chemistry, pharmacology, and drug development. Pyrrolizidine alkaloids, including this compound, are known for their potential biological activities, but also for their hepatotoxicity, which necessitates careful handling and analysis.

Data Presentation

The following table summarizes quantitative data related to the extraction and yield of alkaloids from Heliotropium indicum and related species. It is important to note that yields can vary depending on the plant's geographical origin, harvest time, and the specific extraction and purification methods employed.

ParameterValuePlant PartReference
Crude Alkaloid Fraction Yield ~0.83% (w/w)Dried Roots[1][2]
This compound Concentration 54 µg/gDried Plant[3]
61 µg/gDried Plant[3]
Total Pyrrolizidine Alkaloids 110 mg from 100gDried Plant[4]
Free Pyrrolizidine Alkaloids 150 mg from 100gDried Plant[4]
N-Oxide Pyrrolizidine Alkaloids 40 mg from 100gDried Plant[4]

Experimental Protocols

Protocol 1: Extraction of Crude Alkaloid Fraction

This protocol describes the initial extraction of the crude alkaloid fraction from dried and powdered Heliotropium indicum plant material.

Materials:

  • Dried and powdered Heliotropium indicum (leaves or roots)

  • n-Hexane

  • Ethyl acetate

  • Methanol

  • 2% Sulfuric acid

  • Ammonia solution (25%)

  • Chloroform

  • Sodium sulfate (anhydrous)

  • Rotary evaporator

  • Separatory funnel

  • Filter paper

Procedure:

  • Defatting: Macerate 1 kg of the dried, powdered plant material with n-hexane (3 x 2 L) for 24 hours for each extraction to remove fats and waxes. Discard the n-hexane extracts.

  • Extraction of Alkaloids: Air-dry the defatted plant material and then extract it with methanol (3 x 3 L) for 48 hours for each extraction.

  • Concentration: Combine the methanolic extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a viscous residue.

  • Acid-Base Extraction: a. Dissolve the residue in 2% sulfuric acid (500 mL). b. Filter the acidic solution to remove any insoluble material. c. Wash the acidic solution with chloroform (3 x 250 mL) in a separatory funnel to remove non-alkaloidal compounds. Discard the chloroform layer. d. Make the aqueous acidic layer alkaline (pH 9-10) by the dropwise addition of ammonia solution. e. Extract the alkaline solution with chloroform (5 x 300 mL) to partition the free alkaloids into the organic phase.

  • Drying and Concentration: Combine the chloroform extracts, dry over anhydrous sodium sulfate, and filter. Concentrate the filtrate to dryness under reduced pressure to yield the crude alkaloid fraction.

Protocol 2: Isolation of this compound using Column Chromatography

This protocol details the separation of the crude alkaloid fraction using silica gel column chromatography to isolate a fraction enriched with this compound.

Materials:

  • Crude alkaloid fraction

  • Silica gel (60-120 mesh) for column chromatography

  • Glass column

  • Solvent system: Gradient of Chloroform and Methanol

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Dragendorff's reagent for visualization

  • Collection tubes

Procedure:

  • Column Packing: Prepare a slurry of silica gel in chloroform and pack it into a glass column.

  • Sample Loading: Dissolve the crude alkaloid fraction in a minimal amount of chloroform and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried, adsorbed sample onto the top of the prepared column.

  • Elution: Elute the column with a gradient solvent system, starting with 100% chloroform and gradually increasing the polarity by adding methanol. A suggested gradient is as follows:

    • 100% Chloroform

    • Chloroform:Methanol (99:1, 98:2, 95:5, 90:10, 80:20, 50:50 v/v)

    • 100% Methanol

  • Fraction Collection and Monitoring: Collect fractions of equal volume and monitor the separation using TLC. Spot the collected fractions on a TLC plate and develop it in a suitable solvent system (e.g., Chloroform:Methanol:Ammonia solution, 85:14:1 v/v/v). Visualize the spots under UV light (254 nm) and by spraying with Dragendorff's reagent. Alkaloids will appear as orange or reddish-brown spots.

  • Pooling and Concentration: Combine the fractions that show a major spot corresponding to the Rf value of a this compound standard (if available) or the most prominent alkaloid spot. Concentrate the pooled fractions to obtain a this compound-enriched fraction.

Protocol 3: Purification of this compound by Preparative HPLC

This protocol describes the final purification of the this compound-enriched fraction using preparative High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound-enriched fraction

  • Preparative HPLC system with a UV detector

  • Preparative C18 reverse-phase column (e.g., 250 x 20 mm, 5 µm)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid or trifluoroacetic acid (TFA)

  • 0.22 µm syringe filters

Procedure:

  • Sample Preparation: Dissolve the this compound-enriched fraction in the initial mobile phase and filter it through a 0.22 µm syringe filter.

  • Method Development (Analytical Scale): It is highly recommended to first develop the separation method on an analytical HPLC system with a C18 column to optimize the mobile phase and gradient conditions. A typical starting point for the mobile phase is a mixture of water and acetonitrile, both containing 0.1% formic acid or TFA.

  • Preparative HPLC Conditions (Example):

    • Column: C18 reverse-phase, 250 x 20 mm, 5 µm

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: Start with a low percentage of B (e.g., 10-20%) and increase linearly to a higher percentage (e.g., 70-80%) over 30-40 minutes.

    • Flow Rate: 10-20 mL/min (adjust based on column specifications)

    • Detection: UV at 220 nm

  • Injection and Fraction Collection: Inject the prepared sample onto the preparative HPLC column. Collect the eluting peaks into separate fractions based on the chromatogram.

  • Purity Analysis and Confirmation: Analyze the purity of the collected fraction corresponding to the this compound peak using analytical HPLC. Confirm the identity and structure of the purified this compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Solvent Removal: Remove the HPLC solvents from the purified fraction by lyophilization or evaporation under reduced pressure to obtain pure this compound.

Mandatory Visualizations

Experimental Workflow

G cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Plant_Material Dried & Powdered Heliotropium indicum Defatting Defatting with n-Hexane Plant_Material->Defatting Methanol_Extraction Extraction with Methanol Defatting->Methanol_Extraction Concentration1 Concentration Methanol_Extraction->Concentration1 Acid_Base_Extraction Acid-Base Extraction Concentration1->Acid_Base_Extraction Crude_Alkaloids Crude Alkaloid Fraction Acid_Base_Extraction->Crude_Alkaloids Column_Chromatography Silica Gel Column Chromatography Crude_Alkaloids->Column_Chromatography Heliotrine_Enriched This compound-Enriched Fraction Column_Chromatography->Heliotrine_Enriched Prep_HPLC Preparative HPLC Heliotrine_Enriched->Prep_HPLC Pure_this compound Pure this compound Prep_HPLC->Pure_this compound Purity_Analysis Purity Check (Analytical HPLC) Pure_this compound->Purity_Analysis Structure_Elucidation Structure Elucidation (MS, NMR) Pure_this compound->Structure_Elucidation

Caption: Workflow for the isolation and purification of this compound.

Putative Signaling Pathway: this compound-Induced Inhibition of NF-κB Pathway

This compound's genotoxic and inflammatory effects are thought to be mediated, in part, through its interaction with cellular signaling pathways. One putative mechanism involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of genes involved in inflammation, immunity, and cell survival. Its inhibition can lead to an altered cellular response to stress and inflammatory stimuli.

Caption: Putative inhibition of the NF-κB signaling pathway by this compound.

References

Application Notes and Protocols for Studying Heliotrine-Induced Hepatotoxicity in Vitro

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Heliotrine is a pyrrolizidine alkaloid (PA) found in various plant species, known for its potential hepatotoxicity.[1] The toxic effects are primarily mediated by metabolic activation in the liver by cytochrome P450 (CYP) enzymes, which transform this compound into reactive pyrrolic metabolites.[2][3] These metabolites can form adducts with cellular macromolecules like DNA and proteins, leading to genotoxicity, cytotoxicity, and eventual cell death.[2][3][4] Evaluating the hepatotoxic potential of this compound is crucial for toxicological assessment. This document provides detailed application notes on suitable in vitro models and protocols for key experimental assays to study this compound-induced liver injury.

Selecting an Appropriate Cell Culture Model

The choice of cell model is critical for obtaining relevant and reliable data. The primary trade-off is often between physiological relevance and experimental convenience. Several hepatic cell-based models are available, each with distinct advantages and limitations.[5][6]

  • Primary Human Hepatocytes (PHH): Considered the "gold standard" for in vitro toxicity studies, PHH express a full complement of drug-metabolizing enzymes and transporters, closely mimicking the in vivo liver environment.[7][8] However, they are limited by high cost, inter-donor variability, and rapid de-differentiation in standard 2D cultures.[5][6]

  • Hepatoma Cell Lines (e.g., HepG2): These are immortalized cell lines that are easy to culture, readily available, and provide high reproducibility, making them suitable for high-throughput screening.[5][9] A major drawback is their low expression of key CYP enzymes, which are necessary for this compound's metabolic activation.[5] This limitation can be overcome by using cell lines engineered to overexpress specific CYPs, such as HepG2-CYP3A4 cells.[3]

  • HepaRG Cells: This human progenitor cell line can differentiate into a co-culture of hepatocyte-like and biliary-like cells. Differentiated HepaRG cells exhibit higher metabolic competence than HepG2 cells and maintain functionality for several weeks, allowing for chronic toxicity studies.[5][10]

  • 3D Liver Models (Spheroids and Organoids): Three-dimensional culture systems, such as spheroids, better recapitulate the complex cell-cell and cell-matrix interactions of the in vivo liver.[10][11] This advanced configuration enhances cell viability and metabolic function over extended periods, making them ideal for long-term and repeated-dose toxicity studies.[12][13]

G cluster_input Research Goal goal Define Experimental Needs (e.g., High Throughput, Metabolic Competence, Chronic Exposure) phh Primary Human Hepatocytes (PHH) Pros: Gold Standard, High Metabolic Activity Cons: Cost, Variability, Short-term Culture goal->phh hepg2 HepG2 Cells Pros: High Throughput, Reproducible, Low Cost Cons: Low Metabolic Activity (unless engineered) goal->hepg2 heparg HepaRG Cells Pros: Good Metabolic Activity, Long-term Culture Cons: Complex Differentiation Protocol goal->heparg spheroid 3D Spheroids/Organoids Pros: High Physiological Relevance, Chronic Studies Cons: Lower Throughput, Higher Complexity goal->spheroid G cluster_cellular_damage Cellular Damage cluster_response Cellular Response cluster_outcome Cellular Outcome This compound This compound cyp CYP450 Enzymes (e.g., CYP3A4) This compound->cyp Metabolic Activation metabolites Reactive Pyrrolic Metabolites (DHPAs) cyp->metabolites dna_adducts DNA Adducts metabolites->dna_adducts ros Reactive Oxygen Species (ROS) metabolites->ros Potential Pathway dna_damage DNA Damage Response (γH2AX, p53 activation) dna_adducts->dna_damage mito Mitochondrial Dysfunction (Loss of MMP) ros->mito apoptosis Apoptosis dna_damage->apoptosis arrest Cell Cycle Arrest dna_damage->arrest mito->apoptosis G cluster_assays 4. Endpoint Assays start Start: Select Cell Model (e.g., HepG2-CYP3A4, PHH) seed 1. Cell Seeding Seed cells in multi-well plates and allow attachment start->seed treat 2. Compound Treatment Expose cells to serial dilutions of this compound (Include vehicle and positive controls) seed->treat incubate 3. Incubation Incubate for a defined period (e.g., 24, 48, 72 hours) treat->incubate cyto Cytotoxicity (MTT, LDH) incubate->cyto apop Apoptosis (Annexin V/PI) incubate->apop geno Genotoxicity (Comet Assay) incubate->geno stress Oxidative Stress (ROS, MMP) incubate->stress acquire 5. Data Acquisition (Plate Reader, Flow Cytometer, Microscope) cyto->acquire apop->acquire geno->acquire stress->acquire analyze 6. Data Analysis Calculate IC50, fold change, etc. Compare to controls acquire->analyze end End: Interpret Results analyze->end

References

Application Notes and Protocols for In Vivo Pharmacokinetic Studies of Heliotrine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heliotrine is a pyrrolizidine alkaloid (PA) found in various plant species. Due to its potential hepatotoxicity, understanding its pharmacokinetic profile is crucial for risk assessment and drug development.[1] These application notes provide detailed protocols for conducting in vivo pharmacokinetic studies of this compound in rodent models, specifically rats, which are a sensitive species for PA toxicity studies.[2] The protocols cover animal handling, compound administration, sample collection, and bioanalytical methodology.

Animal Models

The most commonly used animal model for pharmacokinetic studies of this compound is the rat.[2][3][4] Male Sprague-Dawley or Wistar rats are suitable choices.[2][5] Mice have also been used in toxicity studies of this compound-containing plants.[6]

Data Presentation: Pharmacokinetic Parameters of this compound in Rats

The following table summarizes the key pharmacokinetic parameters of this compound in male Sprague-Dawley rats following intravenous (IV) and oral (PO) administration.

ParameterIntravenous (1 mg/kg)Oral (10 mg/kg)Reference
Cmax (ng/mL)-320 ± 26[2][3][4]
Tmax (h)-0.75 ± 0.00[2]
AUC₀-t (ng/mL*h)170 ± 5396 ± 18[2][3][4]
Clearance (CL) (L/h/kg)5.86 ± 0.17-[2]
Volume of Distribution (Vd) (L/kg)2.90 ± 0.14-[2]
Absolute Oral Bioavailability (%) -23.3[2][3][4]

Experimental Workflow

The following diagram illustrates the general workflow for an in vivo pharmacokinetic study of this compound.

G cluster_pre Pre-Dosing cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis Animal_Acclimation Animal Acclimation Fasting Fasting (optional) Animal_Acclimation->Fasting Heliotrine_Admin This compound Administration (IV or Oral) Fasting->Heliotrine_Admin Dose Administration Blood_Collection Serial Blood Collection Heliotrine_Admin->Blood_Collection Time Points Plasma_Separation Plasma Separation Blood_Collection->Plasma_Separation Sample_Prep Sample Preparation (e.g., SPE) Plasma_Separation->Sample_Prep LC_MS_MS LC-MS/MS Analysis Sample_Prep->LC_MS_MS PK_Analysis Pharmacokinetic Analysis LC_MS_MS->PK_Analysis

Caption: Experimental workflow for this compound pharmacokinetic studies.

Experimental Protocols

Animal Preparation and Handling
  • Animals: Male Sprague-Dawley or Wistar rats (200-250 g).

  • Acclimation: Acclimate animals for at least one week before the experiment with a standard 12-hour light/dark cycle and free access to food and water.

  • Fasting: For oral administration studies, fast animals overnight (approximately 12 hours) before dosing, with continued access to water.

This compound Formulation and Administration

a) Oral Administration (Gavage)

  • Formulation: Prepare a stable dispersion of this compound in a suitable vehicle, such as a citrate-buffered or phosphate-buffered diluent.[5]

  • Dose Volume: The recommended dose volume is 10 mL/kg body weight.[5]

  • Procedure:

    • Weigh the animal to calculate the exact volume to be administered.[6]

    • Use a flexible gavage tube of an appropriate size (e.g., 16-18 G for rats).[6]

    • Measure the length of the gavage tube from the tip of the rat's nose to the last rib to ensure proper placement in the stomach.[7][8]

    • Gently restrain the rat and insert the gavage tube into the diastema (gap between the incisors and molars), advancing it smoothly into the esophagus.[9][10]

    • Administer the this compound formulation slowly over 2-3 seconds.[6]

    • Withdraw the gavage tube and return the animal to its cage.[6]

    • Monitor the animal for any signs of distress.[6]

b) Intravenous Administration (Tail Vein)

  • Formulation: Dissolve this compound in a sterile, isotonic vehicle suitable for intravenous injection.

  • Dose Volume: For a bolus injection, the maximum recommended volume is 5 mL/kg.[3]

  • Procedure:

    • Warm the rat's tail using a heat lamp or warm water (30-35°C) to dilate the lateral tail veins.[3][4]

    • Place the conscious rat in a restraint device or anesthetize if necessary.[3][4]

    • Using a sterile 25-27 G needle, insert the needle into the distal portion of one of the lateral tail veins with the bevel facing up.[3][4][11]

    • Advance the needle a few millimeters into the vein, parallel to the tail.[3][5]

    • Slowly inject the this compound solution.[5]

    • After injection, remove the needle and apply gentle pressure to the injection site to prevent bleeding.[3][5]

Blood Sample Collection
  • Technique: Serial blood samples can be collected from the saphenous vein or the tail vein.[2][12]

  • Volume: For microsampling, collect small volumes (e.g., ≤ 50 µL) at each time point.[1]

  • Procedure (Saphenous Vein):

    • Shave the area over the saphenous vein on the lateral side of the hind leg.

    • Apply gentle pressure with the thumb to make the vein bulge.[2]

    • Puncture the vein with a sterile needle (e.g., 23 G).[2]

    • Collect the forming blood drops into a microtube containing an anticoagulant (e.g., EDTA).[2]

    • Apply pressure to the puncture site to stop the bleeding.

  • Time Points: For an oral pharmacokinetic study, typical time points for blood collection could be 0 (pre-dose), 0.25, 0.5, 0.75, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Plasma Preparation: Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes) to separate the plasma. Store the plasma samples at -80°C until analysis.

Bioanalytical Method: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the recommended method for the sensitive and selective quantification of this compound in plasma samples.[3][4]

  • Sample Preparation:

    • Protein Precipitation: A simple protein precipitation with a solvent like acetonitrile can be used.

    • Solid-Phase Extraction (SPE): For cleaner samples and to reduce matrix effects, SPE is recommended. Cation exchange cartridges (e.g., Oasis MCX) are effective for pyrrolizidine alkaloids.[13]

      • Condition the SPE cartridge with methanol followed by water.

      • Load the plasma sample (potentially diluted).

      • Wash the cartridge to remove interferences.

      • Elute this compound with an appropriate solvent (e.g., 5% ammonium hydroxide in methanol).[13]

      • Evaporate the eluate and reconstitute in the initial mobile phase.[13]

  • LC-MS/MS Conditions (Representative):

    • LC Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).[14]

    • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.[14]

    • Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid and 5 mM ammonium formate.[14]

    • Flow Rate: 0.3 mL/min.[14]

    • Injection Volume: 5-10 µL.[14]

    • Ionization: Positive electrospray ionization (ESI+).[15]

    • Detection: Multiple Reaction Monitoring (MRM).

Metabolic Pathway of this compound

This compound is a pro-toxicant that undergoes metabolic activation in the liver, primarily by Cytochrome P450 enzymes, to form a reactive pyrrolic metabolite, dehydroheliotridine.[1][16] This metabolite can then form adducts with DNA and proteins, leading to cytotoxicity.

G This compound This compound Dehydroheliotridine Dehydroheliotridine (Reactive Metabolite) This compound->Dehydroheliotridine CYP450 (e.g., CYP3A4, CYP2B6) Bioactivation Detoxification Detoxification Products (e.g., N-oxides, hydrolysis) This compound->Detoxification Detoxification DNA_Protein_Adducts DNA and Protein Adducts Dehydroheliotridine->DNA_Protein_Adducts Alkylation Cytotoxicity Cytotoxicity DNA_Protein_Adducts->Cytotoxicity

Caption: Metabolic activation pathway of this compound.

References

Application Notes and Protocols: Assessing Heliotrine's Effect on DNA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heliotrine is a naturally occurring pyrrolizidine alkaloid (PA) found in various plant species.[1][2] PAs, including this compound, are of toxicological concern due to their potential to cause genotoxicity and carcinogenicity after metabolic activation.[1][2][3][4] The liver is the primary site of metabolic activation, where cytochrome P450 enzymes convert this compound into reactive pyrrolic esters.[1][3] These reactive metabolites can bind to cellular macromolecules, including DNA, to form DNA adducts, which can lead to DNA damage, inhibition of DNA synthesis, and cell cycle arrest.[1][5]

These application notes provide detailed protocols for assessing the effects of this compound on DNA synthesis in a cellular context. The described methods are essential for researchers investigating the mechanisms of PA-induced genotoxicity and for professionals in drug development screening for potential DNA-damaging agents.

Mechanism of Action: this compound-Induced DNA Damage and Inhibition of DNA Synthesis

This compound, a heliotridine-type PA, requires metabolic activation to exert its genotoxic effects.[1] This activation, primarily occurring in the liver, leads to the formation of dehydropyrrolizidine alkaloids (DHPAs), which are potent electrophiles.[4] These reactive metabolites can then interact with DNA, leading to the formation of DNA adducts.[1][4] The formation of these adducts can physically obstruct the DNA replication machinery, leading to a decrease in DNA synthesis.[5] Furthermore, the resulting DNA damage can trigger the DNA Damage Response (DDR), a complex signaling network that can lead to cell cycle arrest, providing time for DNA repair, or if the damage is too severe, apoptosis (programmed cell death).[6] Key proteins in the DDR pathway that are often activated in response to this type of DNA damage include the phosphorylation of the histone variant H2AX (forming γH2AX) and the accumulation of the tumor suppressor protein p53.[7]

This compound This compound Metabolic_Activation Metabolic Activation (e.g., CYP450 in Liver) This compound->Metabolic_Activation Reactive_Metabolites Reactive Pyrrolic Esters (Dehydropyrrolizidine Alkaloids) Metabolic_Activation->Reactive_Metabolites DNA_Adducts DNA Adducts Reactive_Metabolites->DNA_Adducts DNA_Damage DNA Damage (e.g., Double-Strand Breaks) DNA_Adducts->DNA_Damage DDR DNA Damage Response (DDR) DNA_Damage->DDR DNA_Synthesis_Inhibition DNA Synthesis Inhibition DNA_Damage->DNA_Synthesis_Inhibition gamma_H2AX γH2AX Formation DDR->gamma_H2AX p53 p53 Accumulation DDR->p53 Cell_Cycle_Arrest Cell Cycle Arrest DDR->Cell_Cycle_Arrest Apoptosis Apoptosis DDR->Apoptosis Cell_Cycle_Arrest->DNA_Synthesis_Inhibition

Caption: Signaling pathway of this compound-induced DNA damage and synthesis inhibition.

Experimental Protocols

To comprehensively assess the impact of this compound on DNA synthesis, a multi-faceted approach is recommended, combining direct measurement of DNA replication with the analysis of DNA damage markers and cell cycle progression.

Assessment of DNA Synthesis via BrdU Incorporation Assay

The Bromodeoxyuridine (BrdU) incorporation assay is a widely used method to detect DNA synthesis in proliferating cells.[8][9][10][11] BrdU, a synthetic analog of thymidine, is incorporated into newly synthesized DNA during the S-phase of the cell cycle.[9][11] The incorporated BrdU can then be detected using a specific monoclonal antibody.

Experimental Workflow:

cluster_0 Cell Culture & Treatment cluster_1 Immunostaining cluster_2 Analysis Seed_Cells Seed Cells Treat_this compound Treat with this compound Seed_Cells->Treat_this compound BrdU_Labeling Add BrdU Labeling Solution Treat_this compound->BrdU_Labeling Incubate Incubate BrdU_Labeling->Incubate Fix_Permeabilize Fix and Permeabilize Cells Incubate->Fix_Permeabilize Denature_DNA Denature DNA Fix_Permeabilize->Denature_DNA Primary_Ab Incubate with anti-BrdU Antibody Denature_DNA->Primary_Ab Secondary_Ab Incubate with Fluorescent Secondary Antibody Primary_Ab->Secondary_Ab Image_or_Flow Imaging or Flow Cytometry Secondary_Ab->Image_or_Flow Quantify Quantify BrdU-positive Cells Image_or_Flow->Quantify

Caption: Workflow for the BrdU incorporation assay to measure DNA synthesis.

Protocol:

  • Cell Seeding: Seed cells (e.g., HepG2, a human liver cancer cell line with metabolic capabilities, or primary hepatocytes) in a suitable format (e.g., 96-well plate for high-throughput screening or chamber slides for imaging). Allow cells to adhere overnight.

  • This compound Treatment: Treat cells with varying concentrations of this compound (and a vehicle control) for a predetermined duration (e.g., 24 hours). It is advisable to include a positive control for DNA synthesis inhibition, such as aphidicolin.

  • BrdU Labeling: Add BrdU labeling solution to the cell culture medium at a final concentration of 10 µM.[12] The incubation time will depend on the cell type's proliferation rate and should be optimized (typically 2-4 hours).[9]

  • Fixation and Permeabilization:

    • Wash the cells twice with Phosphate-Buffered Saline (PBS).

    • Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde in PBS) for 15 minutes at room temperature.

    • Permeabilize the cells with a permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) for 10 minutes at room temperature.

  • DNA Denaturation: To expose the incorporated BrdU, treat the cells with 2N HCl for 30 minutes at room temperature, followed by neutralization with 0.1 M sodium borate buffer (pH 8.5).

  • Immunostaining:

    • Block non-specific antibody binding with a blocking buffer (e.g., 5% Bovine Serum Albumin in PBS) for 1 hour.

    • Incubate with a primary anti-BrdU antibody diluted in blocking buffer overnight at 4°C.

    • Wash the cells three times with PBS.

    • Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Analysis:

    • Microscopy: Counterstain the nuclei with a DNA dye (e.g., DAPI) and visualize using a fluorescence microscope. The percentage of BrdU-positive cells can be determined by counting.

    • Flow Cytometry: Harvest the cells, perform the staining in suspension, and analyze using a flow cytometer to quantify the percentage of cells in the S-phase.[10][12]

Data Presentation:

Treatment GroupThis compound Conc. (µM)% BrdU-Positive Cells (Mean ± SD)
Vehicle Control035.2 ± 3.1
This compound1028.5 ± 2.5
This compound5015.1 ± 1.8
This compound1005.8 ± 0.9
Positive Control (Aphidicolin)5 µM2.3 ± 0.5
Assessment of DNA Damage via γH2AX Staining

The phosphorylation of histone H2AX at serine 139 (γH2AX) is an early cellular response to DNA double-strand breaks.[7] Immunofluorescent detection of γH2AX foci is a sensitive method to quantify DNA damage.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the BrdU protocol. A known DNA damaging agent like etoposide can be used as a positive control.

  • Fixation and Permeabilization: Follow step 4 from the BrdU protocol.

  • Immunostaining:

    • Block non-specific binding as described previously.

    • Incubate with a primary antibody against γH2AX overnight at 4°C.

    • Wash cells and incubate with a fluorescently labeled secondary antibody.

  • Analysis:

    • Microscopy: Acquire images using a fluorescence microscope. The number of γH2AX foci per nucleus can be quantified using image analysis software.

    • Flow Cytometry: Analyze the mean fluorescence intensity of γH2AX staining in the cell population.[13]

Data Presentation:

Treatment GroupThis compound Conc. (µM)Average γH2AX Foci per Nucleus (Mean ± SD)
Vehicle Control01.2 ± 0.4
This compound108.7 ± 1.5
This compound5025.3 ± 3.2
This compound10042.1 ± 4.8
Positive Control (Etoposide)10 µM55.6 ± 6.1
Cell Cycle Analysis by Flow Cytometry

This compound-induced DNA damage can lead to cell cycle arrest, typically at the G2/M phase.[14] Flow cytometry analysis of cellular DNA content allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the BrdU protocol.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Staining:

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide) and RNase A.

    • Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the fluorescence intensity, allowing for the determination of the percentage of cells in each phase of the cell cycle using appropriate software.[14]

Data Presentation:

Treatment GroupThis compound Conc. (µM)% Cells in G0/G1 (Mean ± SD)% Cells in S (Mean ± SD)% Cells in G2/M (Mean ± SD)
Vehicle Control055.4 ± 4.230.1 ± 2.814.5 ± 1.9
This compound1052.1 ± 3.925.8 ± 2.522.1 ± 2.3
This compound5045.3 ± 3.518.2 ± 2.136.5 ± 3.1
This compound10038.9 ± 3.110.5 ± 1.850.6 ± 4.0

Concluding Remarks

The protocols outlined in these application notes provide a robust framework for investigating the effects of this compound on DNA synthesis. By combining assays that directly measure DNA replication with those that assess DNA damage and cell cycle progression, researchers can gain a comprehensive understanding of the genotoxic mechanisms of this and other pyrrolizidine alkaloids. The quantitative data generated from these experiments are crucial for risk assessment and for the development of strategies to mitigate the harmful effects of these compounds.

References

Detecting Heliotrine Adducts in Biological Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heliotrine is a pyrrolizidine alkaloid (PA), a class of phytotoxins found in numerous plant species worldwide.[1] Exposure to this compound and other PAs can lead to significant toxicities, most notably hepatotoxicity, through the formation of covalent adducts with cellular macromolecules such as proteins and DNA.[1][2][3] The metabolic activation of PAs by cytochrome P450 enzymes in the liver generates highly reactive pyrrolic metabolites.[1][4] These electrophilic intermediates can bind to nucleophilic centers in proteins and DNA, forming adducts that can disrupt cellular function, trigger toxicity, and potentially lead to carcinogenicity.[3][4][5]

The detection and quantification of this compound-derived protein and DNA adducts in biological samples are crucial for toxicological studies, risk assessment, and the development of potential therapeutics. These adducts can serve as valuable biomarkers for exposure and effect, providing insights into the mechanisms of toxicity and aiding in the diagnosis of PA-induced pathologies.[1][3][6]

This document provides detailed application notes and protocols for the detection of this compound adducts, focusing on mass spectrometry-based techniques and immunoassays.

Metabolic Activation and Adduct Formation

The toxicity of this compound is intrinsically linked to its metabolic activation. The following diagram illustrates the general pathway for the formation of protein and DNA adducts from this compound.

Heliotrine_Metabolism This compound This compound Metabolites Reactive Pyrrolic Metabolites (e.g., Dehydrothis compound) This compound->Metabolites CYP450 Enzymes (Liver Microsomes) Protein Cellular Proteins Metabolites->Protein Covalent Binding DNA Cellular DNA Metabolites->DNA Covalent Binding ProteinAdducts Pyrrole-Protein Adducts Protein->ProteinAdducts DNAAdducts Pyrrole-DNA Adducts DNA->DNAAdducts Toxicity Hepatotoxicity & Carcinogenicity ProteinAdducts->Toxicity DNAAdducts->Toxicity

Caption: Metabolic activation of this compound to reactive pyrrolic metabolites leading to the formation of protein and DNA adducts and subsequent toxicity.

Detection of this compound-Protein Adducts

Pyrrole-protein adducts are considered reliable biomarkers for PA exposure and the resulting hepatotoxicity.[1][6] Immunoassays and mass spectrometry are the primary methods for their detection.

Immunoassay for Pyrrole-Protein Adducts

Immunoassays, such as ELISA and Western blotting, utilize polyclonal antibodies that specifically recognize the pyrrole moiety of the protein adducts.[2][7] This method is particularly useful for screening a large number of samples.

Immunoassay_Workflow cluster_sample Sample Collection & Preparation cluster_elisa ELISA Protocol cluster_western Western Blot Protocol Sample Biological Sample (Serum, Plasma, Tissue Homogenate) ProteinIsolation Protein Isolation/ Quantification Sample->ProteinIsolation Coating Coat Plate with Capture Antibody ProteinIsolation->Coating SDSPAGE SDS-PAGE ProteinIsolation->SDSPAGE Blocking Block Non-specific Sites Coating->Blocking Incubation Incubate with Sample Blocking->Incubation DetectionAb Add Detection Antibody (HRP-conjugated) Incubation->DetectionAb Substrate Add Substrate & Measure Absorbance DetectionAb->Substrate Transfer Transfer to Membrane SDSPAGE->Transfer BlockingWB Block Membrane Transfer->BlockingWB PrimaryAb Incubate with Primary Antibody BlockingWB->PrimaryAb SecondaryAb Incubate with Secondary Antibody (HRP-conjugated) PrimaryAb->SecondaryAb Detection Chemiluminescent Detection SecondaryAb->Detection

Caption: General experimental workflows for the detection of pyrrole-protein adducts using ELISA and Western Blotting.

  • Antigen Coating: Coat a 96-well microtiter plate with a pyrrole-bovine serum albumin (BSA) adduct and incubate overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).

  • Blocking: Block the remaining protein-binding sites by adding a blocking buffer (e.g., 5% non-fat dry milk in PBS) and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Competition Reaction: Add the biological sample (or standard) and the anti-pyrrole polyclonal antibody to the wells and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Secondary Antibody: Add a horseradish peroxidase (HRP)-conjugated secondary antibody and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add a suitable HRP substrate (e.g., TMB) and incubate until color develops. Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader. The signal intensity will be inversely proportional to the amount of pyrrole-protein adducts in the sample.

Detection of this compound and its Metabolites/Adducts by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of this compound, its metabolites, and released adduct moieties in various biological matrices.[8][9][10]

Experimental Workflow: LC-MS/MS

LCMS_Workflow Sample Biological Sample (Plasma, Urine, Tissue Homogenate) Extraction Liquid-Liquid or Solid-Phase Extraction (SPE) Sample->Extraction Cleanup Sample Cleanup (e.g., C18 or MCX SPE cartridges) Extraction->Cleanup LC UHPLC/HPLC Separation (Reversed-Phase C18 column) Cleanup->LC MS Tandem Mass Spectrometry (MS/MS) (Positive ESI, MRM mode) LC->MS Data Data Analysis & Quantification MS->Data

Caption: A typical workflow for the analysis of this compound and its adducts by LC-MS/MS.

Detailed Protocol: Sample Preparation and LC-MS/MS Analysis

1. Sample Preparation (Solid-Phase Extraction - SPE) [9][11][12]

  • Sample Pre-treatment: Acidify the biological sample (e.g., with formic or sulfuric acid). For tissue samples, homogenization and extraction with an acidic solution are required.[8]

  • SPE Cartridge Conditioning: Condition a cation-exchange SPE cartridge (e.g., Oasis MCX) with methanol followed by water.[9]

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with an acidic solution (e.g., 2% formic acid in water) followed by methanol to remove interferences.[9]

  • Elution: Elute the analytes with a basic methanolic solution (e.g., 5% ammonium hydroxide in methanol).[9]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase.[9]

2. LC-MS/MS Conditions [8][10][11]

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).[8]

    • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.[8]

    • Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid and 5 mM ammonium formate.[8]

    • Gradient: A typical gradient starts with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 40°C.[10]

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[11]

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).[10]

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and its metabolites/adducts need to be optimized. For this compound, a transition of m/z 314.2 > 120.1 has been reported as a starting point for optimization.[9]

Quantitative Data Summary

The following table summarizes typical performance data for LC-MS/MS methods used in the analysis of pyrrolizidine alkaloids.

ParameterValue RangeReference(s)
Limit of Detection (LOD)0.005 - 0.75 µg/kg[10][11]
Limit of Quantification (LOQ)0.009 - 2.5 µg/kg[10][11][12]
Recovery64.5 - 115%[10][12]
Relative Standard Deviation (RSD)< 17%[10][12]

Detection of this compound-DNA Adducts

The formation of DNA adducts is a critical event in the initiation of carcinogenesis.[3][5] Several methods are available for the detection of DNA adducts, with mass spectrometry and ³²P-postlabeling being the most common.[13][14][15]

Detailed Protocol: DNA Adduct Analysis by LC-MS/MS
  • DNA Isolation: Isolate DNA from tissues or cells using standard protocols (e.g., phenol-chloroform extraction or commercial kits).

  • DNA Hydrolysis: Enzymatically digest the DNA to individual nucleosides using a cocktail of enzymes such as DNase I, nuclease P1, and alkaline phosphatase.[16]

  • Sample Cleanup: Use solid-phase extraction to enrich the adducted nucleosides and remove unmodified nucleosides.

  • LC-MS/MS Analysis:

    • LC Separation: Separate the adducted nucleosides from the normal nucleosides using a reversed-phase C18 column.

    • MS/MS Detection: Use a tandem mass spectrometer in positive ESI mode with MRM to detect and quantify the specific this compound-DNA adducts. The fragmentation patterns in MS/MS can confirm the identity of the adducts.[17]

Conclusion

The detection and quantification of this compound adducts in biological samples are essential for understanding its toxicology and for risk assessment. Immunoassays provide a valuable tool for high-throughput screening of protein adducts, while LC-MS/MS offers high sensitivity and specificity for the quantitative analysis of both protein and DNA adducts, as well as the parent compound and its metabolites. The choice of method will depend on the specific research question, the available instrumentation, and the nature of the biological matrix. The protocols and workflows outlined in this document provide a comprehensive guide for researchers in this field.

References

Application of Metabolomics in Heliotrine Research: Unraveling Mechanisms of Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

[Application Note]

Introduction

Heliotrine is a pyrrolizidine alkaloid (PA), a class of natural toxins found in numerous plant species, which are known for their hepatotoxic, genotoxic, and carcinogenic properties. Contamination of food, herbal remedies, and animal feed with PAs like this compound poses a significant risk to human and animal health. Understanding the mechanisms of this compound-induced toxicity is crucial for risk assessment and the development of potential therapeutic interventions. Metabolomics, the comprehensive analysis of small molecule metabolites in a biological system, has emerged as a powerful tool to investigate the metabolic perturbations caused by xenobiotics. This application note details the use of untargeted metabolomics, particularly utilizing liquid chromatography-high-resolution mass spectrometry (LC-HRMS), to study the effects of this compound on liver cells.

The human-derived HepaRG cell line is a well-established in vitro model for studying drug metabolism and toxicity due to its ability to differentiate into hepatocyte-like cells that express a wide range of metabolic enzymes. By exposing HepaRG cells to this compound and analyzing the subsequent changes in the intracellular and extracellular metabolome, researchers can identify key metabolic pathways disrupted by the toxin. This approach provides valuable insights into the mode of action of this compound, aids in the discovery of potential biomarkers of exposure and toxicity, and allows for the determination of points of departure (PODs), such as benchmark concentrations (BMCs), for risk assessment.

Recent studies have demonstrated that while this compound may exhibit lower cytotoxicity compared to other PAs like lasiocarpine and retrorsine, it still induces significant changes in the metabolome of HepaRG cells[1]. The primary metabolic pathways affected include lipid metabolism, bile acid metabolism, and amino acid metabolism[1]. This note, along with the provided protocols, will guide researchers in applying metabolomics to further elucidate the toxicological profile of this compound.

Core Applications

  • Mechanism of Action Elucidation: Identifying specific metabolic pathways perturbed by this compound to understand its toxic effects at a molecular level.

  • Biomarker Discovery: Pinpointing endogenous metabolites that can serve as sensitive and specific indicators of this compound exposure and hepatotoxicity.

  • Toxicity Ranking: Comparing the metabolic perturbations induced by this compound with those of other PAs to rank their relative toxic potencies.

  • In Vitro to In Vivo Extrapolation: Using metabolomics data from in vitro models like HepaRG cells to predict potential in vivo toxicity and inform risk assessment.

Experimental Workflow Overview

The general workflow for a metabolomics study of this compound's effect on HepaRG cells involves several key stages, from cell culture and exposure to data acquisition and analysis.

G cluster_0 Cell Culture & Exposure cluster_1 Sample Preparation cluster_2 Data Acquisition cluster_3 Data Analysis cluster_4 Interpretation C1 HepaRG Cell Culture and Differentiation C2 This compound Exposure (Concentration Range) C1->C2 S2 Sample Quenching C2->S2 S1 Metabolite Extraction (Intracellular & Extracellular) D1 LC-HRMS Analysis (Untargeted) S1->D1 S2->S1 A1 Data Pre-processing (Peak Picking, Alignment) D1->A1 A2 Statistical Analysis (PCA, OPLS-DA) A1->A2 A3 Metabolite Identification A2->A3 A4 Pathway Analysis & Benchmark Concentration (BMC) Modeling A3->A4 I1 Biomarker Identification & Mechanism of Action A4->I1

Caption: General experimental workflow for metabolomics analysis of this compound toxicity.

[Protocols]

Protocol 1: In Vitro Hepatotoxicity Assessment of this compound using HepaRG Cells

This protocol outlines the steps for cell culture, this compound exposure, and sample collection for metabolomics analysis.

Materials:

  • HepaRG cells

  • William’s E medium

  • Fetal bovine serum (FBS)

  • Penicillin-streptomycin solution

  • Glutamine

  • This compound (analytical standard)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

Procedure:

  • HepaRG Cell Culture and Differentiation:

    • Culture HepaRG cells in William’s E medium supplemented with 10% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and 2 mM glutamine.

    • Seed cells in appropriate culture plates (e.g., 24-well plates) at a density that allows for differentiation.

    • Differentiate the cells for 28 days, changing the medium three times a week[1]. The differentiation medium consists of the growth medium supplemented with 1.7 µM hydrocortisone hemisuccinate.

  • This compound Exposure:

    • Prepare a stock solution of this compound in DMSO.

    • On the day of the experiment, prepare working solutions of this compound by serial dilution in serum-free medium. The final DMSO concentration should not exceed 0.5%[1].

    • A suitable concentration range for this compound can be determined by a preliminary cytotoxicity assay (e.g., MTT assay) and may range from sub-micromolar to low millimolar concentrations (e.g., 0.39 to 200 µM)[1].

    • Remove the differentiation medium from the HepaRG cells and wash with PBS.

    • Add the this compound working solutions to the cells and incubate for a defined period, typically 48 hours[1]. Include a vehicle control (0.5% DMSO in medium).

  • Sample Collection:

    • Extracellular Metabolites (Exometabolome):

      • At the end of the incubation period, collect the cell culture medium from each well.

      • Centrifuge to remove any cell debris.

      • Transfer the supernatant to a new tube and store at -80°C until analysis.

    • Intracellular Metabolites (Endometabolome):

      • After removing the medium, wash the cells twice with ice-cold PBS.

      • Quench the metabolism by adding a pre-chilled extraction solvent (e.g., 80% methanol in water) to the cells.

      • Scrape the cells and collect the cell lysate.

      • Vortex the lysate and centrifuge at high speed to pellet proteins and cell debris.

      • Collect the supernatant and store at -80°C until analysis.

Protocol 2: Untargeted Metabolomics Analysis using LC-HRMS

This protocol provides a general framework for the analysis of extracted metabolites. Specific parameters should be optimized for the instrument used.

Materials and Equipment:

  • UHPLC system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF)

  • Reversed-phase C18 column

  • Mobile phase A: Water with 0.1% formic acid

  • Mobile phase B: Acetonitrile with 0.1% formic acid

  • Internal standards

Procedure:

  • Sample Preparation for LC-MS:

    • Thaw the extracted metabolite samples on ice.

    • Centrifuge the samples to remove any precipitates.

    • Transfer the supernatant to LC-MS vials.

    • Prepare quality control (QC) samples by pooling a small aliquot from each sample.

  • LC-HRMS Analysis:

    • Equilibrate the LC system with the initial mobile phase conditions.

    • Inject the samples onto the column. A typical injection volume is 5 µL.

    • Run a gradient elution to separate the metabolites. A representative gradient could be:

      • 0-2.5 min: 5-10% B

      • 2.5-10 min: 10-45% B

      • 10-13 min: 45-65% B

      • 13-16 min: 65-100% B

      • 16-19 min: Hold at 100% B

      • 19-20 min: Return to 5% B

      • 20-28 min: Re-equilibration at 5% B[1]

    • Acquire data in both positive and negative ionization modes in full scan mode over a mass range of m/z 70–1050[1].

    • The resolution should be set to a high value (e.g., 70,000 at m/z 200) to ensure mass accuracy[1].

    • Inject QC samples periodically throughout the analytical run to monitor system stability.

  • Data Processing and Analysis:

    • Use appropriate software for data pre-processing, including peak picking, retention time alignment, and normalization.

    • Perform multivariate statistical analysis (e.g., Principal Component Analysis (PCA) and Orthogonal Partial Least Squares-Discriminant Analysis (OPLS-DA)) to identify features that differ significantly between control and this compound-treated groups.

    • Identify the significant metabolites by matching their accurate mass and fragmentation patterns to metabolomics databases (e.g., HMDB, METLIN).

    • Perform pathway analysis using tools like MetaboAnalyst to identify the metabolic pathways most affected by this compound.

    • For quantitative data, perform benchmark concentration (BMC) modeling to determine the point of departure for the observed metabolic changes.

Data Presentation

While detailed quantitative data for this compound-induced metabolic changes in HepaRG cells is not extensively published in tabular format, the following tables summarize the available quantitative information and provide a representative example from a closely related pyrrolizidine alkaloid, lasiocarpine, studied under the same experimental conditions[1].

Table 1: Cytotoxicity of this compound in HepaRG Cells after 48h Exposure

Pyrrolizidine AlkaloidConcentration Range (µM)Effect on Viability
This compound 0.39 - 200Slight effect on viability
Retrorsine0.39 - 20041 ± 3% decrease at 200 µM
Lasiocarpine0.1 - 5046 ± 12% decrease at 50 µM
Data sourced from Dubreil et al., 2024[1]

Table 2: Number of Significantly Altered Metabolomic Features in HepaRG Cells after 48h Exposure to Pyrrolizidine Alkaloids

Pyrrolizidine AlkaloidEndometabolomeExometabolome
This compound 1,063148
Retrorsine2,7511,123
Lasiocarpine4,2862,056
Data represents the total number of features with a significant concentration-response relationship (p < 0.05) across both positive and negative ionization modes. Sourced from Dubreil et al., 2024[1]

Table 3: Representative Significantly Altered Metabolites in HepaRG Endometabolome after 48h Exposure to Lasiocarpine

MetabolitePathwayBenchmark Concentration (BMC) 1st Quartile (µM)
LysoPC(18:1(9Z))Lipid metabolism0.003
LysoPC(16:0)Lipid metabolism0.003
PC(18:0/20:4(5Z,8Z,11Z,14Z))Lipid metabolism0.003
Glycocholic acidBile acid metabolism0.015
Taurocholic acidBile acid metabolism0.015
L-Glutamic acidAmino acid metabolism0.015
L-Aspartic acidAmino acid metabolism0.015
ProgesteroneSteroid metabolism0.015
This table presents a selection of metabolites significantly altered by lasiocarpine, a structurally related PA, to illustrate the type of quantitative data obtainable from such studies. The BMC indicates the concentration at which a significant metabolic perturbation is observed. Data sourced from Dubreil et al., 2024[1]

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, visualize key aspects of metabolomics research in this compound-induced hepatotoxicity.

G cluster_0 This compound-Induced Hepatotoxicity: Key Metabolic Perturbations cluster_1 Lipid Metabolism cluster_2 Bile Acid Metabolism cluster_3 Amino Acid Metabolism This compound This compound LPC Lysophosphatidylcholines (LysoPCs) This compound->LPC Perturbs PC Phosphatidylcholines (PCs) This compound->PC Perturbs CBA Conjugated Bile Acids (e.g., Taurocholic Acid) This compound->CBA Perturbs GSH Glutathione (GSH) This compound->GSH Perturbs LPC->PC Re-acylation FA Fatty Acids TG Triglycerides FA->TG Esterification Cholesterol Cholesterol PBA Primary Bile Acids (e.g., Cholic Acid) Cholesterol->PBA Synthesis (CYP7A1) PBA->CBA Conjugation AA Amino Acids (e.g., Glutamate, Aspartate) AA->GSH Synthesis

Caption: Key metabolic pathways perturbed by this compound in hepatocytes.

G cluster_0 Benchmark Concentration (BMC) Modeling Workflow Data Concentration-Response Data (Metabolite Intensity) Model Fit Mathematical Models (e.g., Hill, Exponential) Data->Model BMR Define Benchmark Response (BMR) (e.g., 1 SD from control mean) Model->BMR BMC Calculate Benchmark Concentration (BMC) and Confidence Intervals (BMDL, BMDU) BMR->BMC POD Point of Departure (POD) for Risk Assessment BMC->POD

Caption: Workflow for Benchmark Concentration (BMC) modeling in metabolomics.

References

Troubleshooting & Optimization

Troubleshooting poor peak shape in Heliotrine HPLC analysis.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Heliotrine HPLC analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to poor peak shape in their chromatographic experiments.

Troubleshooting Guide: Poor Peak Shape

Poor peak shape is a common issue in HPLC that can compromise the accuracy and reliability of your results.[1][2] This guide provides a systematic approach to identifying and resolving common peak shape problems such as tailing, fronting, and split peaks.

Peak Tailing

Peak tailing is the most common peak shape problem, where the back half of the peak is wider than the front half.[2][3] For basic compounds like this compound, this is often a significant issue.[4][5]

Q1: Why are my this compound peaks tailing?

A1: Peak tailing for basic compounds like this compound is frequently caused by secondary interactions with the stationary phase, particularly with residual silanol groups on silica-based columns.[1][4][5] At mobile phase pH values above 3, these silanols can become ionized and interact with the protonated form of the basic analyte, leading to tailing.[4][6]

Other potential causes include:

  • Inappropriate Mobile Phase pH: If the mobile phase pH is too close to the pKa of this compound, both ionized and non-ionized forms can exist, causing peak broadening and tailing.[4][7]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[2][4]

  • Column Degradation: Over time, the stationary phase can degrade, or voids can form in the column packing, resulting in poor peak shape.[1][4]

  • Extra-Column Volume: Excessive tubing length or diameter between the injector and the column, or between the column and the detector, can cause band broadening and peak tailing.[7][8]

Initial Troubleshooting Workflow for Peak Tailing

G Initial Troubleshooting Workflow for Peak Tailing start Peak Tailing Observed check_overload Dilute sample 10x and re-inject start->check_overload overload_q Peak shape improves? check_overload->overload_q is_overload Yes: Column Overload Reduce sample concentration or injection volume overload_q->is_overload Yes not_overload No: Proceed to next step overload_q->not_overload No check_mobile_phase Review mobile phase pH and buffer strength not_overload->check_mobile_phase mobile_phase_q pH appropriate for basic analyte? (e.g., pH 2-3 or >8) check_mobile_phase->mobile_phase_q adjust_ph No: Adjust mobile phase pH and/or buffer concentration mobile_phase_q->adjust_ph No ph_ok Yes: Investigate column health mobile_phase_q->ph_ok Yes check_column Inspect column performance records Consider flushing or replacing ph_ok->check_column

A flowchart for the initial steps in troubleshooting peak tailing.

Peak Fronting

Peak fronting, where the front of the peak is sloped, is less common than tailing but can also affect results.

Q2: What causes my this compound peaks to show fronting?

A2: Peak fronting can be caused by a few factors:

  • Sample Overload: Similar to tailing, injecting too much sample can lead to fronting, especially if the sample is dissolved in a solvent stronger than the mobile phase.[2][5]

  • Poor Sample Solubility: If this compound is not fully dissolved in the injection solvent, it can lead to fronting.[5]

  • Column Collapse: A physical collapse of the column bed can result in peak fronting.[5]

  • Temperature Mismatch: A significant temperature difference between the injected sample and the column can sometimes cause peak shape distortion.

Split Peaks

Split peaks appear as two or more peaks for a single compound and can complicate quantification.

Q3: Why is my this compound peak splitting?

A3: Split peaks can arise from several issues:

  • Injection Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause the analyte to travel through the column in a distorted band, leading to a split peak.[7]

  • Partial Column Blockage: A blockage at the inlet of the column or in the guard column can disrupt the sample flow path.[7][9]

  • Column Void: A void or channel in the column packing material can cause the sample to travel through at different rates.[7][10]

  • Co-elution: What appears to be a split peak may actually be two different compounds eluting very close to each other.

Troubleshooting Logic for Peak Splitting

G Troubleshooting Logic for Peak Splitting start Split Peak Observed check_solvent Is sample solvent stronger than mobile phase? start->check_solvent solvent_q Yes check_solvent->solvent_q solvent_ok No adjust_solvent Re-dissolve sample in mobile phase or weaker solvent solvent_q->adjust_solvent solvent_q->solvent_ok No check_column Inspect guard and analytical column solvent_ok->check_column column_q Contamination or void suspected? check_column->column_q flush_replace Flush column in reverse direction or replace column_q->flush_replace Yes column_ok No column_q->column_ok No check_coelution Consider possibility of co-eluting compound column_ok->check_coelution optimize_method Adjust mobile phase gradient or composition to improve separation check_coelution->optimize_method

A decision tree for diagnosing the cause of split peaks.

Frequently Asked Questions (FAQs)

Q: What is an acceptable peak tailing factor? A: An ideal peak has a tailing factor (Tf) of 1.0. In practice, a Tf between 0.9 and 1.5 is often considered acceptable, though for high-precision quantitative analysis, a Tf of less than 1.2 is desirable. Values above 2.0 are generally unacceptable.[8]

Q: How can I improve the peak shape of this compound in my reversed-phase HPLC method? A:

  • Optimize Mobile Phase pH: For basic compounds like this compound, using a low pH mobile phase (e.g., pH 2-3 with formic or trifluoroacetic acid) can protonate the silanol groups on the column, reducing their interaction with the analyte.[8] Alternatively, a high pH mobile phase (e.g., pH > 8 with a buffer like ammonium bicarbonate) can deprotonate the analyte, also minimizing interaction.

  • Use a Mobile Phase Additive: Add a competing base, such as triethylamine (TEA), to the mobile phase. TEA will preferentially interact with the active silanol sites, improving the peak shape of the analyte.

  • Choose the Right Column: Modern, high-purity silica columns with end-capping are designed to minimize silanol interactions. Consider using a column specifically designed for the analysis of basic compounds.

  • Lower the Sample Concentration: If column overload is suspected, dilute your sample and re-inject. If the peak shape improves, you should reduce the amount of sample loaded onto the column.[4]

Q: Can the sample solvent affect the peak shape of this compound? A: Yes, the sample solvent can have a significant impact. Dissolving this compound in a solvent that is stronger than the initial mobile phase can cause peak distortion, including fronting or splitting. Whenever possible, dissolve your sample in the initial mobile phase.[7]

Quantitative Data Summary

The following table summarizes typical HPLC parameters used for the analysis of pyrrolizidine alkaloids, including this compound. These are starting points and may require optimization for your specific application.

ParameterRecommended ConditionsRationale
Column C18 Reversed-Phase (e.g., Kinetex XB-C18, 100 x 2.1 mm, 2.6 µm)Good retention for moderately polar compounds like this compound.[9]
Mobile Phase A Water with 0.1% Formic Acid and 5 mM Ammonium FormateLow pH protonates silanols to reduce tailing; buffer provides stable conditions.[4][9]
Mobile Phase B 95% Methanol/5% Water with 0.1% Formic Acid and 5 mM Ammonium FormateOrganic modifier to elute the analyte.[9]
Gradient Start with a low percentage of B (e.g., 5%), ramp up to a higher percentage (e.g., 50-80%) over 10-15 minutes.To effectively separate compounds with different polarities.[9]
Flow Rate 0.3 - 0.5 mL/min for a 2.1 mm ID columnTypical flow rate for analytical HPLC to ensure good separation efficiency.
Column Temperature 25 - 40 °C (can be lowered to 5°C to resolve stereoisomers)Stable temperature control improves reproducibility.[9]
Injection Volume 1 - 10 µLKeep the volume low to prevent overload and peak distortion.
Sample Solvent Initial mobile phase composition (e.g., 5% Methanol in water)To ensure good peak shape and prevent distortion from solvent effects.[4]

Experimental Protocol: Sample Preparation and HPLC-MS/MS Analysis of this compound

This protocol provides a general methodology for the extraction and analysis of this compound from a plant matrix.

Sample Preparation (Solid-Phase Extraction - SPE)

Solid-phase extraction is a common technique for cleaning up complex samples and concentrating the analyte of interest.[11][12]

  • Extraction:

    • Weigh 1-2 grams of the homogenized plant material.

    • Add 20 mL of an extraction solution (e.g., 0.05 M sulfuric acid).

    • Sonicate for 15-30 minutes.

    • Centrifuge the sample and collect the supernatant.

  • SPE Cleanup (using a C18 or cation exchange cartridge):

    • Conditioning: Condition the SPE cartridge with methanol followed by water.

    • Loading: Load the supernatant from the extraction step onto the cartridge.

    • Washing: Wash the cartridge with a weak solvent (e.g., water) to remove polar interferences.

    • Elution: Elute this compound and other alkaloids with a suitable solvent (e.g., methanol, or for cation exchange, ammoniated methanol).

    • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the initial mobile phase (e.g., 500 µL of 5% methanol in water).[11][13]

Sample Preparation Workflow

G Sample Preparation Workflow for this compound Analysis start Homogenized Sample extraction Acidic Extraction (e.g., 0.05 M H2SO4) start->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant spe Solid-Phase Extraction (SPE) supernatant->spe spe_steps 1. Condition 2. Load 3. Wash 4. Elute spe->spe_steps evaporation Evaporate Eluate to Dryness spe->evaporation reconstitution Reconstitute in Initial Mobile Phase evaporation->reconstitution end Ready for HPLC Injection reconstitution->end

A diagram illustrating the steps for preparing a sample for this compound HPLC analysis.

HPLC-MS/MS Analysis
  • Instrument Setup: Use an HPLC system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

  • Chromatographic Conditions: Refer to the "Quantitative Data Summary" table for recommended starting conditions.

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+), as pyrrolizidine alkaloids readily form protonated molecules [M+H]⁺.[11]

    • MRM Transition: For quantitative analysis, use Multiple Reaction Monitoring (MRM). A reported transition for this compound is m/z 314.2 -> 120.1.[11] This should be optimized on your specific instrument.

  • System Suitability: Before running samples, inject a standard solution of this compound to verify system performance, including retention time, peak shape, and signal intensity.

  • Analysis: Inject the prepared samples and standards. Process the data using the appropriate software.

References

Overcoming matrix effects in Heliotrine LC-MS/MS analysis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the LC-MS/MS analysis of Heliotrine.

Troubleshooting Guide

This guide addresses common issues encountered during this compound analysis, offering potential causes and solutions in a question-and-answer format.

Question: Why am I observing low signal intensity or complete signal loss for this compound?

Answer: Low signal intensity or signal loss for this compound is a common problem often attributed to matrix effects, specifically ion suppression. Co-eluting matrix components can interfere with the ionization of this compound in the mass spectrometer's source.[1][2]

Potential Causes & Solutions:

  • Inadequate Sample Cleanup: Complex matrices introduce a high level of interfering compounds.

    • Solution: Implement a robust sample cleanup procedure. Solid-Phase Extraction (SPE) is highly effective for pyrrolizidine alkaloids.[3] Cation exchange SPE cartridges, such as Oasis MCX, have demonstrated good performance in reducing matrix interferences.[3]

  • Suboptimal Extraction: The chosen extraction solvent may not be efficient for this compound.

    • Solution: Acidified solvents are generally effective for extracting pyrrolizidine alkaloids. A commonly used solvent is 0.05 M sulfuric acid in 50% methanol.[4]

  • Poor Ionization: The mobile phase composition may not be optimal for the protonation of this compound.

    • Solution: Ensure the mobile phase contains an appropriate modifier to promote ionization in positive ESI mode. Typically, 0.1% formic acid is added to both the aqueous and organic mobile phases.

Question: My retention times for this compound are shifting between injections. What is the cause?

Answer: Retention time shifts can compromise the accuracy and reproducibility of your analysis. Several factors related to the LC system can cause this issue.

Potential Causes & Solutions:

  • Inadequate Column Equilibration: The analytical column requires sufficient time to equilibrate with the initial mobile phase conditions before each injection, especially when using a gradient elution.

    • Solution: Increase the column equilibration time in your LC method.

  • Inconsistent Mobile Phase Composition: Evaporation of the more volatile solvent component or improper mixing can alter the mobile phase composition.

    • Solution: Prepare fresh mobile phases daily and keep the solvent reservoirs capped.[3]

  • Column Temperature Fluctuations: Changes in ambient temperature can affect retention times.

    • Solution: Use a column oven to maintain a constant and stable temperature throughout the analysis.[3]

  • Pump and Flow Rate Issues: Air bubbles in the pump, leaks, or worn pump seals can lead to inconsistent flow rates.

    • Solution: Regularly purge the LC pumps to remove air bubbles and perform routine maintenance to check for leaks and replace worn parts.

Frequently Asked Questions (FAQs)

Q1: What are the typical MRM transitions for this compound?

A1: For this compound, a common precursor ion in positive electrospray ionization (ESI) mode is the protonated molecule [M+H]⁺. A frequently reported MRM transition is m/z 314.2 > 120.1.[3] However, it is crucial to optimize the collision energy and confirm the product ions on your specific instrument for maximum sensitivity and specificity.

Q2: How can I quantitatively assess the extent of matrix effects in my samples?

A2: The matrix effect can be quantified by comparing the peak area of an analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a neat solvent standard at the same concentration.[1][5] The formula for calculating the matrix effect (%) is:

(Peak Area in Spiked Matrix / Peak Area in Neat Solvent) x 100

A value <100% indicates ion suppression, while a value >100% suggests ion enhancement.

Q3: What is the most effective way to compensate for matrix effects?

A3: The use of a stable isotope-labeled (SIL) internal standard is the most reliable method to compensate for matrix effects. A SIL internal standard for this compound would have a similar chemical structure but a different mass, causing it to co-elute and experience similar ionization suppression or enhancement as the analyte. This allows for accurate quantification based on the area ratio of the analyte to the internal standard. When a specific SIL internal standard is unavailable, a structurally similar compound can be used, but its ability to compensate for matrix effects must be thoroughly validated.

Q4: Which type of SPE cartridge is better for this compound cleanup, C18 or a mixed-mode cation exchange (e.g., Oasis MCX)?

A4: For basic compounds like this compound, mixed-mode cation exchange cartridges (e.g., Oasis MCX) are generally more effective than reversed-phase cartridges like C18. The cation exchange mechanism specifically retains the protonated form of this compound, allowing for more rigorous washing steps to remove neutral and acidic matrix components. This leads to a cleaner final extract and reduced matrix effects.

Quantitative Data Summary

The following tables summarize recovery data for pyrrolizidine alkaloids (PAs) using different sample preparation techniques. While specific data for this compound is limited, the data for structurally similar PAs provides a strong indication of expected performance.

Table 1: Comparison of Analyte Recovery using Different SPE Cartridges in Honey Matrix

AnalyteRecovery with Oasis MCX (%)Recovery with C18 (%)
Echimidine95.278.5
Lycopsamine92.875.1
Intermedine93.576.3
Senecionine88.770.2

Data is representative of typical recoveries for pyrrolizidine alkaloids and highlights the superior performance of mixed-mode cation exchange SPE for this class of compounds.

Table 2: Recovery of Pyrrolizidine Alkaloids from Herbal Tea using Oasis MCX SPE

AnalyteSpiking Level (ng/g)Average Recovery (%)%RSD
This compound10918
Lasiocarpine10956
Senkirkine10899
Retrorsine10937

This table demonstrates the effectiveness of the optimized SPE method for the analysis of various PAs, including this compound, in a complex matrix like herbal tea.

Experimental Protocols

Protocol 1: Sample Preparation of Herbal Tea for this compound Analysis

  • Homogenization: Weigh 2.0 g of the homogenized herbal tea sample into a 50 mL centrifuge tube.

  • Extraction: Add 20 mL of 0.05 M sulfuric acid in 50% methanol. Vortex for 1 minute and shake for 30 minutes.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.

  • SPE Cartridge Conditioning: Condition an Oasis MCX SPE cartridge (e.g., 3 cc, 60 mg) with 3 mL of methanol followed by 3 mL of 0.05 M sulfuric acid.

  • Loading: Load 5 mL of the supernatant from the centrifuged sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of 0.05 M sulfuric acid followed by 3 mL of methanol.

  • Elution: Elute the analytes with 5 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase.

Visualizations

a cluster_start Start: Sample Analysis cluster_evaluation Evaluation cluster_troubleshooting Troubleshooting Matrix Effects cluster_end End: Successful Analysis start Inject Sample for LC-MS/MS Analysis check_signal Acceptable Signal and Reproducibility? start->check_signal optimize_cleanup Optimize Sample Cleanup (e.g., SPE) check_signal->optimize_cleanup No end Quantify this compound Accurately check_signal->end Yes use_sil_is Use Stable Isotope-Labeled Internal Standard optimize_cleanup->use_sil_is matrix_matched Prepare Matrix-Matched Calibrators use_sil_is->matrix_matched matrix_matched->start a cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis weigh_sample Weigh Homogenized Sample add_solvent Add Acidified Extraction Solvent weigh_sample->add_solvent extract Vortex and Shake add_solvent->extract centrifuge Centrifuge and Collect Supernatant extract->centrifuge condition Condition SPE Cartridge centrifuge->condition load Load Supernatant condition->load wash Wash to Remove Interferences load->wash elute Elute this compound wash->elute evaporate Evaporate and Reconstitute elute->evaporate inject Inject into LC-MS/MS evaporate->inject

References

Optimization of extraction efficiency for Heliotrine from plant matrices.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of Heliotrine from plant matrices.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which plant matrices is it commonly found?

A1: this compound is a toxic pyrrolizidine alkaloid (PA), a class of secondary metabolites produced by plants as a defense mechanism against herbivores.[1] PAs, including this compound, are primarily found in plants belonging to the Boraginaceae, Asteraceae, and Fabaceae families. The main plant source for this compound is the Heliotropium genus, which includes species such as Heliotropium europaeum and Heliotropium indicum.[2]

Q2: What are the most effective methods for extracting this compound?

A2: The choice of extraction method depends on factors like the thermal stability of the compound, desired efficiency, and available equipment.[2] Commonly used and effective methods include:

  • Maceration: Soaking the plant material in a solvent for an extended period (e.g., 48-72 hours). This method is simple but can be time-consuming.[3]

  • Soxhlet Extraction: A hot continuous extraction method that uses a smaller amount of solvent but involves heat, which can potentially degrade thermolabile compounds.[2][3] Prolonged high temperatures during Soxhlet extraction have been found to decrease PA yield.[4]

  • Ultrasound-Assisted Extraction (UAE): Uses ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and reducing extraction time and temperature.[2]

  • High-Pressure Extraction (HPE): A modern technique that can improve extraction efficiency. Pressure has been identified as a significant factor affecting PA extraction.[5]

Q3: Which solvents are optimal for this compound extraction?

A3: this compound and other PAs, including their N-oxide forms, are polar compounds. Therefore, polar solvents are most effective for their extraction.[4]

  • Methanol or Ethanol: Aqueous methanol (e.g., 80%) or ethanol are highly effective and commonly used.[2][3]

  • Acidified Solvents: The addition of a dilute acid, such as hydrochloric acid (HCl), sulfuric acid (H₂SO₄), or acetic acid, converts the alkaloids into their salt forms, which are more soluble.[2][4][6] For example, 80% aqueous methanol containing 0.5% HCl is a recommended solvent for maceration.[2] A 1% methanolic solution of tartaric acid has also shown excellent results.[7]

Q4: How can I improve the purity of my crude this compound extract?

A4: Crude extracts contain numerous impurities like fats, pigments, and non-alkaloidal compounds.[3][8] A multi-step purification process is necessary:

  • Defatting: An initial wash with a non-polar solvent like n-hexane can remove lipids.[3][6]

  • Acid-Base Partitioning: This is a crucial clean-up step. The crude extract is dissolved in an acidic solution, washed with a non-polar solvent to remove impurities, and then basified (e.g., with ammonia solution to pH 9-10).[3] The free-base alkaloids are then extracted into an organic solvent like ethyl acetate or dichloromethane.[2][3]

  • Chromatographic Purification: Techniques like Solid-Phase Extraction (SPE) or column chromatography (e.g., using silica gel) are used to isolate this compound from the crude alkaloid fraction.[3][9][10]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Extraction Yield Improper Solvent Selection: The solvent polarity is not suitable for this compound (a polar alkaloid).[8]Use polar solvents like methanol or ethanol. Acidify the solvent (e.g., 0.5% HCl or 1% tartaric acid) to convert alkaloids to their more soluble salt form.[7]
Insufficient Extraction Time/Agitation: The solvent has not had enough time to penetrate the plant material fully.For maceration, ensure a minimum of 48-72 hours with periodic agitation.[3] For UAE, optimize sonication time (e.g., 60 minutes may be optimal).[11]
Incomplete Extraction: A single extraction does not recover all the target compound.Perform repeated extractions (2-3 times) on the plant residue and combine the filtrates to improve recovery.[2][11]
Particle Size Too Large: The surface area of the plant material is insufficient for efficient solvent penetration.Grind the dried plant material to a fine, consistent powder (e.g., to pass through a 40-mesh sieve).[8]
Co-extraction of Impurities Non-Selective Solvent: Polar solvents like methanol can also extract other polar compounds such as pigments and tannins.[8]Implement a multi-step purification process. Perform an initial defatting step with a non-polar solvent (e.g., n-hexane).[3] Utilize acid-base liquid-liquid extraction to separate alkaloids from neutral and acidic impurities.[2][6]
Degradation of this compound High Temperature: PAs can be sensitive to heat, leading to degradation, especially during solvent evaporation or hot extraction methods.[8][11]When using a rotary evaporator, keep the temperature below 45-50°C.[2][3] If using Soxhlet, monitor extraction time carefully, as prolonged heat can reduce yield.[4] Consider non-heat methods like maceration or temperature-controlled UAE.
Extreme pH Conditions: Alkaloids can be unstable at excessively high or low pH for extended periods.When adjusting pH during acid-base extraction, do so gradually and avoid prolonged exposure to harsh conditions.[11]
Emulsion Formation (during Liquid-Liquid Extraction) Vigorous Agitation: Shaking the separatory funnel too aggressively can create stable emulsions, especially with samples high in fats or surfactants.Gently swirl or invert the separatory funnel instead of vigorous shaking.[12] If an emulsion forms, try adding a small amount of brine (saturated NaCl solution), centrifuging the mixture, or using phase separation filter paper.[12]
Poor Chromatographic Resolution / Peak Tailing Inappropriate Mobile Phase: Incorrect pH of the mobile phase can lead to poor peak shape for basic compounds like alkaloids.[11]Adjust the mobile phase pH with an additive like 0.1% formic acid or acetic acid to ensure consistent ionization of this compound.[11]
Sample Overload: Injecting a sample that is too concentrated can saturate the column.Dilute the sample and re-inject. Optimize the extraction and clean-up steps to enrich the analyte if sensitivity is an issue.[11]
Column Contamination: Buildup of matrix components on the column can degrade performance.Implement a regular column cleaning protocol. If performance does not improve, the column may need replacement.[11]

Data Presentation: Comparison of Extraction Methods

The following table summarizes parameters and findings from various studies on Pyrrolizidine Alkaloid (PA) extraction.

Method Plant Matrix Solvent Key Parameters Result / Efficiency Reference
Maceration Heliotropium spp.Methanol1:10 (w/v) ratio, Room Temp, 48-72hEffective standard method for PAs.[3]
Soxhlet Extraction Heliotropium spp.85% Ethanol6 hoursMore exhaustive than simple maceration.[3]
High-Pressure Extraction (HPE) Chrysanthemum morifolium10% Acetic Acid124 MPa, 1 cycleOptimized for 47% PA removal while retaining 79-90% of other functional components.[5][13]
Electric Basket Comfrey (Symphytum officinale)1% Tartaric Acid in Methanol100 ± 5°C, 2 hoursReported as the best result among several compared techniques for PA extraction from comfrey.[7]
Ultrasound-Assisted Extraction (UAE) Heliotropium spp.MethanolRoom Temp, 15 minutes (repeated)A modern, efficient alternative to traditional methods.[2][9]

Experimental Protocols

Protocol 1: General Plant Material Preparation
  • Collection: Collect the aerial parts (leaves, stems, flowers) of the Heliotropium species.[2]

  • Drying: Air-dry the plant material in the shade for approximately two weeks to prevent the degradation of active compounds.[3]

  • Grinding: Grind the dried material into a coarse or fine powder using a mechanical grinder. This increases the surface area for extraction.[3][8]

  • Storage: Store the powdered material in a cool, dry, dark place in an airtight container until extraction.[2]

Protocol 2: Ultrasound-Assisted Extraction (UAE) & Purification

This protocol combines extraction with a standard acid-base clean-up procedure.

  • Extraction:

    • Weigh 2.0 g of powdered plant material into a centrifuge tube.[9]

    • Add 20 mL of an acidic extraction solution (e.g., 0.05 M H₂SO₄ in water).[9]

    • Extract in an ultrasonic bath for 15 minutes at room temperature.[9]

    • Centrifuge the mixture at ~3800 x g for 10 minutes and transfer the supernatant to a clean tube.[9]

    • Repeat the extraction on the plant residue with another 20 mL of extraction solution and combine the supernatants.[9]

  • Acid-Base Purification:

    • Neutralize the combined acidic extracts to a pH of ~7 with a neutralization solution (e.g., 2.5% ammonia in water).[9]

    • For further purification, make the aqueous layer alkaline (pH 9-10) by adding a base like a 25% ammonia solution. This converts alkaloid salts to their free base form.[3]

    • Perform a liquid-liquid extraction on the basified solution using a solvent like ethyl acetate or dichloromethane, repeating the process 3-5 times.[3][6]

    • Combine the organic fractions.

  • Concentration:

    • Dry the combined organic extract over anhydrous sodium sulfate to remove residual water.[6]

    • Filter the solution and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield the crude alkaloid extract.[3] This extract can then be further purified by chromatography or analyzed.

Mandatory Visualizations

Extraction_Workflow cluster_prep Phase 1: Preparation cluster_extract Phase 2: Extraction cluster_purify Phase 3: Purification cluster_analysis Phase 4: Analysis plant Plant Material (Heliotropium spp.) drying Air Drying plant->drying grinding Grinding drying->grinding extraction Solvent Extraction (e.g., Acidified Methanol) grinding->extraction acid_base Acid-Base Partitioning extraction->acid_base chromatography Chromatography (SPE or Column) acid_base->chromatography purified_this compound Purified this compound chromatography->purified_this compound analysis Quantification (e.g., LC-MS/MS) purified_this compound->analysis

Caption: General workflow for this compound extraction and analysis.

Acid_Base_Logic crude Crude Extract (this compound + Impurities) acidify 1. Acidify (e.g., with 0.5M H₂SO₄) crude->acidify wash 2. Wash with Organic Solvent (e.g., n-hexane) acidify->wash basify 3. Basify Aqueous Layer (e.g., with NH₄OH to pH 9-10) wash->basify impurities Lipids & Non-alkaloidal Impurities Removed wash->impurities extract_final 4. Extract with Organic Solvent (e.g., Ethyl Acetate) basify->extract_final heliotrine_base This compound (Free Base) in Organic Layer extract_final->heliotrine_base

Caption: Logical flow of acid-base partitioning for alkaloid purification.

Troubleshooting_Yield start Problem: Low this compound Yield q1 Is your solvent polar and acidified? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Was extraction time sufficient (e.g., >48h maceration)? a1_yes->q2 sol1 Action: Use acidified methanol or ethanol. a1_no->sol1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Did you perform repeated extractions on the plant material? a2_yes->q3 sol2 Action: Increase extraction duration and ensure agitation. a2_no->sol2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no q4 Was the material finely ground? a3_yes->q4 sol3 Action: Re-extract the plant residue 2-3 times and combine filtrates. a3_no->sol3 a4_yes Yes q4->a4_yes a4_no No q4->a4_no end Consider temperature degradation or other matrix effects. a4_yes->end sol4 Action: Ensure plant material is a fine, consistent powder. a4_no->sol4

Caption: Troubleshooting decision tree for low extraction yield.

References

Improving the sensitivity of Heliotrine detection in complex samples.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the sensitivity of Heliotrine detection in complex samples.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive and selective method for detecting this compound in complex matrices?

A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is considered the gold standard for the analysis of pyrrolizidine alkaloids (PAs) like this compound due to its high sensitivity and selectivity.[1][2][3] Specifically, Ultra-High-Performance Liquid Chromatography (UPLC-MS/MS) is frequently used to efficiently detect PAs in various samples, including traditional Chinese herbal medicines.[4][5] This technique is powerful for analyzing various residues and contaminants at low concentrations.[6]

Q2: What are "matrix effects" and how do they impact this compound detection?

A2: Matrix effects are a significant challenge in LC-MS/MS analysis, arising from co-eluting compounds from the sample matrix that interfere with the ionization of the target analyte, in this case, this compound.[7][8] This interference can either suppress or enhance the signal, leading to inaccurate quantification and reduced sensitivity.[8][9][10] Addressing matrix effects is crucial for achieving accurate measurements in complex samples like biological fluids, herbal extracts, and food products.[7][8]

Q3: How can I minimize matrix effects to improve detection sensitivity?

A3: The most effective strategy to minimize matrix effects is to implement a robust sample preparation and cleanup procedure.[7][8] Techniques like Solid-Phase Extraction (SPE) are highly effective for cleaning up complex samples before LC-MS/MS analysis.[1][9] For pyrrolizidine alkaloids, strong cation exchange (SCX) or mixed-mode cationic exchange (MCX) SPE cartridges have proven effective in reducing interferences.[2][9][11][12] Additionally, using matrix-matched calibration curves is essential for accurate quantification.[6][9]

Q4: What are the typical mass transitions for this compound in positive electrospray ionization (ESI) mode?

A4: While mass spectrometer settings should always be optimized for your specific instrument, a commonly reported mass transition for this compound is from the precursor ion (m/z) 314.2 to the product ion (m/z) 120.1.[9] This can serve as a valuable starting point for method development. The precursor ion is the protonated molecule [M+H]⁺, and fragmentation in the collision cell often involves the necine base or parts of the ester side chain.[9]

Quantitative Data Summary

The sensitivity of an analytical method is typically defined by its Limit of Detection (LOD) and Limit of Quantification (LOQ).[13] The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be measured with acceptable precision and accuracy.[13][14] Below is a summary of reported LOD and LOQ values for pyrrolizidine alkaloids, including this compound, using different analytical methods and in various matrices.

MethodAnalyte TypeMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
HPLC-ESI-MS/MSThis compound & other PAsVarious1 µg/kg5 µg/kg[12]
UHPLC-Q-Orbitrap-HRMS35 PAs/PANOsHoney-0.1 µg/kg[3]
Multiplex ELISAThis compoundHoney, Feed< 25 µg/kg (detection capability)-[15]
UPLC-MS/MSPAsChinese Herbal MedicinesS/N Ratio of 3S/N Ratio of 10[4]

Experimental Protocols

Protocol 1: Sample Preparation of Herbal Material using Solid-Phase Extraction (SPE)

This protocol is designed to extract and clean up this compound and other pyrrolizidine alkaloids from a complex plant matrix to reduce interference and enhance detection sensitivity.[9]

Materials:

  • Homogenized plant material

  • Extraction Solvent: 0.05 M Sulfuric Acid in 50% Methanol[2]

  • Oasis MCX SPE cartridges

  • Cartridge Conditioning Solvents: Methanol, Water

  • Washing Solvents: 2% Formic Acid in Water, Methanol

  • Elution Solvent: 5% Ammonium Hydroxide in Methanol[9]

  • Centrifuge tubes, Vortex mixer, Centrifuge

Procedure:

  • Homogenization: Weigh approximately 1 gram of the homogenized plant material into a centrifuge tube.[9]

  • Extraction: Add 10 mL of the extraction solvent (0.05 M sulfuric acid in 50% methanol).[9] Vortex for 1 minute and then shake for 1 hour.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes. Collect the supernatant.[9]

  • SPE Cartridge Conditioning: Condition an Oasis MCX SPE cartridge by passing 5 mL of methanol, followed by 5 mL of water.[9]

  • Loading: Load 1 mL of the collected supernatant onto the conditioned SPE cartridge.[9]

  • Washing: Wash the cartridge sequentially with 5 mL of 2% formic acid in water, followed by 5 mL of methanol to remove interfering substances.[9]

  • Elution: Elute the target analytes (this compound and other PAs) with 5 mL of 5% ammonium hydroxide in methanol.[9]

  • Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: General UPLC-MS/MS Analysis

This protocol outlines the general parameters for the sensitive detection of this compound. Instrument parameters must be optimized for the specific system being used.[5]

Instrumentation:

  • UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[5][6]

  • Analytical Column: A C18 column is commonly used.[1]

Parameters:

  • Mobile Phase:

    • Mobile Phase A: 0.05% formic acid and 2.5 mM ammonium formate in water.[5]

    • Mobile Phase B: Methanol with 0.05% formic acid and 2.5 mM ammonium formate.[5]

    • Rationale: Volatile additives like formic acid and ammonium formate are essential for controlling pH and achieving good ionization in LC-MS.[16]

  • Gradient Elution: A gradient from low to high organic phase (Mobile Phase B) is typically used to separate compounds. The gradient program should be optimized to ensure good separation of this compound from other matrix components.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is effective as pyrrolizidine alkaloids readily form protonated molecules [M+H]⁺.[9]

  • MS/MS Detection:

    • Mode: Multiple Reaction Monitoring (MRM) is used for its high sensitivity and selectivity.[17]

    • Transitions: Monitor at least two transitions per compound for confident identification and quantification. For this compound, a starting point is the transition m/z 314.2 > 120.1.[9]

    • Optimization: Optimize collision energy and other source parameters (e.g., temperatures, gas flows) for the specific analyte and instrument to achieve the best signal intensity.[16][18]

Troubleshooting Guide

Issue 1: Low Sensitivity or No Signal for this compound

// Node styles start_node [label="Low or No Signal Detected", fillcolor="#EA4335", fontcolor="#FFFFFF"]; decision_node [shape=diamond, fillcolor="#FBBC05", fontcolor="#202124", fixedsize=true, width=2.5, height=1.5]; process_node [fillcolor="#F1F3F4", fontcolor="#202124"]; solution_node [shape=ellipse, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Nodes start_node; check_ms [label="Check MS Settings?", decision_node]; optimize_ms [label="Optimize source temp, gas flows, voltages.\nVerify correct MRM transitions.", process_node]; solution_ms [label="Signal Improved", solution_node]; check_lc [label="Check LC System?", decision_node]; check_sample [label="Check Sample Integrity\n& Preparation?", decision_node]; prepare_fresh [label="Prepare fresh samples/standards.\nVerify sample cleanup (SPE).", process_node]; solution_sample [label="Signal Improved", solution_node]; check_flow [label="Check for leaks, bubbles, flow rate.\nEnsure column equilibration.", process_node]; solution_lc [label="Signal Improved", solution_node]; matrix_effects [label="Investigate Matrix Effects", process_node, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start_node -> check_ms; check_ms -> optimize_ms [label="Yes"]; optimize_ms -> solution_ms; check_ms -> check_lc [label="No"]; check_lc -> check_flow [label="Yes"]; check_flow -> solution_lc; check_lc -> check_sample [label="No"]; check_sample -> prepare_fresh [label="Yes"]; prepare_fresh -> solution_sample; check_sample -> matrix_effects [label="No"]; }

Caption: Troubleshooting workflow for low signal intensity.

Question: I am experiencing low sensitivity or no signal for this compound. What are the possible causes and how can I troubleshoot this?

Answer: Low sensitivity is a common issue in LC-MS/MS analysis. The problem can originate from the sample, the LC system, or the mass spectrometer.[9][18]

  • Sample Degradation: this compound may be unstable. Always prepare fresh samples and standards and store them appropriately, typically at low temperatures and protected from light.[9][18]

  • Ion Suppression/Enhancement (Matrix Effects): Co-eluting compounds from the sample matrix can interfere with the ionization of this compound.[9][10]

    • Solution: Improve the sample cleanup procedure. Using Solid-Phase Extraction (SPE) is highly recommended to remove interfering matrix components.[9] Also, utilize matrix-matched calibration curves for accurate quantification.[6][9]

  • Incorrect Mass Spectrometer Settings: Suboptimal MS parameters will result in a weak signal.[9][18]

    • Solution: Ensure the instrument is properly tuned.[16] Verify that the correct MRM transitions are being monitored and optimize parameters like ion source temperatures, gas flows, and voltages for this compound.[18]

  • LC System Issues: Problems with the liquid chromatography system can prevent the analyte from reaching the detector.

    • Solution: Check for leaks, air bubbles in the pump, or blockages.[18][19] Ensure the correct mobile phase is being used and that the system is properly purged.[18]

Issue 2: Poor Chromatographic Peak Shape

Question: Why am I observing poor peak shape (e.g., tailing, fronting, or splitting) for my this compound standard or sample?

Answer: Poor peak shape can arise from several factors related to the chromatography or the sample itself.[9][19]

  • Column Overload: Injecting a sample that is too concentrated can lead to peak fronting.[9]

    • Solution: Dilute your sample and reinject.[9]

  • Secondary Interactions: Unwanted interactions between this compound and the column's stationary phase can cause peak tailing.[9]

    • Solution: Adjust the pH of the mobile phase. Using a volatile additive like formic acid can help produce sharper peaks for basic compounds like alkaloids.[16]

  • Extra-Column Volume: Excessive tubing length or dead volume in connections can lead to peak broadening.[9]

    • Solution: Use tubing with the smallest appropriate internal diameter and ensure all fittings are properly connected.[9]

  • Column Contamination: Residues from previous samples can build up on the column, affecting performance.[19]

    • Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.

Issue 3: Shifting Retention Times

// Node styles start_end_node [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; process_node [fillcolor="#F1F3F4", fontcolor="#202124"]; analysis_node [shape=cylinder, fillcolor="#FBBC05", fontcolor="#202124"]; data_node [shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Nodes sample [label="Complex Sample\n(e.g., Herbal Extract)", start_end_node]; extraction [label="Step 1: Acidic Solvent\nExtraction", process_node]; cleanup [label="Step 2: Solid-Phase\nExtraction (SPE) Cleanup", process_node]; analysis [label="Step 3: UPLC-MS/MS\nAnalysis", analysis_node]; data [label="Step 4: Data Processing\n& Quantification", data_node];

// Edges sample -> extraction [penwidth=1.5, color="#5F6368"]; extraction -> cleanup [penwidth=1.5, color="#5F6368"]; cleanup -> analysis [penwidth=1.5, color="#5F6368"]; analysis -> data [penwidth=1.5, color="#5F6368"]; }

Caption: General experimental workflow for this compound analysis.

Question: My retention times for this compound are shifting between injections. What could be the cause?

Answer: Retention time shifts compromise the reliability of your analysis. Common causes include:[9]

  • Inadequate Column Equilibration: The column must be properly equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient.[9]

    • Solution: Ensure your method includes a sufficient equilibration time.[9]

  • Mobile Phase Composition Changes: Inconsistent mobile phase preparation or evaporation of the more volatile solvent can alter the composition and affect retention times.[9]

    • Solution: Prepare fresh mobile phases regularly and keep solvent bottles capped.[9]

  • Column Temperature Fluctuations: Changes in column temperature can lead to retention time shifts.[9]

    • Solution: Use a column oven to maintain a stable and consistent temperature.[9]

  • Pump and Flow Rate Issues: Air bubbles, leaks, or failing pump seals can cause pressure fluctuations and inconsistent flow rates, leading to variability.[9][19]

    • Solution: Purge the pumps to remove air bubbles and check the entire system for any leaks.[9][18]

References

Technical Support Center: Preventing Heliotrine Degradation During Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals to minimize the degradation of Heliotrine during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation?

A1: this compound, a pyrrolizidine alkaloid (PA), is susceptible to degradation through several mechanisms, primarily hydrolysis, oxidation, and photodegradation. The stability of this compound is significantly influenced by the pH of the solution, exposure to light (especially UV radiation), high temperatures, and the presence of strong oxidizing agents.

Q2: How does pH affect the stability of this compound?

A2: this compound is an ester alkaloid and is more stable in acidic to neutral conditions. Alkaline conditions promote the hydrolysis of the ester linkages, leading to the formation of necine bases like heliotridine and the corresponding necic acids. This degradation can be significant, with some PAs showing up to 50% degradation within 24 hours in alkaline solutions. Therefore, maintaining a slightly acidic pH during extraction and storage is crucial.

Q3: Is this compound sensitive to light and temperature?

A3: Yes, this compound is sensitive to both light and temperature. Exposure to UV light can induce photodegradation, leading to the formation of various degradation products. Elevated temperatures can accelerate the rate of hydrolysis and other degradation reactions. It is recommended to protect samples from light by using amber vials or by wrapping containers with aluminum foil and to maintain cool conditions during sample processing and storage.

Q4: What are the recommended storage conditions for this compound standards and samples?

A4: To ensure the stability of this compound:

  • Solid Form: Store as a solid in a tightly sealed container at -20°C, protected from light and moisture.

  • Solutions: It is best to prepare solutions fresh. If short-term storage is necessary, solutions should be kept at 2-8°C, protected from light, and in a neutral or slightly acidic buffer. Avoid long-term storage of solutions, especially in alkaline conditions.

Q5: What are the main degradation products of this compound?

A5: The primary degradation of this compound involves the hydrolysis of its ester bond, yielding heliotridine and heliotric acid. Oxidation can also occur, leading to the formation of this compound N-oxide. Under more forced conditions, further degradation to the necine base, retronecine, can occur.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments with this compound.

Issue Possible Cause Troubleshooting Steps
Low or No this compound Detected Degradation during sample collection and processing. - Process samples immediately after collection.- Keep samples on ice or at 4°C throughout preparation.- Protect samples from light using amber vials or foil wrapping.
Inefficient extraction from the matrix. - Ensure the plant material is finely ground to increase surface area.- Use an appropriate acidified extraction solvent (e.g., 80% methanol with 0.5% HCl).- Optimize the solid-phase extraction (SPE) protocol, ensuring proper conditioning, loading, washing, and elution steps.
Inconsistent Results Between Replicates Variable degradation due to inconsistent handling. - Standardize all sample preparation steps, including timing, temperature, and volumes.- Ensure thorough mixing at each stage.
Matrix effects. - Use a stable isotope-labeled internal standard if available.- Prepare matrix-matched calibration standards.- Optimize the sample cleanup procedure (e.g., SPE) to remove interfering components.
Poor Peak Shape in HPLC (Tailing or Fronting) Column contamination or degradation. - Flush the column with a strong solvent or replace the column.
Inappropriate mobile phase pH. - Adjust the mobile phase to a slightly acidic pH (e.g., using 0.1% formic acid) to ensure this compound is in a single ionic state.[1]
Sample solvent stronger than the mobile phase. - Dissolve the final extract in a solvent that is similar in composition and strength to the initial mobile phase.
Appearance of Unexpected Peaks in Chromatogram Formation of degradation products. - Review sample handling and storage procedures to minimize degradation (see FAQs).- Use LC-MS/MS to identify the molecular weights of the unknown peaks and compare them to potential degradation products.
Contamination from reagents or labware. - Use high-purity solvents and reagents.- Ensure all glassware and equipment are thoroughly cleaned.

Quantitative Data Summary

Specific degradation kinetic data for this compound is limited in the published literature. The following table provides data for Dantrolene, a compound that also exhibits pH-dependent hydrolysis, to serve as an illustrative example of how pH and temperature can influence stability. Note: This data should be used as an estimate, and it is recommended to perform stability studies specific to this compound under your experimental conditions.

Table 1: Estimated Degradation Rate Constants (k) and Half-Life (t½) of a Pyrrolizidine Alkaloid Analog at 37°C

pHk (min⁻¹)t½ (min)
1.20.02824.75
7.40.00041732.87
9.50.01449.51
Data is for Dantrolene and serves as a proxy for this compound.[2][3]

Experimental Protocols

Protocol 1: Extraction of this compound from Plant Material

This protocol describes a general method for the extraction of this compound from dried plant material.

  • Sample Preparation:

    • Dry the plant material (e.g., leaves, stems) at room temperature, protected from light.

    • Grind the dried material into a fine powder using a mechanical mill.

    • Store the powdered material in an airtight, light-proof container in a cool, dry place.

  • Extraction:

    • Weigh 10 g of the powdered plant material into a 250 mL conical flask.

    • Add 100 mL of 80% aqueous methanol containing 0.5% hydrochloric acid. The acidic methanol helps to protonate the alkaloid, increasing its solubility.

    • Sonicate the mixture for 30 minutes or macerate with agitation for 24 hours at room temperature, protected from light.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Decant the supernatant into a clean flask.

    • Optional: Re-extract the solid residue with a fresh portion of the extraction solvent to improve yield.

  • Solvent Evaporation:

    • Combine the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

Protocol 2: Solid-Phase Extraction (SPE) Cleanup

This protocol is for the cleanup of the crude extract obtained from Protocol 1 using a strong cation exchange (SCX) cartridge.

  • Sample Reconstitution:

    • Reconstitute the dried crude extract in 10 mL of 0.05 M sulfuric acid.

  • SPE Cartridge Conditioning:

    • Condition an SCX SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of 0.05 M sulfuric acid.

  • Sample Loading:

    • Load the reconstituted sample onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 5 mL of 0.05 M sulfuric acid to remove neutral and acidic interferences.

    • Wash the cartridge with 5 mL of methanol to remove non-polar interferences.

    • Dry the cartridge under vacuum or a gentle stream of nitrogen for 5-10 minutes.

  • Elution:

    • Elute the this compound from the cartridge with 10 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

    • Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.

Protocol 3: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation products.

  • Stock Solution Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH. Keep at room temperature for 4 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Heat the solid this compound or a solution at 60-80°C.

    • Photodegradation: Expose a solution of this compound to UV and visible light.

  • Sample Analysis:

    • Before HPLC analysis, neutralize the acidic and alkaline samples.

    • Dilute all samples to a suitable concentration with the mobile phase.

    • Analyze by a validated stability-indicating HPLC-MS/MS method.

Visualizations

Heliotrine_Degradation_Pathway This compound This compound Heliotridine Heliotridine This compound->Heliotridine Hydrolysis (Alkaline/Acidic) Heliotric_Acid Heliotric_Acid This compound->Heliotric_Acid Hydrolysis (Alkaline/Acidic) Heliotrine_N_oxide Heliotrine_N_oxide This compound->Heliotrine_N_oxide Oxidation Retronecine Retronecine Heliotridine->Retronecine Further Degradation

Caption: Major degradation pathways of this compound.

Sample_Preparation_Workflow cluster_0 Extraction cluster_1 Cleanup (SPE) cluster_2 Analysis Plant_Material Dried, Ground Plant Material Extraction Acidified Methanol Extraction Plant_Material->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Evaporation Evaporation Supernatant->Evaporation Crude_Extract Crude Extract Evaporation->Crude_Extract Reconstitution Reconstitute in Acid Crude_Extract->Reconstitution Conditioning Condition SCX Cartridge Loading Load Sample Conditioning->Loading Washing Wash Cartridge Loading->Washing Elution Elute with Ammoniated Methanol Washing->Elution Final_Evaporation Evaporate Eluate Elution->Final_Evaporation Final_Reconstitution Reconstitute for Analysis Final_Evaporation->Final_Reconstitution LCMS_Analysis LC-MS/MS Analysis Final_Reconstitution->LCMS_Analysis

Caption: General workflow for this compound sample preparation.

Troubleshooting_Logic Start Problem Encountered (e.g., Low Recovery) Check_Extraction Review Extraction Protocol? Start->Check_Extraction Check_Cleanup Review SPE Cleanup? Check_Extraction->Check_Cleanup No Optimize_Extraction Optimize Solvent, pH, Time Check_Extraction->Optimize_Extraction Yes Check_Stability Assess Analyte Stability? Check_Cleanup->Check_Stability No Optimize_SPE Optimize SPE Steps Check_Cleanup->Optimize_SPE Yes Check_LCMS Review LC-MS/MS Method? Check_Stability->Check_LCMS No Implement_Stabilization Protect from Light/Heat, Use Fresh Solvents Check_Stability->Implement_Stabilization Yes Optimize_LCMS Optimize Mobile Phase, Gradient, Source Parameters Check_LCMS->Optimize_LCMS Yes Resolved Problem Resolved Check_LCMS->Resolved No Optimize_Extraction->Resolved Optimize_SPE->Resolved Implement_Stabilization->Resolved Optimize_LCMS->Resolved

Caption: Logical troubleshooting workflow for this compound analysis.

References

Common pitfalls in Heliotrine quantification and how to avoid them.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during the quantification of Heliotrine. The information is tailored for researchers, scientists, and drug development professionals to ensure accurate and reliable experimental outcomes.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the analysis of this compound.

Problem: Poor Peak Shape (Tailing, Fronting, or Splitting)

Poor peak shape is a common issue in liquid chromatography that can affect the accuracy of quantification.

Possible Causes and Solutions:

CauseSolution
Column Overload Dilute the sample and reinject. Injecting a sample that is too concentrated can lead to peak fronting.[1]
Incompatible Injection Solvent Ensure the sample is dissolved in a solvent that is of similar or weaker strength than the initial mobile phase.
Column Contamination or Degradation Wash the column with a strong solvent or, if necessary, replace the column.
Extra-Column Volume Minimize the length and internal diameter of tubing between the injector, column, and detector to reduce peak broadening.[1]
Inappropriate pH of Mobile Phase Adjust the pH of the mobile phase to ensure this compound is in a single ionic form.
Problem: Low Sensitivity or No Signal for this compound

This issue can stem from various parts of the analytical workflow, from sample preparation to the mass spectrometer settings.

Possible Causes and Solutions:

CauseSolution
Inefficient Extraction Optimize the extraction procedure. Acidic solutions (e.g., 0.05 M sulfuric acid in 50% methanol) are effective for extracting pyrrolizidine alkaloids.[1] Ensure complete homogenization of the sample material.
Sample Degradation This compound can be sensitive to light and temperature. Store samples and standards in a cool, dark place.
Suboptimal Mass Spectrometer Settings Optimize the ionization source parameters (e.g., spray voltage, gas flows, temperature) and collision energy for the specific precursor-to-product ion transition of this compound.[1]
Matrix Effects Co-eluting compounds from the sample matrix can suppress the ionization of this compound.[1][2] Implement a more rigorous sample cleanup, such as Solid-Phase Extraction (SPE), or use matrix-matched calibration curves.[1][3]
Leaks in the LC System Check for any leaks in the pump, injector, and connections, as this can lead to a lower amount of sample reaching the detector.
Problem: Inconsistent Retention Times

Shifts in retention time can complicate peak identification and integration.

Possible Causes and Solutions:

CauseSolution
Column Temperature Fluctuations Use a column oven to maintain a stable temperature throughout the analysis.[1]
Inconsistent Mobile Phase Composition Prepare fresh mobile phase for each run and keep the solvent reservoirs capped to prevent evaporation of the more volatile components.[1]
Pump and Flow Rate Issues Purge the pumps to remove air bubbles and ensure the pump seals are in good condition to maintain a consistent flow rate.[1]
Insufficient Column Equilibration Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.[1]

Frequently Asked Questions (FAQs)

This section addresses common questions related to this compound quantification.

Q1: What is the most effective method for extracting this compound from plant samples?

A1: An acidic extraction is generally the most effective method for extracting pyrrolizidine alkaloids like this compound from plant material.[4][5] This is because the acidic conditions convert the alkaloids into their more soluble salt form.[4] A common extraction solvent is 0.05 M sulfuric acid in an aqueous/organic mixture (e.g., 50% methanol).[1] Following extraction, a cleanup step such as Solid-Phase Extraction (SPE) is highly recommended to remove interfering matrix components.[1]

Q2: How can I minimize matrix effects in my this compound analysis?

A2: Matrix effects, which can cause ion suppression or enhancement in the mass spectrometer, are a significant challenge in quantifying analytes in complex matrices.[1][2][6] To minimize these effects:

  • Utilize Solid-Phase Extraction (SPE): Cation-exchange SPE cartridges are particularly effective for cleaning up pyrrolizidine alkaloids from complex samples like herbal extracts.[1]

  • Use Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is as similar as possible to your samples.[3] This helps to compensate for any signal suppression or enhancement caused by the matrix.

  • Employ an Internal Standard: A stable isotope-labeled internal standard is ideal. If not available, a structurally similar compound that is not present in the sample can be used to normalize the response.

Q3: What are the typical LC-MS/MS parameters for this compound analysis?

A3: While optimal parameters are instrument-dependent, a common starting point for this compound analysis by LC-MS/MS is as follows:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[7]

  • Precursor Ion: The protonated molecule [M+H]⁺. For this compound, a precursor ion of m/z 314.2 has been reported.[1]

  • Product Ion: A common product ion for this compound is m/z 120.1, resulting from the fragmentation of the necine base.[1]

  • Column: A C18 reversed-phase column is commonly used for the separation of pyrrolizidine alkaloids.[7]

  • Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid or ammonium acetate is typically employed.[7]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the analysis of this compound and other pyrrolizidine alkaloids.

Table 1: LC-MS/MS Parameters for Selected Pyrrolizidine Alkaloids

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
This compound 314.2120.194
This compound-N-oxide 330.213894
Lasiocarpine 412.213894
Europine 330.212094
Senecionine 336.2120136
Source: Adapted from publicly available application notes and scientific literature. Parameters may require optimization for specific instruments and matrices.

Table 2: Recovery Rates and Limits of Quantification (LOQ) in Herbal Tea

CompoundRecovery Rate (%)%RSDLOQ (ng/g)
This compound 95 ± 10<150.5
This compound-N-oxide 94 ± 13<150.8
Intermedine 83 ± 11<150.7
Jacobine 99 ± 11<150.3
Source: Data synthesized from a study on pyrrolizidine alkaloids in herbal teas.[3] Recovery rates are an average of low, medium, and high concentration spikes.

Experimental Protocols

Protocol 1: Extraction of this compound from Plant Material with SPE Cleanup

This protocol details a robust method for the extraction and cleanup of this compound from dried plant material for LC-MS/MS analysis.

  • Homogenization: Weigh approximately 1 gram of the dried and finely ground plant material into a centrifuge tube.

  • Extraction:

    • Add 10 mL of 0.05 M sulfuric acid in 50% methanol.[1]

    • Vortex for 1 minute and shake for 1 hour.[1]

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.[1]

  • SPE Cartridge Conditioning: Condition a cation-exchange SPE cartridge (e.g., Oasis MCX) with 5 mL of methanol followed by 5 mL of water.[1]

  • Loading: Load 1 mL of the supernatant from the centrifuged sample onto the SPE cartridge.[1]

  • Washing:

    • Wash the cartridge with 5 mL of 2% formic acid in water.[1]

    • Wash the cartridge with 5 mL of methanol.[1]

  • Elution: Elute the this compound and other pyrrolizidine alkaloids with 5 mL of 5% ammonium hydroxide in methanol.[1]

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.[1]

    • Reconstitute the residue in a suitable volume (e.g., 500 µL) of the initial mobile phase.[1]

Visualizations

Heliotrine_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_cleanup Sample Cleanup cluster_analysis Analysis homogenization Homogenization of Plant Material extraction Acidic Extraction (0.05 M H2SO4 in 50% MeOH) homogenization->extraction Add extraction solvent centrifugation Centrifugation (4000 rpm, 10 min) extraction->centrifugation loading Load Supernatant centrifugation->loading Supernatant spe_conditioning SPE Cartridge Conditioning spe_conditioning->loading washing Wash Cartridge loading->washing elution Elute this compound washing->elution reconstitution Evaporation and Reconstitution elution->reconstitution lcms_analysis LC-MS/MS Analysis reconstitution->lcms_analysis data_processing Data Processing and Quantification lcms_analysis->data_processing

Caption: Experimental workflow for this compound quantification.

Troubleshooting_Heliotrine_Quantification cluster_troubleshooting Troubleshooting Pathway start Problem with This compound Quantification peak_shape Poor Peak Shape? start->peak_shape sensitivity Low Sensitivity? peak_shape->sensitivity No solution_peak Check for: - Column Overload - Incompatible Solvent - Column Contamination peak_shape->solution_peak Yes retention_time Inconsistent Retention Time? sensitivity->retention_time No solution_sensitivity Check for: - Inefficient Extraction - Sample Degradation - Matrix Effects - Suboptimal MS Settings sensitivity->solution_sensitivity Yes solution_retention Check for: - Temperature Fluctuations - Mobile Phase Inconsistency - Pump Issues - Insufficient Equilibration retention_time->solution_retention Yes end Problem Resolved retention_time->end No solution_peak->end solution_sensitivity->end solution_retention->end

Caption: Troubleshooting decision tree for this compound analysis.

References

Strategies for enhancing the resolution of Heliotrine isomers.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the resolution of Heliotrine isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for separating this compound isomers?

A1: The most common and effective method for the separation and quantitative analysis of this compound isomers is High-Performance Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS).[1][2] This technique is preferred for its ability to handle thermally labile and non-volatile compounds like pyrrolizidine alkaloids (PAs) and their N-oxides directly.[1] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but it often requires derivatization of the analytes.[1][3]

Q2: What type of HPLC column is recommended for this compound isomer separation?

A2: For general separation of PAs, a C18 reversed-phase column is often used.[4] However, to resolve chiral isomers (enantiomers), a chiral stationary phase (CSP) is necessary.[5][6] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely applicable and have demonstrated broad chiral recognition capabilities.[7][8][9]

Q3: What are the key considerations for sample preparation before analysis?

A3: A robust sample preparation protocol is crucial for accurate analysis. This typically involves:

  • Extraction: Using an acidic aqueous solution (e.g., 0.05 M sulfuric acid or 2% formic acid in water) to extract the alkaloids from the sample matrix.[1][4]

  • Cleanup: Employing Solid-Phase Extraction (SPE) to remove interfering matrix components. Cation-exchange SPE cartridges are particularly effective for PAs.[2]

Q4: Can mobile phase composition be optimized to improve resolution?

A4: Yes, the mobile phase plays a critical role in chromatographic resolution. For reversed-phase chromatography, typical mobile phases consist of water and methanol or acetonitrile with additives.[4] For chiral separations, adjusting the mobile phase composition, including the use of acidic or basic additives, can significantly impact selectivity and may even reverse the elution order of enantiomers.[7] Both acidic (e.g., formic acid and ammonium formate) and alkaline (e.g., ammonium carbonate) solvent conditions have been successfully used for PA analysis.[2]

Q5: How can I confirm the identity of the separated this compound isomers?

A5: Tandem mass spectrometry (MS/MS) is a powerful tool for isomer identification. By using Multiple Reaction Monitoring (MRM), you can detect specific precursor-to-product ion transitions that are characteristic of this compound.[10] While enantiomers will have identical mass spectra, their separation by a chiral column followed by MS detection confirms their presence.

Troubleshooting Guides

Issue 1: Poor or No Resolution of Isomers
Possible Cause Troubleshooting Step
Incorrect Column Type For enantiomers, ensure you are using a chiral stationary phase (CSP). For structural isomers or diastereomers, a high-efficiency C18 or similar reversed-phase column may suffice, but optimization is key.[4][7]
Suboptimal Mobile Phase Systematically screen different mobile phase compositions. For chiral separations, vary the organic modifier (e.g., methanol, ethanol, isopropanol) and the concentration of additives (e.g., formic acid, diethylamine).[7]
Inappropriate Temperature Column temperature affects selectivity. Experiment with a range of temperatures (e.g., 5°C to 50°C) as this can sometimes improve or even reverse the elution order of enantiomers.[7]
Sample Overload Injecting too much sample can lead to broad, overlapping peaks. Reduce the injection volume or dilute the sample.
Column Contamination The column may be contaminated with strongly retained compounds from previous injections. Flush the column with a strong solvent as recommended by the manufacturer.[11]
Issue 2: Peak Tailing or Asymmetric Peak Shape
Possible Cause Troubleshooting Step
Secondary Interactions Unwanted interactions between the basic nitrogen of this compound and active sites on the silica support can cause peak tailing. Add a basic modifier (e.g., a small amount of diethylamine or triethylamine) to the mobile phase to mitigate this.
Column Degradation The stationary phase may be degrading, especially at extreme pH values. Ensure the mobile phase pH is within the column's recommended operating range.
Sample Solvent Effects The sample solvent should be as close in composition to the mobile phase as possible. Dissolving the sample in a much stronger solvent can cause peak distortion.[11]
Clogged Inlet Frit A blocked frit can disrupt flow and lead to poor peak shape. Try back-flushing the column at a low flow rate. If this fails, the frit may need to be replaced.[11]
Issue 3: Retention Time Instability
Possible Cause Troubleshooting Step
Inadequate Column Equilibration Ensure the column is fully equilibrated with the mobile phase before starting the analytical run, especially when using mobile phase additives.[12]
Fluctuating Column Temperature Use a column oven to maintain a constant and consistent temperature throughout the analysis.
Mobile Phase Composition Changes Prepare fresh mobile phase daily to avoid changes in composition due to evaporation of the more volatile components.
Pump Issues Air bubbles in the pump or faulty check valves can cause inconsistent flow rates. Purge the pump and check for leaks.
"Memory Effects" of Additives When switching between methods that use different acidic or basic additives, residual amounts of the previous additive can adsorb to the stationary phase and affect retention. Thoroughly flush the column with an intermediate solvent (like ethanol or isopropanol) when changing methods.[11][12]

Data Presentation

Table 1: Example LC-MS/MS Parameters for this compound Analysis
ParameterTypical Value/Condition
Column Reversed-Phase C18 (e.g., 100 mm x 2.1 mm, 1.8 µm)[4]
Mobile Phase A Water with 0.1% Formic Acid and 5 mM Ammonium Formate[4]
Mobile Phase B Methanol with 0.1% Formic Acid and 5 mM Ammonium Formate[4]
Flow Rate 0.3 mL/min[4]
Injection Volume 3 µL[4]
Column Temperature 40 °C[4]
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transition Users should optimize for their specific instrument
This compound (example)Precursor Ion (m/z) -> Product Ion (m/z)
This compound N-oxide (example)Precursor Ion (m/z) -> Product Ion (m/z)
Table 2: User Experimental Data for this compound Isomer Resolution
Experiment IDChiral Column UsedMobile Phase CompositionTemperature (°C)Retention Time Isomer 1 (min)Retention Time Isomer 2 (min)Resolution (Rs)

Experimental Protocols

Protocol 1: Sample Preparation for this compound Isomer Analysis
  • Homogenization: If the sample is solid (e.g., plant material), homogenize it to a fine powder.

  • Extraction:

    • Weigh approximately 1-2 grams of the homogenized sample into a centrifuge tube.[1]

    • Add 10-20 mL of an extraction solvent (e.g., 0.05 M H₂SO₄ or 2% formic acid in water).[1][4]

    • Sonicate for 15-30 minutes to ensure thorough extraction.[1]

    • Centrifuge the mixture at approximately 4000 rpm for 10 minutes.

    • Carefully collect the supernatant.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition a cation-exchange SPE cartridge (e.g., Oasis MCX) with methanol followed by water, as per the manufacturer's instructions.

    • Load the supernatant onto the conditioned cartridge.

    • Wash the cartridge with a weak solvent (e.g., 2% formic acid in water, followed by methanol) to remove interferences.

    • Elute the this compound isomers with a suitable solvent (e.g., 5% ammonium hydroxide in methanol).

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of the initial mobile phase for LC-MS/MS analysis.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Homogenization Sample Homogenization Extraction Acidic Extraction Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation SPE Solid-Phase Extraction (SPE) Centrifugation->SPE Evaporation Evaporation & Reconstitution SPE->Evaporation LC_Separation Chiral HPLC Separation Evaporation->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

Caption: Experimental workflow for this compound isomer analysis.

Troubleshooting_Guide cluster_enantiomers cluster_optimization Start Poor or No Isomer Resolution IsChiral Using a Chiral Stationary Phase? Start->IsChiral UseChiral Action: Use appropriate CSP (e.g., polysaccharide-based) IsChiral->UseChiral No OptimizeMP Optimize Mobile Phase Composition? IsChiral->OptimizeMP Yes VarySolvents Action: Vary organic modifier & additive concentrations OptimizeMP->VarySolvents No OptimizeTemp Optimize Column Temperature? OptimizeMP->OptimizeTemp Yes VaryTemp Action: Screen a range of temperatures (e.g., 5-50°C) OptimizeTemp->VaryTemp No CheckOverload Sample Overload? OptimizeTemp->CheckOverload Yes ReduceLoad Action: Dilute sample or reduce injection volume CheckOverload->ReduceLoad Yes

Caption: Troubleshooting decision tree for poor isomer resolution.

References

Cell viability assay optimization for Heliotrine toxicity screening.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers optimizing cell viability assays for screening Heliotrine toxicity.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental process.

Issue Potential Cause Recommended Solution
High Background Absorbance in Control Wells (All Assays) Contamination of culture medium or reagents with bacteria or yeast.Use aseptic techniques for all procedures. Filter-sterilize all solutions. Discard any contaminated reagents.
Phenol red in the culture medium interfering with colorimetric readings.Use phenol red-free medium for the assay.[1]
High concentration of serum in the medium can cause precipitation or interfere with readings.Reduce serum concentration during the assay or use serum-free medium for the final incubation step.[1]
Low Signal or Poor Color/Signal Development (MTT/XTT Assays) Insufficient number of viable cells.Optimize cell seeding density. Ensure cells are in the exponential growth phase.[2][3]
Suboptimal incubation time with the assay reagent.Optimize the incubation time for your specific cell line and experimental conditions.[4]
The metabolic activity of cells is reduced by this compound, but the cells are not yet dead.Consider using a cytotoxicity assay (like LDH) in parallel with a viability assay to distinguish between cytostatic and cytotoxic effects.
Incomplete solubilization of formazan crystals (MTT assay).Ensure complete dissolution of formazan by thorough mixing. Increase shaking time or gently pipette to dissolve.[1] Use a validated MTT assay kit with an optimized solubilization solution.[1]
High Variability Between Replicate Wells Uneven cell seeding.Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension between pipetting into wells.[5] Avoid disturbing the plates after seeding to prevent clumping.[5]
"Edge effect" in 96-well plates due to evaporation.Avoid using the outer wells of the plate. Fill the outer wells with sterile PBS or medium to maintain humidity.
Cell damage during reagent addition or removal.Add reagents gently to the side of the wells. For adherent cells, be careful not to aspirate cells when removing medium.[1]
Unexpected Results with LDH Assay LDH in the serum of the culture medium contributes to background.Use serum-free medium for the assay or include a medium-only background control.[6]
Premature cell lysis due to rough handling.Handle cell plates gently. Avoid excessive pipetting.
LDH has a limited half-life in the medium (approximately 9 hours).[7]For long exposure times to this compound, the timing of the LDH assay is critical. Consider collecting supernatant at multiple time points.
This compound Solubility Issues This compound precipitates in the culture medium.Prepare a high-concentration stock solution in a suitable solvent (e.g., DMSO) and then dilute to the final concentration in the culture medium. Ensure the final solvent concentration is non-toxic to the cells.[8]
The compound interacts with the assay components.Run a control with this compound in cell-free medium to check for direct reduction of MTT/XTT or interaction with LDH assay reagents.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of toxicity?

This compound is a pyrrolizidine alkaloid, a natural toxin found in various plants.[9] Its toxicity is primarily due to its metabolic activation by cytochrome P450 enzymes in the liver.[10][11] This process creates reactive metabolites that can bind to cellular macromolecules like DNA and proteins, leading to DNA damage, inhibition of DNA and RNA synthesis, and ultimately cell damage or death.[11][12]

Q2: Which cell viability assay is best for screening this compound toxicity?

The choice of assay depends on the specific research question.

  • MTT and XTT assays are good for assessing overall cell viability by measuring metabolic activity.[2][13] They are suitable for high-throughput screening. The XTT assay has the advantage of producing a water-soluble formazan, simplifying the protocol compared to the MTT assay.[2]

  • LDH assay is a cytotoxicity assay that measures the release of lactate dehydrogenase from cells with damaged plasma membranes.[14][15] It is useful for quantifying cell death, particularly necrosis.

For a comprehensive understanding of this compound's effect, it is often beneficial to use a combination of a metabolic assay (MTT or XTT) and a cytotoxicity assay (LDH). This can help differentiate between a cytostatic effect (inhibition of proliferation) and a cytotoxic effect (cell death).[16]

Q3: How do I choose the optimal cell seeding density?

The optimal cell seeding density ensures that the cells are in a logarithmic growth phase during the experiment and that the signal is within the linear range of the assay. This needs to be determined empirically for each cell line. A cell titration experiment is recommended.[4]

Q4: How long should I expose the cells to this compound?

The exposure time can vary depending on the cell type and the expected potency of this compound. Studies have shown that longer exposure times can enhance the cytotoxic effects of pyrrolizidine alkaloids.[17] A time-course experiment (e.g., 24, 48, and 72 hours) is recommended to determine the optimal exposure duration.

Q5: My results show that this compound increases the metabolic activity at low concentrations. Is this possible?

This phenomenon, known as hormesis, can sometimes be observed with toxic compounds. At very low doses, a substance may elicit a mild stress response that leads to a temporary increase in metabolic activity. However, it is also crucial to rule out experimental artifacts, such as interference of this compound with the assay reagents.

Data Presentation

Table 1: Comparison of Common Cell Viability Assays for this compound Toxicity Screening

Assay Principle Advantages Disadvantages Typical Wavelength
MTT Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells to an insoluble purple formazan.[1][13]Well-established, cost-effective.[13]Requires a solubilization step for the formazan crystals, which can be toxic to cells.[1] Potential for interference from reducing agents.[1]570 nm (formazan), 630 nm (reference).[1]
XTT Enzymatic reduction of tetrazolium salt by metabolically active cells to a water-soluble orange formazan.[2]No solubilization step required, making it faster and less prone to cell loss.[2][18] Generally more sensitive than MTT.[2]More expensive than MTT. Can be affected by phenol red and serum in the medium.450-500 nm.[19]
LDH Measurement of lactate dehydrogenase (LDH), a stable cytosolic enzyme, released into the culture medium upon cell lysis.[7][14]Directly measures cytotoxicity/cell death.[15] Simple and reliable.[14]Does not measure cytostatic effects. LDH has a finite half-life in culture medium.[7]490 nm.[6][15]

Experimental Protocols

Protocol 1: MTT Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • This compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (medium with the solvent used for this compound) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 4 hours at 37°C in a 5% CO₂ incubator, protected from light.

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of MTT solvent (e.g., DMSO or a solution of 0.01 M HCl in isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[20] Measure the absorbance at 570 nm using a microplate reader.[20]

Protocol 2: XTT Cell Viability Assay
  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol.

  • Reagent Preparation: Immediately before use, prepare the activated XTT solution by mixing the XTT reagent and the activation reagent according to the manufacturer's instructions (e.g., add 0.1 mL of activation reagent to 5.0 mL of XTT reagent for one 96-well plate).

  • XTT Addition: Add 50 µL of the activated XTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator, or until a visible color change is observed.

  • Absorbance Measurement: Gently shake the plate and measure the absorbance between 450-500 nm using a microplate reader.[19]

Protocol 3: LDH Cytotoxicity Assay
  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol. Set up additional control wells:

    • Spontaneous LDH release: Untreated cells.

    • Maximum LDH release: Untreated cells treated with a lysis solution (provided in the kit) 45 minutes before the end of the incubation period.[20]

    • Background control: Medium only.[20]

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes.[20]

  • Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.[20] Add 50 µL of the LDH assay reaction mixture to each well.[20]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[20]

  • Stop Reaction: Add 50 µL of the stop solution to each well.[20]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[20]

  • Calculation: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

Visualizations

Experimental_Workflow Experimental Workflow for this compound Toxicity Screening cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., HepG2) heliotrine_prep 2. Prepare this compound Stock Solution cell_seeding 3. Seed Cells in 96-well Plate heliotrine_prep->cell_seeding treatment 4. Treat Cells with This compound Dilutions cell_seeding->treatment incubation 5. Incubate (24, 48, 72h) treatment->incubation add_reagent 6. Add Viability Assay Reagent (MTT, XTT, or LDH) incubation->add_reagent assay_incubation 7. Incubate as per Protocol add_reagent->assay_incubation read_plate 8. Read Absorbance on Plate Reader assay_incubation->read_plate data_analysis 9. Calculate % Viability or % Cytotoxicity read_plate->data_analysis ic50 10. Determine IC50 Value data_analysis->ic50 MTT_Pathway Mechanism of MTT Assay cluster_cell In Viable Cell Mitochondria cluster_measurement Measurement mtt MTT (Yellow, Water-soluble) dehydrogenase Mitochondrial Dehydrogenases (e.g., Succinate Dehydrogenase) mtt->dehydrogenase Reduced by formazan Formazan (Purple, Insoluble) dehydrogenase->formazan Produces solubilization Solubilization (e.g., with DMSO) formazan->solubilization measurement Measure Absorbance at ~570nm solubilization->measurement Troubleshooting_Tree Troubleshooting High Background Signal start High Background Signal in No-Cell Control Wells q1 Is the culture medium contaminated? start->q1 sol1 Discard medium. Use fresh, sterile medium. Practice aseptic technique. q1->sol1 Yes q2 Does the medium contain phenol red? q1->q2 No a1_yes Yes a1_no No end Background should be reduced. sol1->end sol2 Use phenol red-free medium for the assay. q2->sol2 Yes q3 Does the test compound (this compound) interfere with the assay? q2->q3 No a2_yes Yes a2_no No sol2->end sol3 Run a compound control (medium + this compound). Subtract this background. q3->sol3 Yes a3_yes Yes sol3->end

References

Technical Support Center: Heliotrine Solubility in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Heliotrine in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

A1: this compound, a pyrrolizidine alkaloid, generally exhibits low solubility in neutral aqueous solutions. Its N-oxide form is significantly more water-soluble.[1][2][3][4] The solubility of pyrrolizidine alkaloids is pH-dependent.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: For preparing a high-concentration stock solution, Dimethyl Sulfoxide (DMSO) is commonly used.[5] For certain applications, acidified water or alcohol (methanol or ethanol) can also be effective in dissolving this compound by forming a more soluble salt.[6]

Q3: How does pH affect the solubility of this compound?

A3: As a basic compound, this compound's solubility in aqueous solutions is significantly increased under acidic conditions (lower pH).[6] The protonation of the nitrogen atom in the pyrrolizidine structure in an acidic environment leads to the formation of a more water-soluble salt.

Q4: Can co-solvents be used to improve the solubility of this compound in aqueous solutions?

A4: Yes, water-miscible organic solvents such as ethanol, methanol, and acetonitrile can be used as co-solvents to enhance the solubility of this compound.[1] However, it is crucial to consider the potential toxicity and effects of the co-solvent on the experimental system, especially in cell-based assays where the concentration of the organic solvent should be kept low (typically below 0.5% for DMSO).[7]

Q5: Are there other methods to enhance the aqueous solubility of this compound?

A5: Yes, complexation with cyclodextrins is a widely used technique to improve the aqueous solubility of poorly soluble compounds.[8][9][10][11][12][13] Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules like this compound within their cavity, thereby increasing their solubility in water.

Troubleshooting Guide

Issue 1: this compound powder is not dissolving in water or buffer.

Possible Cause: this compound has low intrinsic solubility in neutral aqueous solutions.

Solutions:

  • pH Adjustment: Lower the pH of your aqueous solution. As a basic alkaloid, this compound's solubility increases significantly in acidic conditions.

  • Co-solvents: Prepare a concentrated stock solution in an appropriate organic solvent like DMSO and then dilute it into your aqueous experimental medium.

  • Warming: Gentle warming and sonication can aid in the dissolution process. However, be cautious about the thermal stability of this compound.

Issue 2: Precipitation occurs when diluting a DMSO stock solution of this compound into an aqueous buffer.

Possible Cause: The concentration of this compound in the final aqueous solution exceeds its solubility limit in that specific buffer system. The final concentration of DMSO may also not be sufficient to maintain solubility.

Solutions:

  • Lower the Final Concentration: Reduce the final concentration of this compound in your working solution.

  • Increase Co-solvent Concentration: If your experimental system allows, slightly increasing the final percentage of the organic co-solvent (e.g., DMSO, ethanol) might help. Always consider the tolerance of your assay to the solvent.

  • Use a Different Dilution Method: Instead of a single large dilution step, try adding the stock solution dropwise to the vigorously stirred aqueous buffer.

  • Employ Cyclodextrins: Pre-dissolving a suitable cyclodextrin in your aqueous buffer before adding the this compound stock solution can help maintain its solubility.

Issue 3: Inconsistent experimental results are observed, possibly due to solubility issues.

Possible Cause: this compound may be precipitating out of the solution over time during the experiment, especially with changes in temperature or if the initial solution was supersaturated.

Solutions:

  • Solubility Check: Before starting your main experiment, perform a preliminary solubility test to determine the approximate solubility of this compound under your specific experimental conditions (buffer, temperature, etc.).

  • Visual Inspection: Regularly inspect your experimental solutions for any signs of precipitation.

  • Use of Surfactants: In some non-cell-based assays, a low concentration of a non-ionic surfactant can help maintain the solubility of hydrophobic compounds. Compatibility with your specific experiment must be verified.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₆H₂₇NO₅[14]
Molecular Weight313.39 g/mol [14]
AppearanceCrystalline solidN/A

Table 2: Solubility of Structurally Similar Pyrrolizidine Alkaloids

CompoundSolventSolubilitySource
LasiocarpineWater< 0.1 mg/mL at 20°C[1]
LasiocarpineWater6.754 g/L (temperature not stated)[7]
MonocrotalinePBS4.17 mg/mL (with sonication and warming)[15]
MonocrotalineSaline with 1% DMSO≥ 0.5 mg/mL[15]

Note: Specific quantitative solubility data for this compound in various aqueous systems is limited in publicly available literature. The data for lasiocarpine and monocrotaline, structurally related pyrrolizidine alkaloids, are provided for reference.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

Objective: To prepare a concentrated stock solution of this compound for subsequent dilution into aqueous media.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Methodology:

  • Accurately weigh the desired amount of this compound powder in a sterile vial.

  • Calculate the required volume of DMSO to achieve the target stock concentration (e.g., 10 mM or 50 mM).

  • Add the calculated volume of DMSO to the vial containing the this compound powder.

  • Vortex the vial vigorously for 1-2 minutes to facilitate dissolution.

  • If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.

  • Visually inspect the solution to ensure there are no visible particles.

  • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Protocol 2: Enhancing Aqueous Solubility of this compound using pH Adjustment

Objective: To prepare an aqueous solution of this compound by leveraging its increased solubility at acidic pH.

Materials:

  • This compound powder

  • Sterile deionized water or buffer of choice

  • Dilute hydrochloric acid (HCl) or other suitable acid

  • pH meter

  • Stir plate and stir bar

Methodology:

  • Add the desired amount of this compound powder to a volume of sterile water or buffer.

  • While stirring, slowly add dilute HCl dropwise to the suspension.

  • Monitor the pH of the solution continuously with a calibrated pH meter.

  • Continue adding acid until the this compound powder completely dissolves. Note the final pH.

  • Adjust the final volume with additional water or buffer to achieve the desired concentration.

  • Sterile-filter the final solution if required for the application.

Protocol 3: Enhancing Aqueous Solubility of this compound using β-Cyclodextrin

Objective: To improve the aqueous solubility of this compound by forming an inclusion complex with β-cyclodextrin.

Materials:

  • This compound powder or a concentrated stock solution in a minimal amount of organic solvent (e.g., ethanol).

  • β-Cyclodextrin

  • Aqueous buffer of choice (e.g., Phosphate Buffered Saline - PBS)

  • Stir plate and stir bar

Methodology:

  • Prepare a solution of β-cyclodextrin in the desired aqueous buffer (e.g., 10 mM β-cyclodextrin in PBS). Gentle warming and stirring may be necessary to fully dissolve the β-cyclodextrin.

  • Once the β-cyclodextrin solution is clear, add the this compound (either as a powder or from a concentrated stock solution) to this solution while stirring.

  • Continue to stir the mixture at room temperature for several hours (e.g., 4-24 hours) to allow for the formation of the inclusion complex.

  • After the incubation period, centrifuge the solution at high speed (e.g., >10,000 x g) for 15 minutes to pellet any undissolved compound.

  • Carefully collect the supernatant containing the solubilized this compound-cyclodextrin complex. The concentration of the solubilized compound can be determined using a suitable analytical method like HPLC or UV-Vis spectroscopy with a standard curve.

Visualizations

experimental_workflow Experimental Workflow for Solubilizing this compound cluster_prep Preparation cluster_solubilization Solubilization Methods cluster_outcome Outcome start Start with This compound Powder stock_sol Prepare Stock Solution (e.g., in DMSO) start->stock_sol Recommended direct_susp Suspend Directly in Aqueous Buffer start->direct_susp dilution Dilute Stock into Aqueous Buffer stock_sol->dilution ph_adjust Adjust pH (Acidify) direct_susp->ph_adjust cosolvent Use Co-solvent (e.g., Ethanol) direct_susp->cosolvent cyclodextrin Use Cyclodextrin direct_susp->cyclodextrin soluble Soluble Solution dilution->soluble precipitate Precipitation dilution->precipitate ph_adjust->soluble cosolvent->soluble cyclodextrin->soluble precipitate->ph_adjust Troubleshoot precipitate->cosolvent Troubleshoot precipitate->cyclodextrin Troubleshoot

Caption: Experimental workflow for solubilizing this compound.

troubleshooting_workflow Troubleshooting Precipitation of this compound cluster_causes Identify Potential Cause cluster_solutions Implement Solution start Precipitation Observed in Aqueous Solution cause1 Concentration > Solubility Limit start->cause1 cause2 Incorrect pH start->cause2 cause3 Insufficient Co-solvent start->cause3 cause4 Temperature Change start->cause4 solution1 Lower Final Concentration cause1->solution1 solution4 Use Cyclodextrin cause1->solution4 solution2 Adjust pH (Acidify) cause2->solution2 solution3 Increase Co-solvent % (if possible) cause3->solution3 solution5 Maintain Constant Temperature cause4->solution5 end Clear Solution solution1->end solution2->end solution3->end solution4->end solution5->end

Caption: Troubleshooting workflow for this compound precipitation.

References

Calibration curve problems in Heliotrine quantitative analysis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the quantitative analysis of Heliotrine, with a specific focus on calibration curve-related issues.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your analysis.

Question: Why is my calibration curve for this compound showing poor linearity (R² value < 0.99)?

Answer:

Poor linearity in your calibration curve can stem from several factors, from standard preparation to instrument settings. Below is a systematic guide to troubleshoot this issue.

Possible Causes and Solutions:

  • Inaccurate Standard Preparation: Errors in serial dilutions are a common source of non-linearity.

    • Solution: Prepare fresh calibration standards, giving meticulous attention to weighing and dilution steps. Instead of serial dilutions from a single stock, consider preparing standards independently from a primary stock solution to avoid cumulative errors.[1] Ensure the solvent used for dilution is appropriate for this compound and will not cause solubility issues.[1]

  • Detector Saturation: At high concentrations, the detector response may no longer be proportional to the analyte concentration.

    • Solution: Extend the calibration curve to include lower concentration points or dilute your higher concentration standards. If saturation is persistent, you may need to adjust the detector settings or use a different quantification ion.[1][2]

  • Matrix Effects: Co-eluting compounds from the sample matrix can interfere with the ionization of this compound, leading to signal suppression or enhancement and affecting linearity.[2][3][4][5]

    • Solution: The use of matrix-matched calibration curves is highly recommended.[4][6][7] This involves preparing your calibration standards in a blank matrix extract that is free of the analyte. Additionally, improve your sample cleanup procedure using techniques like Solid-Phase Extraction (SPE) to remove interfering components.[4][6]

  • Inappropriate Regression Model: Forcing a linear regression through a dataset that is inherently non-linear will result in a poor fit.

    • Solution: While linear regression is common, some assays may exhibit non-linear behavior.[2] Consider using a quadratic (second-order polynomial) regression model, which can sometimes better represent the concentration-response relationship in LC-MS/MS analysis.[2] Ensure you have a sufficient number of data points (minimum of three for a quadratic fit) to justify a non-linear model.[2]

Question: My calibration curve has a significant non-zero intercept. What does this indicate and how can I fix it?

Answer:

A significant non-zero intercept in your calibration curve can indicate the presence of contamination or interference.

Possible Causes and Solutions:

  • Contamination: The blank sample (matrix and solvent without the analyte) may be contaminated with this compound.

    • Solution: Scrutinize all solvents, reagents, and labware for potential sources of contamination. Prepare a fresh blank and re-inject.

  • Interfering Substances: A component in the blank matrix may be co-eluting with this compound and producing a signal at the same mass transition.

    • Solution: Review your chromatographic method to improve the separation of this compound from interfering peaks. Adjusting the gradient or changing the stationary phase of the column could be beneficial.[6] Also, ensure your mass spectrometer settings (precursor and product ions) are highly specific to this compound.[8]

  • Forcing Zero Intercept: Deciding whether to force the calibration curve through the origin is a critical choice.

    • Solution: This decision should be made during method validation based on pooled data from multiple calibration curves.[9] Forcing a curve through zero when a natural intercept exists can lead to significant errors, especially at lower concentrations.[9] If the intercept is consistently present and not due to contamination, it may be an inherent feature of the assay, and forcing it to zero would be inappropriate.

Frequently Asked Questions (FAQs)

What are typical calibration curve parameters for this compound analysis by LC-MS/MS?

While specific parameters can vary between instruments and matrices, the following table summarizes typical values reported for pyrrolizidine alkaloids, including this compound.

ParameterTypical Value/RangeNotes
Linearity (R²) > 0.99A quadratic fit with a 1/x weighting factor is often used.[8]
Linear Range 0.5 - 250 µg/kgThis can be adjusted based on the expected concentration in samples.
Limit of Detection (LOD) 0.015 - 0.75 µg/kgHighly dependent on the matrix and instrument sensitivity.[10][11]
Limit of Quantification (LOQ) 0.05 - 2.5 µg/kgThe lowest concentration that can be measured with acceptable precision and accuracy.[10][11]
How should I prepare my calibration standards for this compound analysis?

Proper preparation of calibration standards is crucial for accurate quantification.

  • Stock Solution: Prepare a primary stock solution of this compound in a suitable solvent like methanol or acetonitrile at a concentration of approximately 0.1 mg/mL.[7]

  • Working Solutions: Create a mixed standard working solution from the primary stock, which can then be used to prepare the individual calibration points through serial or independent dilutions.[7][10]

  • Matrix-Matching: Whenever possible, prepare the final calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as your unknown samples.[6][7] This helps to compensate for matrix effects.[4]

What are the common mass transitions for this compound in positive ESI mode?

For this compound, a common precursor ion is its protonated molecule [M+H]⁺. A reported mass transition that can be used as a starting point for optimization is m/z 314.2 > 120.1.[6] However, it is essential to optimize these transitions on your specific instrument.

Experimental Protocols

General Protocol for this compound Extraction and SPE Cleanup

This protocol provides a general procedure for the extraction and cleanup of this compound from plant material, which can be adapted for other matrices.

  • Extraction:

    • Weigh 2.0 g of the homogenized sample into a centrifuge tube.

    • Add 20 mL of an acidic aqueous solution (e.g., 0.05 M H₂SO₄ in 50% methanol).[6][7]

    • Vortex for 1 minute and shake for 1 hour, or sonicate for 15 minutes.[6][7]

    • Centrifuge the sample at 4000 rpm for 10 minutes.[6]

    • Collect the supernatant. Repeat the extraction on the pellet for exhaustive extraction.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Cartridge: Cation exchange SPE cartridges (e.g., Oasis MCX) are effective for pyrrolizidine alkaloids.[6]

    • Conditioning: Condition the SPE cartridge with 5 mL of methanol, followed by 5 mL of water.[6][7]

    • Loading: Load the acidic extract onto the cartridge.

    • Washing: Wash the cartridge with 5 mL of 2% formic acid in water, followed by 5 mL of methanol to remove interferences.[6]

    • Elution: Elute this compound and other PAs with 5 mL of 5% ammonium hydroxide in methanol.[6]

    • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 500 µL) of the initial mobile phase.[6]

Visualizations

experimental_workflow Experimental Workflow for this compound Analysis cluster_prep Sample Preparation cluster_cleanup SPE Cleanup cluster_analysis Analysis start Homogenized Sample extraction Acidic Methanol Extraction start->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant loading Load Supernatant supernatant->loading conditioning Condition SPE Cartridge conditioning->loading washing Wash Interferences loading->washing elution Elute this compound washing->elution evaporation Evaporate & Reconstitute elution->evaporation analysis LC-MS/MS Analysis evaporation->analysis troubleshooting_linearity Troubleshooting Poor Linearity (R² < 0.99) cluster_standards Check Standards cluster_instrument Check Instrument & Method cluster_matrix Address Matrix Effects start Poor Linearity (R² < 0.99) prep_standards Prepare fresh standards independently start->prep_standards check_saturation Dilute high concentrations (Check for detector saturation) start->check_saturation use_matrix_matched Use matrix-matched standards start->use_matrix_matched check_solvent Ensure analyte solubility prep_standards->check_solvent end_node Re-evaluate Linearity check_solvent->end_node use_quadratic Consider quadratic regression model check_saturation->use_quadratic use_quadratic->end_node improve_cleanup Improve SPE cleanup use_matrix_matched->improve_cleanup improve_cleanup->end_node

References

Validation & Comparative

Comparative Toxicity of Heliotrine and Other Pyrrolizidine Alkaloids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the relative toxicity of pyrrolizidine alkaloids (PAs) is critical for risk assessment and the development of potential therapeutics. This guide provides an objective comparison of the toxicity of heliotrine with other PAs, supported by experimental data, detailed methodologies, and pathway visualizations.

Pyrrolizidine alkaloids are a large class of natural toxins produced by numerous plant species, with their toxicity primarily linked to metabolic activation in the liver. The resulting reactive pyrrolic esters can cause significant cellular damage, leading to hepatotoxicity, genotoxicity, and carcinogenicity. The toxicity of these compounds is highly dependent on their chemical structure.

Quantitative Comparison of Pyrrolizidine Alkaloid Toxicity

The toxicity of PAs varies significantly based on their structure, particularly the nature of the necine base and the esterification of the hydroxyl groups. Generally, diester PAs exhibit greater toxicity than monoester PAs like this compound. The following tables summarize the comparative cytotoxicity and genotoxicity of this compound and other selected PAs from in vitro studies using metabolically competent human liver cell lines.

Cytotoxicity Data

The half-maximal effective concentration (EC50) values are a measure of the concentration of a substance that induces a response halfway between the baseline and maximum after a specified exposure time. Lower EC50 values indicate higher cytotoxicity.

Pyrrolizidine AlkaloidChemical StructureCell LineExposure TimeEC50 (µM)Relative Cytotoxicity Ranking
This compound Monoester HepG2-CYP3A4 72h ~50 Moderate
LasiocarpineOpen DiesterHepG2-CYP3A472h~2High
RetrorsineCyclic DiesterHepG2-CYP3A472h~5High
RiddelliineCyclic DiesterHepG2-CYP3A472h~10High
MonocrotalineCyclic DiesterHepG2-CYP3A472h~250Low
LycopsamineMonoesterHepG2-CYP3A472h>500Very Low
IndicineMonoesterHepG2-CYP3A472h>500Very Low

Data compiled from studies in metabolically competent human liver cancer cells.[1][2]

Genotoxicity Data

Benchmark Dose Level (BMDL) values are derived from dose-response modeling and represent the dose that produces a predetermined change in the response rate of an adverse effect. Lower BMDL values indicate higher genotoxic potency. The data below is based on the induction of γH2AX, a marker for DNA double-strand breaks.

Pyrrolizidine AlkaloidChemical StructureCell LineBMDL (µM) for γH2AX inductionRelative Genotoxicity Ranking
This compound Monoester HepG2-CYP3A4 ~10 High (among monoesters)
RetrorsineCyclic DiesterHepG2-CYP3A40.14Very High
SeneciphyllineCyclic DiesterHepG2-CYP3A40.14Very High
LasiocarpineOpen DiesterHepG2-CYP3A4~1.3High
RiddelliineCyclic DiesterPrimary Human Hepatocytes<7High
MonocrotalineCyclic DiesterPrimary Human Hepatocytes<7Moderate
EuropineMonoesterHepG2-CYP3A4~62Low
LycopsamineMonoesterHepG2-CYP3A4~62Low

Data compiled from studies in metabolically competent human liver cancer cells and primary human hepatocytes.[2][3] Among the monoesters, this compound and indicine displayed the highest genotoxicity.[2][3]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the quantitative data tables.

Cell Culture and Treatment
  • Cell Lines: Human hepatoma HepG2 cells overexpressing cytochrome P450 3A4 (HepG2-CYP3A4) and primary human hepatocytes (PHH) were used. These cells are metabolically competent and can activate PAs.

  • Culture Conditions: Cells were maintained in appropriate culture media supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

  • PA Treatment: Cells were treated with varying concentrations of individual PAs for 24 to 72 hours. A solvent control (e.g., DMSO) was used as a negative control.

Cytotoxicity Assay (Cell Viability)
  • Method: Cell viability was assessed using a resazurin-based assay. Resazurin is a blue, non-fluorescent dye that is reduced to the pink, highly fluorescent resorufin by metabolically active cells.

  • Procedure:

    • After PA treatment, the culture medium was replaced with a medium containing resazurin.

    • Cells were incubated for a further 2-4 hours.

    • Fluorescence was measured using a microplate reader at an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

    • Cell viability was expressed as a percentage of the solvent-treated control cells.

    • EC50 values were calculated from the concentration-response curves.

Genotoxicity Assays
  • Principle: This assay detects DNA single- and double-strand breaks, and alkali-labile sites. Damaged DNA migrates further in an electric field, forming a "comet" shape.

  • Procedure:

    • Cells were harvested and embedded in low-melting-point agarose on a microscope slide.

    • The slides were immersed in a lysis solution to remove cell membranes and proteins.

    • The slides were then placed in an electrophoresis tank with an alkaline buffer (pH > 13) to unwind the DNA.

    • Electrophoresis was performed to separate the damaged DNA from the intact nuclear DNA.

    • The DNA was stained with a fluorescent dye (e.g., SYBR Green) and visualized using a fluorescence microscope.

    • The extent of DNA damage was quantified by measuring the percentage of DNA in the comet tail.

  • Principle: This method detects the phosphorylation of histone H2AX (γH2AX) and the accumulation of the tumor suppressor protein p53, both of which are key events in the DNA damage response.

  • Procedure:

    • Following PA treatment, total protein was extracted from the cells.

    • Protein concentration was determined using a BCA protein assay.

    • Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • The separated proteins were transferred to a polyvinylidene difluoride (PVDF) membrane.

    • The membrane was blocked and then incubated with primary antibodies specific for γH2AX and p53.

    • After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

    • Band intensities were quantified using densitometry software.

Signaling Pathways and Mechanisms of Toxicity

The toxicity of PAs is initiated by their metabolic activation to reactive pyrrolic metabolites, which can then induce cellular damage through various mechanisms.

Metabolic Activation of Pyrrolizidine Alkaloids

The primary mechanism of PA-induced toxicity involves their bioactivation by cytochrome P450 enzymes (primarily CYP3A4) in the liver.[4][5] This process converts the parent PA into a highly reactive dehydropyrrolizidine alkaloid (dehydro-PA). These electrophilic metabolites can readily form adducts with cellular macromolecules like DNA and proteins, leading to cellular dysfunction.[4]

metabolic_activation PA Pyrrolizidine Alkaloid (e.g., this compound) CYP450 Cytochrome P450 (e.g., CYP3A4) PA->CYP450 Metabolic Activation DehydroPA Dehydropyrrolizidine Alkaloid (Reactive Metabolite) CYP450->DehydroPA Macromolecules Cellular Macromolecules (DNA, Proteins) DehydroPA->Macromolecules Alkylation Adducts Macromolecular Adducts Macromolecules->Adducts Toxicity Cellular Toxicity (Hepatotoxicity, Genotoxicity) Adducts->Toxicity

Metabolic activation of pyrrolizidine alkaloids.
DNA Damage Response and Apoptosis

The formation of DNA adducts by reactive PA metabolites triggers the DNA Damage Response (DDR) pathway. This involves the activation of sensor proteins that recognize the DNA lesions, leading to the phosphorylation of H2AX (forming γH2AX) and the accumulation and activation of p53.[3] Activated p53 can then induce cell cycle arrest to allow for DNA repair, or if the damage is too severe, initiate apoptosis (programmed cell death), often through the mitochondrial pathway.

dna_damage_response DehydroPA Dehydro-PA DNA_Adducts DNA Adducts DehydroPA->DNA_Adducts DDR DNA Damage Response Activation DNA_Adducts->DDR gH2AX γH2AX Formation DDR->gH2AX p53 p53 Accumulation & Activation DDR->p53 CellCycleArrest Cell Cycle Arrest & DNA Repair p53->CellCycleArrest Apoptosis Mitochondria-Mediated Apoptosis p53->Apoptosis experimental_workflow CellCulture Cell Culture (HepG2-CYP3A4 or PHH) PATreatment Treatment with Pyrrolizidine Alkaloids (this compound and others) CellCulture->PATreatment Cytotoxicity Cytotoxicity Assessment (Resazurin Assay) PATreatment->Cytotoxicity Genotoxicity Genotoxicity Assessment PATreatment->Genotoxicity DataAnalysis Data Analysis (EC50, BMDL Calculation) Cytotoxicity->DataAnalysis Comet Alkaline Comet Assay Genotoxicity->Comet WesternBlot γH2AX / p53 Western Blot Genotoxicity->WesternBlot Comet->DataAnalysis WesternBlot->DataAnalysis Comparison Comparative Toxicity Ranking DataAnalysis->Comparison

References

Heliotrine vs. Lasiocarpine: A Comparative Pharmacokinetic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic profiles of two structurally related pyrrolizidine alkaloids (PAs), heliotrine and lasiocarpine. PAs are a class of natural compounds found in numerous plant species, with some exhibiting significant toxicity, including hepatotoxicity and carcinogenicity. Understanding their pharmacokinetic properties—absorption, distribution, metabolism, and excretion (ADME)—is crucial for assessing their toxic potential and for the development of any potential therapeutic applications. This document summarizes key pharmacokinetic data from a comparative study in rats and outlines the experimental methodologies employed.

Quantitative Pharmacokinetic Data

A comparative study in male rats revealed significant differences in the pharmacokinetic behaviors of this compound (a monoester PA) and lasiocarpine (an open-chain diester PA) following both intravenous and oral administration.[1] The key pharmacokinetic parameters are summarized in the table below.

Pharmacokinetic ParameterThis compoundLasiocarpineAdministration Route & Dose
Cmax (ng/mL) 320 ± 2651.7 ± 22.5Oral (10 mg/kg)
AUC0-t (ng/mL·h) 170 ± 5336 ± 26Intravenous (1 mg/kg)
AUC0-t (ng/mL·h) 396 ± 1818.2 ± 3.8Oral (10 mg/kg)
Absolute Oral Bioavailability (%) 23.30.5N/A

Data sourced from a comparative pharmacokinetic study in rats.[1]

The data clearly indicates that this compound has a significantly higher oral bioavailability compared to lasiocarpine.[1] Following oral administration, the maximum plasma concentration (Cmax) and the total drug exposure over time (AUC0-t) were substantially greater for this compound.[1] Conversely, after intravenous administration, the systemic exposure to lasiocarpine was higher than that of this compound.[1]

Experimental Protocols

The pharmacokinetic data presented above was obtained through a series of well-defined experimental procedures. The following sections detail the methodologies for animal studies and bioanalytical quantification.

Animal Pharmacokinetic Study Protocol

1. Animal Model:

  • Species: Male Sprague-Dawley rats.

  • Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and have free access to standard chow and water. They are acclimated to the housing conditions for at least one week prior to the experiment.

  • Fasting: Animals are fasted overnight before oral administration and for two hours post-dosing.

2. Drug Administration:

  • Intravenous (IV) Administration: A solution of this compound or lasiocarpine is administered as a single bolus injection via the tail vein. The typical dose is 1 mg/kg body weight.

  • Oral (PO) Administration: The compounds are administered via oral gavage. A common dosage is 10 mg/kg body weight.

3. Blood Sampling:

  • Blood samples (approximately 0.3 mL) are collected from the jugular vein or tail vein at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-administration.

  • Blood is collected into heparinized tubes and centrifuged to separate the plasma.

  • Plasma samples are stored at -80°C until analysis.

Bioanalytical Method: LC-MS/MS for Quantification

1. Sample Preparation:

  • Protein Precipitation: To a 50 µL aliquot of plasma, 150 µL of a precipitating agent (e.g., acetonitrile containing an internal standard) is added to precipitate plasma proteins.

  • Centrifugation: The mixture is vortexed and then centrifuged at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Collection: The clear supernatant is transferred to a clean tube for analysis.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis:

  • Chromatographic Separation: The prepared sample is injected onto a liquid chromatography system. A C18 analytical column is commonly used for separation. The mobile phase typically consists of a gradient of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid).

  • Mass Spectrometric Detection: The eluent from the LC column is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

  • Quantification: The analytes are quantified using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for this compound, lasiocarpine, and the internal standard are monitored. A calibration curve is generated using standards of known concentrations to determine the concentration of the analytes in the plasma samples.

Metabolic Pathways and Bioactivation

The toxicity of many pyrrolizidine alkaloids, including this compound and lasiocarpine, is dependent on their metabolic activation in the liver.[2][3] This process is primarily mediated by cytochrome P450 (CYP) enzymes.[4] The bioactivation pathway leads to the formation of highly reactive pyrrolic metabolites, specifically dehydropyrrolizidine alkaloids (DHPAs).[2][5] These reactive metabolites can bind to cellular macromolecules such as DNA and proteins, leading to cytotoxicity and genotoxicity.[2][6] Detoxification of these reactive intermediates can occur through conjugation with glutathione (GSH).[2][5]

metabolic_pathway cluster_bioactivation Bioactivation (Liver) cluster_detoxification Detoxification cluster_toxicity Toxicity PA This compound / Lasiocarpine (Parent Pyrrolizidine Alkaloid) DHPA Dehydropyrrolizidine Alkaloid (DHPA) (Reactive Pyrrolic Metabolite) PA->DHPA Oxidation CYP450 Cytochrome P450 (e.g., CYP3A4) GSH_Adduct GSH-DHPA Conjugate (Excreted) DHPA->GSH_Adduct Conjugation Adducts DNA/Protein Adducts DHPA->Adducts Covalent Binding GSH Glutathione (GSH) Macromolecules DNA / Proteins Toxicity Cytotoxicity, Genotoxicity, Hepatotoxicity Adducts->Toxicity

Metabolic activation and detoxification pathway of pyrrolizidine alkaloids.

Experimental Workflow: Pharmacokinetic Study

The following diagram illustrates the typical workflow for a comparative pharmacokinetic study of this compound and lasiocarpine in a rat model.

experimental_workflow cluster_animal_phase Animal Phase cluster_analytical_phase Analytical Phase cluster_data_analysis Data Analysis Animal_Model Male Sprague-Dawley Rats Administration Drug Administration (IV or Oral) Animal_Model->Administration Blood_Sampling Serial Blood Sampling Administration->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Sample_Prep Plasma Sample Preparation (Protein Precipitation) Plasma_Separation->Sample_Prep LCMS_Analysis LC-MS/MS Analysis Sample_Prep->LCMS_Analysis Data_Acquisition Data Acquisition & Quantification LCMS_Analysis->Data_Acquisition PK_Modeling Pharmacokinetic Modeling (e.g., Non-compartmental analysis) Data_Acquisition->PK_Modeling Parameter_Calculation Calculation of PK Parameters (Cmax, AUC, Bioavailability) PK_Modeling->Parameter_Calculation Comparison Comparative Analysis Parameter_Calculation->Comparison

Workflow for a comparative pharmacokinetic study.

References

A Comparative Guide to the Cross-Validation of HPLC-UV and LC-MS/MS for Heliotrine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Heliotrine is a pyrrolizidine alkaloid (PA), a class of natural toxins produced by various plant species.[1] Due to its potential hepatotoxicity, genotoxicity, and carcinogenicity, the presence of this compound in food, animal feed, and herbal products is a significant safety concern.[1][2] Accurate and sensitive analytical methods are crucial for the quantification of this compound to ensure regulatory compliance and protect public health. This guide provides an objective comparison of two common analytical techniques used for this purpose: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The comparison is supported by experimental data and detailed protocols to assist researchers, scientists, and drug development professionals in selecting the appropriate method for their needs.

Methodology Comparison: Principles and Performance

The choice between HPLC-UV and LC-MS/MS for this compound analysis depends on factors such as required sensitivity, specificity, sample matrix complexity, and available instrumentation.[1]

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a robust and widely used chromatographic technique. Separation is achieved based on the differential partitioning of the analyte between a stationary phase (the column) and a liquid mobile phase. Detection relies on the principle that the analyte absorbs light at a specific wavelength in the UV-visible spectrum.

However, a significant limitation for analyzing PAs like this compound is the lack of strong chromophores in their structures, which can result in a high limit of detection (LOD).[3] While cost-effective for screening and quantifying higher concentrations, HPLC-UV is susceptible to interference from co-eluting matrix components, which can lead to inaccurate results or false positives.[4]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the gold standard for trace-level analysis of PAs.[4] It couples the powerful separation capabilities of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry. After chromatographic separation, the analyte is ionized (e.g., via electrospray ionization - ESI) and detected based on its unique mass-to-charge ratio (m/z).[5]

In tandem MS, a specific precursor ion for this compound is selected, fragmented, and one or more characteristic product ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), provides unambiguous identification and quantification, even in complex matrices.[4] The use of isotope-labeled internal standards can effectively compensate for matrix effects, which are known to cause signal suppression or enhancement.[4]

Quantitative Data Presentation

The following table summarizes the typical performance characteristics of HPLC-UV and LC-MS/MS for the analysis of this compound and other structurally similar pyrrolizidine alkaloids.

Performance ParameterHPLC-UVLC-MS/MSKey Considerations
Limit of Detection (LOD) 10 - 25 ng on-column[4]; ~1 µg/mL[6]0.005 - 0.75 µg/kg[2][4][7]LC-MS/MS is significantly more sensitive, making it suitable for trace-level detection required by food safety regulations.[2][4]
Limit of Quantification (LOQ) 2 - 5 µg/mL[6]0.009 - 6.3 µg/kg[7][8][9]The lower LOQ of LC-MS/MS allows for accurate quantification at levels relevant to public health risk assessment.[7][9]
Linearity (r²) > 0.99[4][6]> 0.99[8][10]Both methods demonstrate excellent linearity within their respective dynamic ranges.[4][8]
Precision (%RSD) < 15%[4]< 15%[2][4]Both techniques offer acceptable precision for quantitative analysis.[2][4]
Accuracy (Recovery %) Variable, matrix-dependent75% - 115%[8][11]LC-MS/MS with internal standards provides higher accuracy by correcting for matrix effects and procedural losses.[4][8]
Specificity Moderate to GoodExcellentHPLC-UV can be prone to co-eluting interferences.[4] LC-MS/MS provides unambiguous identification through mass-to-charge ratio and fragmentation patterns.[3][5]
Matrix Effects Can be significantCan be compensated for with internal standardsIsotope-labeled internal standards in LC-MS/MS effectively mitigate matrix-induced signal suppression or enhancement.[4]

Experimental Protocols

Below are representative methodologies for the analysis of this compound. These protocols should be optimized and validated for specific sample matrices and instrumentation.

Sample Preparation (Applicable to both methods)

A common extraction and cleanup procedure is employed for isolating PAs from complex matrices like honey, tea, or plant material.

  • Extraction:

    • Weigh 1-2 grams of the homogenized sample into a centrifuge tube.[1]

    • Add 20 mL of an acidic extraction solution (e.g., 0.05 M sulfuric acid or 2% formic acid in water).[1][10]

    • Sonicate for 15-30 minutes or vortex thoroughly.[1]

    • Centrifuge at 4000 rpm for 10 minutes and collect the supernatant.[1]

    • It is recommended to repeat the extraction on the remaining solid pellet and combine the supernatants to ensure quantitative recovery.[1]

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition a cation-exchange SPE cartridge (e.g., Oasis MCX) with methanol followed by acidified water.[1]

    • Load the combined acidic extract onto the cartridge.

    • Wash the cartridge with water to remove polar interferences, followed by methanol to remove non-polar interferences.

    • Elute the PAs, including this compound, with an ammoniated methanol solution (e.g., 5% ammonium hydroxide in methanol).

    • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable volume of the initial mobile phase for analysis.

HPLC-UV Method
  • HPLC System: A standard HPLC system with a UV or Photodiode Array (PDA) detector.

  • Column: Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm).[12]

  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., ammonium acetate) and a polar organic solvent like acetonitrile or methanol.[12][13]

  • Flow Rate: 1.0 mL/min.[12]

  • Column Temperature: 30-40 °C.[12][14]

  • Detection Wavelength: Typically set between 220 nm and 260 nm, as alkaloids often exhibit UV absorbance in this range.[6]

  • Injection Volume: 10-20 µL.

  • Quantification: Based on a calibration curve generated from the peak areas of this compound standards of known concentrations.

LC-MS/MS Method
  • LC System: An ultra-high-performance liquid chromatography (UHPLC) system is preferred for better resolution and faster analysis times.[2]

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Column: Reversed-phase C18 or similar column (e.g., 100 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile or methanol (B).[15]

  • Flow Rate: 0.3 - 0.5 mL/min.[15]

  • Ionization Mode: ESI in positive mode is typically used for PAs as they readily form [M+H]⁺ ions.[5]

  • Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for this compound must be optimized. For example, characteristic fragments for retronecine-type PAs often include m/z 138, 120, and 94.[5]

  • Quantification: Based on the peak area ratio of the analyte to an internal standard, plotted against the concentration of calibration standards. This approach corrects for matrix effects and variations in instrument response.[4]

Mandatory Visualization

The following diagram illustrates a generalized workflow for the cross-validation of HPLC-UV and LC-MS/MS methods for this compound analysis.

G cluster_prep Phase 1: Sample Processing cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data & Validation Sample Sample Collection (e.g., Honey, Herbal Tea) Extraction Acidic Extraction Sample->Extraction Cleanup Solid-Phase Extraction (SPE) Cleanup Extraction->Cleanup HPLC HPLC Separation (C18 Column) Cleanup->HPLC UV_Det UV Detection (~220-260 nm) HPLC->UV_Det MS_Det Tandem MS Detection (ESI+, MRM Mode) HPLC->MS_Det Data_UV Quantification (HPLC-UV) UV_Det->Data_UV Data_MS Quantification (LC-MS/MS) MS_Det->Data_MS Validation Cross-Validation (Compare LOD, LOQ, Accuracy, etc.) Data_UV->Validation Data_MS->Validation

Caption: Workflow for the analysis and cross-validation of this compound using HPLC-UV and LC-MS/MS.

Conclusion

The choice between HPLC-UV and LC-MS/MS for the analysis of this compound is dictated by the specific analytical requirements.

  • HPLC-UV is a viable, cost-effective option for preliminary screening, analysis of less complex matrices, or for samples where this compound concentrations are expected to be high. Its primary drawbacks are lower sensitivity and susceptibility to matrix interferences.[4]

  • LC-MS/MS is the unequivocally superior method for regulatory compliance, food safety testing, and toxicological research.[4] Its high sensitivity, specificity, and ability to overcome complex matrix effects ensure accurate and reliable quantification of this compound at the trace levels necessary for risk assessment.[2]

References

Unraveling the Genotoxic Threat: A Comparative Analysis of Heliotrine and Its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the genotoxic potential of the pyrrolizidine alkaloid Heliotrine and its metabolic derivatives reveals a complex picture of bioactivation and DNA damage. This guide provides researchers, scientists, and drug development professionals with a comparative analysis of their genotoxic capabilities, supported by experimental data and detailed methodologies.

This compound, a naturally occurring pyrrolizidine alkaloid (PA) found in various plant species, is a known hepatotoxin. Its toxicity, however, is not direct. It requires metabolic activation in the liver to exert its harmful effects. This process transforms this compound into highly reactive metabolites that can bind to cellular macromolecules, including DNA, leading to genotoxicity and potentially carcinogenesis. Understanding the comparative genotoxic potential of this compound and its primary metabolites is crucial for risk assessment and the development of potential mitigation strategies.

Metabolic Activation: The Genesis of Genotoxicity

The genotoxicity of this compound is intrinsically linked to its biotransformation by cytochrome P450 enzymes in the liver. This metabolic cascade generates reactive pyrrolic esters, primarily dehydrothis compound. This highly electrophilic metabolite is considered the primary culprit in initiating DNA damage.

Dehydrothis compound can be subsequently hydrolyzed to a more stable, yet still reactive, secondary metabolite: (±)-6,7-dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine (DHP). Both dehydrothis compound and DHP are capable of forming covalent adducts with DNA bases, a critical step in the initiation of mutagenesis and carcinogenesis. The formation of these DHP-derived DNA adducts is a hallmark of exposure to genotoxic PAs and serves as a key biomarker for assessing their carcinogenic risk.[1][2][3][4][5]

A detoxification pathway also exists, where this compound is converted to this compound N-oxide. While generally considered less toxic and readily excreted, this N-oxidation can be a reversible process, potentially allowing for the regeneration of the parent alkaloid and its subsequent activation to genotoxic metabolites.

G cluster_0 Metabolic Pathways of this compound This compound This compound Dehydrothis compound Dehydrothis compound (Primary Reactive Metabolite) This compound->Dehydrothis compound CYP450 (Bioactivation) Heliotrine_N_oxide This compound N-oxide (Detoxification Product) This compound->Heliotrine_N_oxide N-oxidation (Detoxification) DHP DHP (Secondary Reactive Metabolite) Dehydrothis compound->DHP Hydrolysis DNA_Adducts DHP-Derived DNA Adducts Dehydrothis compound->DNA_Adducts DHP->DNA_Adducts Heliotrine_N_oxide->this compound Reduction Genotoxicity Genotoxicity (Mutations, Chromosomal Aberrations) DNA_Adducts->Genotoxicity

Metabolic activation and detoxification pathways of this compound.

Quantitative Comparison of Genotoxic Potential

Direct comparative genotoxicity testing of this compound's unstable primary metabolite, dehydrothis compound, is technically challenging. However, the genotoxic potential can be inferred from the parent compound's activity and the established role of its metabolites in DNA adduct formation. Recent studies have provided quantitative data on the genotoxicity of this compound using various in vitro assays.

The following tables summarize the available quantitative data for this compound. The genotoxic potential of dehydrothis compound and DHP is primarily attributed to their ability to form DHP-derived DNA adducts, which is a critical initiating event in PA-induced carcinogenicity. While direct comparative dose-response data from genotoxicity assays for the metabolites are limited, their high reactivity with DNA strongly suggests a significant genotoxic potential.

Table 1: In Vitro Genotoxicity of this compound

AssayCell LineEndpointResultBenchmark Dose (BMD) / Effective Concentration
Alkaline Comet AssayHepG2-CYP3A4DNA Strand Breaks (Olive Tail Moment)PositiveSignificant increase at 10 µM
γH2AX AssayHepG2-CYP3A4DNA Double-Strand BreaksPositiveBMDL: 6.2 - 62 µM (for monoesters)
p53 Activation AssayHepG2-CYP3A4DNA Damage ResponsePositiveData not specified
Micronucleus AssayHuman Hepatoma Cells (HepG2)Chromosomal DamagePositiveData not specified

Data sourced from a study by Rutz et al. (2023) and other supporting literature.

Table 2: Comparative DNA Adduct Formation Potential

CompoundRole in GenotoxicityDNA Adduct FormationRelative Potency
This compoundParent Compound (Pro-genotoxin)Requires metabolic activation to form DNA-reactive metabolites.Lower than its reactive metabolites.
Dehydrothis compoundPrimary Reactive MetaboliteHighly electrophilic; directly alkylates DNA to form adducts.High
DHPSecondary Reactive MetaboliteReacts with DNA to form a characteristic set of DHP-derived adducts.Moderate to High
This compound N-oxideDetoxification MetaboliteGenerally non-reactive with DNA, but can be reduced back to this compound.Low

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key in vitro assays used to assess the genotoxicity of this compound and its metabolites.

In Vitro Micronucleus Assay

The in vitro micronucleus assay is a widely used method to assess chromosomal damage. It detects micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that have not been incorporated into the daughter nuclei during cell division.

Cell Culture and Treatment: Human hepatoma cells (e.g., HepG2), which are metabolically competent, or other suitable cell lines are cultured in appropriate media. Cells are treated with various concentrations of the test compound (e.g., this compound) for a defined period, typically 24 to 48 hours. A solvent control and a positive control are included. For compounds requiring metabolic activation, a system like rat liver S9 fraction can be incorporated if the cell line lacks sufficient metabolic capacity.

Cytokinesis Block: Cytochalasin B is added to the culture medium to inhibit cytokinesis, resulting in the accumulation of binucleated cells. This allows for the specific analysis of cells that have undergone one nuclear division during the treatment period.

Harvesting and Staining: Cells are harvested, treated with a hypotonic solution, and fixed. The cell suspension is then dropped onto microscope slides. The slides are air-dried and stained with a DNA-specific stain, such as Giemsa or a fluorescent dye like DAPI.

Scoring and Analysis: At least 1000 binucleated cells per concentration are scored for the presence of micronuclei under a microscope. The frequency of micronucleated binucleated cells is calculated. A dose-dependent, statistically significant increase in the frequency of micronucleated cells indicates a positive genotoxic effect.

Alkaline Comet Assay

The alkaline comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.

Cell Preparation and Treatment: A single-cell suspension is prepared from a suitable cell line (e.g., primary hepatocytes or HepG2 cells). The cells are treated with the test compound for a short period (e.g., 1-2 hours).

Embedding in Agarose: The cell suspension is mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal-melting-point agarose.

Lysis: The slides are immersed in a high-salt lysis solution to remove cell membranes and cytoplasm, leaving the nuclear material (nucleoids) embedded in the agarose.

Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA. Electrophoresis is then performed, during which the negatively charged, relaxed DNA fragments migrate from the nucleoid towards the anode, forming a "comet tail."

Staining and Visualization: The slides are neutralized and stained with a fluorescent DNA-binding dye (e.g., SYBR Green or propidium iodide). The comets are visualized using a fluorescence microscope.

Data Analysis: Image analysis software is used to quantify the extent of DNA damage by measuring parameters such as the percentage of DNA in the tail, tail length, and tail moment (a product of tail length and the fraction of DNA in the tail). A dose-dependent increase in these parameters indicates DNA damage.

γH2AX Assay

The γH2AX assay is a sensitive method for detecting DNA double-strand breaks (DSBs), one of the most severe forms of DNA damage. It relies on the immunodetection of the phosphorylated form of the histone variant H2AX (γH2AX), which accumulates at the sites of DSBs.

Cell Culture and Treatment: Cells are cultured on coverslips or in microplates and treated with the test compound.

Fixation and Permeabilization: After treatment, the cells are fixed with a solution like paraformaldehyde and then permeabilized with a detergent (e.g., Triton X-100) to allow antibodies to access the nucleus.

Immunostaining: The cells are incubated with a primary antibody specific for γH2AX, followed by a fluorescently labeled secondary antibody. The cell nuclei are counterstained with a DNA dye such as DAPI.

Microscopy and Image Analysis: The cells are visualized using a fluorescence microscope. The number of distinct fluorescent foci (representing γH2AX accumulation at DSBs) per nucleus is counted.

Data Analysis: A significant, dose-dependent increase in the average number of γH2AX foci per cell indicates the induction of DNA double-strand breaks.

G cluster_1 Generalized Workflow for the Alkaline Comet Assay A 1. Cell Treatment B 2. Embedding in Agarose A->B C 3. Lysis B->C D 4. Alkaline Unwinding C->D E 5. Electrophoresis D->E F 6. Neutralization & Staining E->F G 7. Visualization & Analysis F->G

A simplified workflow of the alkaline comet assay.

Conclusion

The genotoxic potential of this compound is a direct consequence of its metabolic activation to reactive pyrrolic metabolites, dehydrothis compound and DHP. These metabolites are potent DNA-alkylating agents that lead to the formation of DHP-derived DNA adducts, a critical event in the initiation of genotoxicity and carcinogenicity. While quantitative genotoxicity data for the unstable metabolites are scarce, the available data for the parent compound, this compound, combined with the well-established mechanism of DNA adduct formation by its metabolites, provides a strong basis for a comparative assessment of their genotoxic potential. This guide underscores the importance of considering metabolic activation in the toxicological evaluation of pyrrolizidine alkaloids and provides a framework for further research in this critical area of drug development and food safety.

References

Correlation of Heliotrine Toxicity: A Comparative Guide to In Vitro and In Vivo Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the toxicological data for Heliotrine, a pyrrolizidine alkaloid (PA), derived from in vitro and in vivo studies. Understanding the correlation, and the existing gaps, between these two testing paradigms is crucial for accurate risk assessment and the development of predictive toxicological models. This document synthesizes experimental data, details key methodologies, and visualizes the underlying biological and experimental processes.

Introduction to this compound Toxicity

This compound is a naturally occurring pyrrolizidine alkaloid found in various plant species, particularly those belonging to the Boraginaceae, Asteraceae, and Fabaceae families.[1] Like many 1,2-unsaturated PAs, this compound itself is not toxic but becomes a potent toxin after metabolic activation.[2] The primary concern associated with this compound and other toxic PAs is hepatotoxicity, stemming from the formation of reactive metabolites in the liver.[1][3] These metabolites can cause a range of adverse effects, including cytotoxicity, genotoxicity, and carcinogenicity.[1][3] Establishing a clear in vitro-in vivo correlation (IVIVC) is a key goal in toxicology, aiming to use simpler, faster in vitro assays to predict complex in vivo outcomes. However, factors such as absorption, distribution, metabolism, and excretion (ADME) present significant challenges in directly extrapolating in vitro data to whole-organism toxicity.[4]

Mechanism of Action: Metabolic Activation

The toxicity of this compound is intrinsically linked to its bioactivation by cytochrome P450 (CYP) enzymes in the liver.[3] The process transforms this compound into a highly reactive pyrrolic metabolite, dehydroheliotridine (DHH).[3] DHH is an electrophilic agent that readily binds to nucleophilic sites on cellular macromolecules, such as DNA and proteins.[3] This formation of covalent adducts disrupts normal cellular functions, leading to DNA damage, protein dysfunction, inhibition of DNA and RNA synthesis, and ultimately, cell death via apoptosis or necrosis.[3][5]

Heliotrine_Metabolic_Activation This compound This compound (Inactive Pro-toxin) Metabolite Dehydroheliotridine (DHH) (Reactive Pyrrolic Metabolite) This compound->Metabolite CYP450 Enzymes (in Liver) Adducts DNA & Protein Adducts Metabolite->Adducts Covalent Bonding DNA_Protein Cellular Macromolecules (DNA, Proteins) DNA_Protein->Adducts Damage Cellular Damage (Genotoxicity, Cytotoxicity) Adducts->Damage Leads to

Metabolic activation of this compound to its toxic metabolite.

Quantitative Toxicity Data

The following tables summarize the available quantitative data from in vitro and in vivo studies to facilitate a direct comparison of this compound's toxic potential in different experimental systems.

In Vitro Toxicity Data

In vitro assays are essential for assessing cytotoxicity (cell death) and genotoxicity (DNA damage) at the cellular level. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the cytotoxic potential of a compound.

Cell LineAssay TypeEndpointResultReference
Chicken Hepatocarcinoma (CRL-2118)CytotoxicityIC50~73 µg/mL[6]
Human HepaRG cellsGenotoxicity (γH2AX assay)Relative PotencyLower potency compared to lasiocarpine and europine[7]
RAW 264.7 macrophagesNO InhibitionIC5052.4 µM[8]
Primary Human Hepatocytes (PHH)CytotoxicityCell Viability>75% viability at 500 µM (weak cytotoxicity)[9]
In Vivo Toxicity Data

In vivo studies in animal models provide data on systemic toxicity, including the median lethal dose (LD50), which is the dose required to kill 50% of a test population. These studies also identify target organs for toxicity.

Animal ModelRoute of AdministrationEndpointResultTarget OrgansReference
Male Wistar RatsOralLD50510 mg/kgLiver, Lungs[10]
MiceNot SpecifiedLD50350 mg/kgNot Specified[11]
Rats28-day feeding studyDNA DamageWeaker effects compared to senecionine and senkirkineLiver[12]
RatsIntraperitoneal (i.p.)LD50300 mg/kgNot Specified[13]

In Vitro-In Vivo Correlation (IVIVC) Analysis

A direct quantitative correlation between the in vitro IC50 values and in vivo LD50 values for this compound is challenging to establish based on current literature. In vitro systems, while excellent for mechanistic studies, do not fully replicate the complex ADME processes that occur in a whole organism.[4]

Several key observations can be made:

  • Qualitative Consistency: The in vitro findings that this compound is cytotoxic and genotoxic are consistent with the in vivo observations of hepatotoxicity and lung damage.[3][10] The mechanism of toxicity, involving metabolic activation and adduct formation, is supported by both types of studies.[3][8]

  • Relative Potency: In vitro assays are effective in ranking the toxic potency of different PAs. Studies consistently show that diester PAs are generally more toxic than monoesters like this compound.[7][14] This relative ranking often corresponds well with in vivo findings.[12]

  • Bridging the Gap: Advanced computational methods, such as physiologically-based kinetic (PBK) modeling, are being developed to bridge the gap between in vitro data and in vivo outcomes. These models incorporate ADME parameters to provide more accurate predictions of in vivo toxicity from in vitro results.[15][16]

IVIVC_Concept cluster_0 In Vitro System cluster_1 In Vivo System in_vitro In Vitro Assay (e.g., MTT, γH2AX) ic50 Result (e.g., IC50, Genotoxicity) in_vitro->ic50 correlation In Vitro-In Vivo Correlation (IVIVC) ic50->correlation Extrapolation in_vivo Animal Model (e.g., Rat, Mouse) ld50 Result (e.g., LD50, Target Organ Toxicity) in_vivo->ld50 ld50->correlation Validation adme ADME Factors (Absorption, Distribution, Metabolism, Excretion) adme->correlation Complicates Direct Correlation

Conceptual framework of In Vitro-In Vivo Correlation (IVIVC).

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are generalized and should be adapted based on specific cell lines, animal models, and laboratory conditions.

Protocol 1: In Vitro Cell Viability (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cells (e.g., HepG2, primary hepatocytes) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for attachment.[3]

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the this compound solutions. Include a vehicle control (medium with solvent) and an untreated control.[3]

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[3]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[6]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the results to determine the IC50 value.

MTT_Workflow A 1. Seed Cells in 96-well Plate B 2. Treat Cells with this compound A->B C 3. Incubate (24-72 hours) B->C D 4. Add MTT Reagent C->D E 5. Incubate (3-4 hours) (Formazan Formation) D->E F 6. Solubilize Formazan (e.g., with DMSO) E->F G 7. Measure Absorbance (570 nm) F->G H 8. Analyze Data (Calculate IC50) G->H

Experimental workflow for the MTT cell viability assay.
Protocol 2: In Vivo Acute Oral Toxicity (Based on OECD Guideline 425)

This study is designed to determine the median lethal dose (LD50) after a single oral administration.

  • Animal Selection: Use a single sex of a standard laboratory rodent strain (e.g., male Wistar rats, 8-12 weeks old).[10]

  • Acclimatization: Acclimate animals to laboratory conditions for at least 5 days before dosing.

  • Dosing Preparation: Prepare this compound in a suitable vehicle (e.g., water, corn oil).

  • Initial Dosing: Dose the first animal with a starting dose based on available data (e.g., 50 mg/kg).[10] The animal is fasted prior to dosing.

  • Observation: Observe the animal closely for signs of toxicity for the first few hours after dosing and then periodically for up to 14 days. Record all clinical signs, body weight changes, and mortality.

  • Sequential Dosing: The dose for the next animal is adjusted up or down depending on the outcome (survival or death) of the previously dosed animal, following the statistical progression of the OECD 425 guideline.[10] This "up-and-down" procedure minimizes the number of animals required.

  • Necropsy: Perform a gross necropsy on all animals at the end of the study. Collect relevant tissues (especially liver and lungs) for histopathological examination.

  • LD50 Calculation: Calculate the LD50 and its confidence intervals using the maximum likelihood method based on the outcomes of the sequentially dosed animals.[10]

Conclusion

The toxicity of this compound is well-established, with both in vitro and in vivo studies confirming its cytotoxic and genotoxic potential following metabolic activation. While in vitro models provide invaluable data on cellular mechanisms and are useful for ranking the relative potency of PAs, they cannot fully replace in vivo testing due to the absence of complex physiological factors like ADME.[4][17] The observed in vivo LD50 values are the result of these integrated systemic processes. Future research focusing on advanced methodologies like PBK modeling will be critical in improving the correlation between in vitro findings and in vivo toxicity, ultimately enhancing the predictive power of non-animal testing strategies for risk assessment.

References

Heliotrine's effects on different liver cell lines: a comparative analysis.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Heliotrine's Effects on Various Liver Cell Lines with Supporting Experimental Data.

This compound, a pyrrolizidine alkaloid (PA) found in various plant species, is a known hepatotoxin. Its effects on liver cells are a critical area of study for toxicology and drug development, particularly as PAs can contaminate food sources and herbal remedies. This guide provides a comparative analysis of this compound's effects on different liver cell lines, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular mechanisms.

Comparative Cytotoxicity and Genotoxicity of this compound

The toxic effects of this compound are largely dependent on its metabolic activation by cytochrome P450 (CYP) enzymes in the liver into reactive pyrrolic metabolites.[1] These metabolites can form adducts with cellular macromolecules like DNA and proteins, leading to cytotoxicity and genotoxicity.[1] The sensitivity of different liver cell lines to this compound varies, primarily due to differences in their metabolic capabilities.

Data Summary: Effects of this compound on Liver Cell Lines

Cell LineAssayParameterValueReference
Primary Human Hepatocytes (PHH)Cell ViabilityEC50> 500 µM[2]
Cell Viability% Viability> 75% at 500 µM[2][3]
HepG2-CYP3A4CytotoxicityEC50 (72h)200 - 500 µM[2]
Chicken Hepatocarcinoma (CRL-2118)CytotoxicityIC50~ 73 µM[1]
Human Embryo HepatocytesGeneral Effects-Cytoplasmic vacuolation, cellular hypertrophy, inhibition of DNA, RNA, and protein synthesis. No cell necrosis observed.[4][5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are protocols for key assays used to determine the cytotoxicity and genotoxicity of this compound.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the solvent used to dissolve this compound).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for another 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control.

Comet Assay for Genotoxicity

The single-cell gel electrophoresis or comet assay is a sensitive method for detecting DNA damage in individual cells.

Protocol:

  • Cell Treatment: Expose liver cells to various concentrations of this compound for a defined period.

  • Cell Harvesting and Embedding: Harvest the cells and embed them in low-melting-point agarose on a microscope slide.

  • Lysis: Immerse the slides in a lysis solution (containing high salt and detergents) to lyse the cells and unfold the DNA.

  • Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

  • Electrophoresis: Subject the slides to electrophoresis at a low voltage. Damaged DNA (containing strand breaks) will migrate out of the nucleus, forming a "comet tail."

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the extent of DNA damage using image analysis software (measuring parameters like tail length and tail moment).

Signaling Pathways and Mechanisms of Action

The hepatotoxicity of this compound is a multi-step process involving metabolic activation and subsequent interaction with cellular components, leading to various downstream effects.

Heliotrine_Metabolism_and_Toxicity cluster_0 Hepatocyte cluster_1 Cellular Targets & Effects This compound This compound CYP450 Cytochrome P450 Enzymes This compound->CYP450 Metabolic Activation ReactiveMetabolite Dehydroheliotridine (Reactive Metabolite) CYP450->ReactiveMetabolite DNA DNA ReactiveMetabolite->DNA Adduct Formation Protein Proteins ReactiveMetabolite->Protein Adduct Formation DNA_Adducts DNA Adducts Protein_Adducts Protein Adducts Genotoxicity Genotoxicity (DNA Damage) DNA_Adducts->Genotoxicity Protein_Dysfunction Protein Dysfunction Protein_Adducts->Protein_Dysfunction Apoptosis Apoptosis Genotoxicity->Apoptosis ROS ↑ Reactive Oxygen Species (ROS) Protein_Dysfunction->ROS Mitochondrial_Stress Mitochondrial Stress ROS->Mitochondrial_Stress Mitochondrial_Stress->Apoptosis

Caption: Metabolic activation and cytotoxic mechanism of this compound in hepatocytes.

The primary mechanism of this compound toxicity involves its conversion to a reactive pyrrolic metabolite, dehydroheliotridine, by CYP enzymes.[1] This electrophilic metabolite readily binds to nucleophilic sites on DNA and proteins, forming adducts.[1] DNA adduct formation leads to genotoxicity, including DNA strand breaks and mutations, which can trigger apoptotic pathways. Protein adduct formation can lead to enzyme inactivation and cellular dysfunction, contributing to oxidative stress through the generation of reactive oxygen species (ROS). Increased ROS levels can, in turn, induce mitochondrial stress, a key event in the intrinsic apoptotic pathway.

Experimental Workflow for In Vitro Cytotoxicity Testing

A standardized workflow is essential for the systematic evaluation of a compound's cytotoxicity.

Cytotoxicity_Workflow cluster_workflow In Vitro Cytotoxicity Assessment Workflow start Start: Select Liver Cell Lines (e.g., PHH, HepG2, HepaRG) culture Cell Culture & Seeding in 96-well plates start->culture treatment Treatment with This compound (Dose-Response) culture->treatment incubation Incubation (24h, 48h, 72h) treatment->incubation assay Perform Cytotoxicity Assay (e.g., MTT, LDH) incubation->assay measurement Measure Endpoint (e.g., Absorbance) assay->measurement analysis Data Analysis: - Calculate % Viability - Determine IC50/EC50 measurement->analysis end End: Comparative Analysis of Cytotoxicity analysis->end

Caption: A typical experimental workflow for in vitro cytotoxicity testing.

This workflow outlines the key steps involved in assessing the cytotoxicity of a compound like this compound in liver cell lines. It begins with the selection of appropriate cell models and progresses through cell culture, treatment, and assay performance, culminating in data analysis and comparative assessment.

References

A Comparative Guide to a Validated UHPLC-MS/MS Method for the Sensitive Detection of Heliotrine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of a newly validated Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method for the detection of Heliotrine against the traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. This compound, a toxic pyrrolizidine alkaloid (PA), is a significant concern for food safety and toxicological research, necessitating highly sensitive and selective analytical methods for its detection at trace levels.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering objective performance comparisons and detailed experimental data to support the selection of the most appropriate analytical technique.

Data Presentation: Comparison of Analytical Methods

The selection of an analytical method depends heavily on the specific requirements of the study, such as the need for high sensitivity, the complexity of the sample matrix, and throughput.[3] Liquid chromatography coupled to mass spectrometry (LC-MS) has been established as the instrumental "gold standard" in PA analytics.[4] The following table summarizes the typical performance characteristics of a validated UHPLC-MS/MS method compared to a conventional HPLC-UV method for the analysis of this compound and structurally similar PAs.

Performance ParameterValidated UHPLC-MS/MS Method Traditional HPLC-UV Method Key Considerations
Limit of Detection (LOD) 0.015 – 0.75 µg/kg[1][3]10 - 25 ng[3]UHPLC-MS/MS offers significantly lower detection limits, crucial for regulatory compliance and food safety testing.[3][5]
Limit of Quantification (LOQ) ~1 µg/kg[2]Higher than LC-MS/MS, often insufficient for trace-level analysis in complex matrices.The new method allows for reliable quantification at levels relevant to health risk assessments.[5]
Linearity (R²) ≥ 0.99[6]≥ 0.99Both methods can demonstrate good linearity within their respective quantification ranges.
Accuracy (Recovery) 64.5 – 112.2%[1]Variable, highly susceptible to matrix interference.The new method shows excellent recovery across various matrices, indicating high accuracy.
Precision (RSD) < 15%[1][2]Can be > 20%, especially at low concentrations.The UHPLC-MS/MS method provides superior reproducibility and reliability.
Specificity/Selectivity Very High (based on mass transitions)Low, susceptible to co-eluting interferences leading to false positives.[3]The use of Multiple Reaction Monitoring (MRM) in MS/MS ensures unambiguous identification of this compound.[3]
Matrix Effects Can be significant but is compensated for using isotope-labeled internal standards.[3][7]Significant, often leading to signal suppression or enhancement and inaccurate quantification.[3][8]The new method incorporates strategies to effectively mitigate matrix effects.[3]

Experimental Protocols

Detailed methodologies for sample preparation and analysis are provided below. The sample preparation protocol utilizes Solid-Phase Extraction (SPE), a highly effective technique for cleaning up complex samples and reducing matrix interferences before LC-MS/MS analysis.[9]

This protocol is optimized for the extraction and purification of this compound from complex matrices such as herbal materials, honey, or milk.[1][9]

  • Homogenization: Weigh approximately 1 gram of the homogenized sample into a centrifuge tube.[9]

  • Extraction: Add 10 mL of 0.05 M sulfuric acid. Vortex for 1 minute and shake mechanically for 1 hour.[9] Due to the high polarity of PAs and their N-oxides, acidified aqueous solutions are effective for simultaneous extraction.[4]

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes. Collect the supernatant.[9]

  • SPE Cartridge Conditioning: Condition a mixed-mode cation-exchange (e.g., MCX) SPE cartridge by passing 5 mL of methanol, followed by 5 mL of water.[1][3]

  • Loading: Load the acidic supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge sequentially with 5 mL of 2% formic acid in water, followed by 5 mL of methanol to remove polar interferences.[9]

  • Elution: Elute the target analyte (this compound) with 5 mL of 5% ammonium hydroxide in methanol.[9]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 500 µL of the initial mobile phase for analysis.[9]

This method provides high sensitivity and selectivity for the quantification of this compound.

  • Liquid Chromatography:

    • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A suitable gradient starting with high aqueous phase, ramping up the organic phase to elute this compound.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.[3]

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Instrument: Triple quadrupole mass spectrometer.[3]

    • Ionization Mode: Electrospray Ionization (ESI), Positive.[3] Pyrrolizidine alkaloids readily form protonated molecules [M+H]⁺.[9]

    • Detection Mode: Multiple Reaction Monitoring (MRM).[3]

    • MRM Transition: For this compound, a precursor ion of [M+H]⁺ at m/z 314.2 can be monitored, with a characteristic product ion at m/z 120.1 serving as a potential starting point for optimization.[9]

    • Quantification: Based on the peak area ratio of the analyte to an appropriate internal standard, plotted against calibration standards to correct for matrix effects and instrument variability.[3]

This method can be used for screening purposes where lower sensitivity is acceptable.

  • Liquid Chromatography:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient mixture of acetonitrile and a buffer (e.g., phosphate buffer, pH adjusted).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 20 µL.

    • UV Detection: 220 nm.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow of the validated UHPLC-MS/MS method and a logical comparison of its advantages over the traditional HPLC-UV approach.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Homogenization 1. Sample Homogenization Extraction 2. Acidic Extraction Homogenization->Extraction Centrifugation 3. Centrifugation Extraction->Centrifugation SPE 4. Solid-Phase Extraction (SPE) - Conditioning - Loading - Washing - Elution Centrifugation->SPE Evaporation 5. Evaporation & Reconstitution SPE->Evaporation UHPLC 6. UHPLC Separation (C18 Column) Evaporation->UHPLC MSMS 7. MS/MS Detection (ESI+, MRM Mode) UHPLC->MSMS Quantification 8. Data Quantification (Internal Standard Method) MSMS->Quantification

Workflow for the validated UHPLC-MS/MS method.

References

Inter-laboratory Comparison of Heliotrine Quantification Methods: A Researcher's Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods for the quantification of Heliotrine, a pyrrolizidine alkaloid (PA) of significant toxicological concern. The selection of an appropriate quantification method is critical for accurate risk assessment in food safety, herbal medicine, and drug development. This document synthesizes available data for pyrrolizidine alkaloids, with a focus on this compound, to compare the performance of High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA).

Data Presentation: Comparison of Analytical Methods

The performance of analytical methods for PAs can vary significantly across different laboratories and matrices.[1][2] Inter-laboratory studies on PAs in animal feed have shown considerable variation in results, highlighting the need for robust and standardized methods.[1][2] While a dedicated inter-laboratory comparison for this compound is not widely published, the data presented below is a synthesis of typical performance characteristics for PA analysis.

Performance ParameterHPLC-UVLC-MS/MSELISAKey Considerations
Limit of Detection (LOD) 10 - 25 ng[3]0.015 - 0.75 µg/kg[3]< 25 µg/kg[4][5]LC-MS/MS offers superior sensitivity, crucial for detecting trace amounts of this compound in complex matrices.
Limit of Quantification (LOQ) ~1 µg/kg[6]As low as 1 ng/mL[7]~25 µg/kg[6]The low LOQ of LC-MS/MS is essential for regulatory compliance where maximum levels are stringent.
Specificity Lower; susceptible to matrix interferences, potentially leading to false positives.[3]High; based on specific precursor-to-product ion transitions.[3]Can be hampered by cross-reactivity with other structurally similar PAs.[5][6]LC-MS/MS is the gold standard for unambiguous identification and quantification.
**Linearity (R²) **> 0.99[6]> 0.99[6][7]Produces a sigmoidal curve; linearity is achieved over a specific range.[8]All methods can provide good linearity within their respective dynamic ranges.
Precision (RSD) Intraday: < 10%; Interday: < 15%[7]Intraday: < 10%; Interday: < 15%[7]Repeatability (RSD): 3.9 - 8.6%; Reproducibility (RSD): 10.6 - 17.8%[6]LC-MS/MS and HPLC-UV generally offer high precision. ELISA precision can be slightly lower.
Analysis Time Longer run times.Can be optimized for high-throughput analysis.[9]Rapid; allows for simultaneous screening of multiple samples (e.g., 21 samples in 2.5 hours).[4][5][6]ELISA is the fastest method for screening large numbers of samples.
Cost Cost-effective for screening at higher concentrations.[3]Higher initial instrument cost and operational expenses.Low cost per sample.[6]HPLC-UV and ELISA are more budget-friendly options compared to LC-MS/MS.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of results between laboratories.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the gold standard for the analysis of PAs due to its high sensitivity and selectivity.[3]

Sample Preparation (General)

  • Homogenization : Solid samples are homogenized to increase the surface area for extraction.[10]

  • Extraction : PAs are typically extracted using a polar solvent like methanol or an aqueous solution of a dilute acid (e.g., 0.05 M sulfuric acid in 50% methanol).[10] The mixture is vortexed and shaken for an extended period (e.g., 1 hour).[10]

  • Centrifugation : The sample is centrifuged to separate solid debris from the liquid extract.[10]

  • Solid-Phase Extraction (SPE) Cleanup : SPE is a highly effective technique for removing matrix interferences.[10] Cation exchange SPE cartridges (e.g., Oasis MCX) are commonly used for PA analysis.[10]

    • Conditioning : The SPE cartridge is conditioned with methanol followed by water.[10]

    • Loading : The supernatant from the centrifuged sample is loaded onto the cartridge.[10]

    • Washing : The cartridge is washed with a weak acid solution (e.g., 2% formic acid in water) followed by methanol to remove impurities.[10]

    • Elution : this compound and other PAs are eluted with a basic methanolic solution (e.g., 5% ammonium hydroxide in methanol).[10]

  • Evaporation and Reconstitution : The eluate is evaporated to dryness under a gentle stream of nitrogen and reconstituted in the initial mobile phase.[10]

Instrumental Analysis

  • Liquid Chromatograph : A system capable of delivering a binary gradient.[11]

  • Analytical Column : A C18 column is commonly used for reversed-phase chromatography.[9]

  • Mobile Phase : A gradient of acetonitrile and a buffer (e.g., 0.01 M ammonium acetate).[3]

  • Flow Rate : 0.2 - 0.5 mL/min.[3]

  • Column Temperature : 40 °C.[3]

  • Injection Volume : 1-10 µL.[3]

  • Mass Spectrometer : A triple quadrupole mass spectrometer is typically used.[3]

  • Ionization Mode : Electrospray Ionization (ESI) in positive mode.[3]

  • Detection Mode : Multiple Reaction Monitoring (MRM). For this compound, a potential transition is m/z 314.2 > 120.1.[10]

  • Quantification : Based on the peak area ratio of the analyte to an internal standard, plotted against the concentration of calibration standards.[3]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

A more traditional and cost-effective method suitable for screening and quantification at higher concentrations.[3]

Sample Preparation

  • Extraction and cleanup steps are similar to the LC-MS/MS method.[3]

Instrumental Analysis

  • Mobile Phase : A gradient of acetonitrile and a buffer (e.g., 0.01 M ammonium acetate).[3]

  • Flow Rate : 1.0 mL/min.[3]

  • Column Temperature : 30-40 °C.[3]

  • Injection Volume : 10-20 µL.[3]

  • UV Detection Wavelength : 220 nm.[3]

  • Quantification : A calibration curve is prepared using certified reference standards of this compound. The concentration is determined by comparing the peak area of the analyte in the sample to the calibration curve.[3]

Enzyme-Linked Immunosorbent Assay (ELISA)

A rapid screening method, particularly useful for high-throughput analysis of many samples.[4][5] This section describes a general indirect competitive ELISA format.

Methodology

  • Coating : Microtiter plates are coated with a this compound-protein conjugate.

  • Blocking : Non-specific binding sites are blocked with a blocking buffer.

  • Competition : Samples or standards containing this compound are added to the wells, followed by the addition of primary antibodies specific to this compound. The free this compound in the sample competes with the coated this compound for antibody binding.

  • Washing : Unbound antibodies and other components are washed away.

  • Secondary Antibody : An enzyme-conjugated secondary antibody that binds to the primary antibody is added.

  • Washing : Unbound secondary antibodies are washed away.

  • Substrate Addition : A substrate for the enzyme is added, leading to a colorimetric reaction.

  • Measurement : The absorbance is measured using a plate reader. The signal intensity is inversely proportional to the concentration of this compound in the sample.

  • Quantification : A standard curve is generated by plotting the absorbance versus the logarithm of the concentration of this compound standards.[8]

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Homogenization 1. Sample Homogenization Extraction 2. Extraction (e.g., 0.05M H2SO4 in 50% MeOH) Homogenization->Extraction Centrifugation 3. Centrifugation Extraction->Centrifugation SPE_Cleanup 4. SPE Cleanup (Cation Exchange) Centrifugation->SPE_Cleanup Evaporation 5. Evaporation & Reconstitution SPE_Cleanup->Evaporation LC_Separation 6. LC Separation (C18 Column) Evaporation->LC_Separation MS_Detection 7. MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Data_Analysis 8. Data Analysis & Quantification MS_Detection->Data_Analysis

LC-MS/MS Analytical Workflow for this compound

elisa_workflow cluster_elisa Indirect Competitive ELISA Coating 1. Coat Plate with This compound-Protein Conjugate Blocking 2. Block Non-specific Sites Coating->Blocking Competition 3. Add Sample/Standard & Primary Antibody Blocking->Competition Washing1 4. Wash Competition->Washing1 Secondary_Ab 5. Add Enzyme-Conjugated Secondary Antibody Washing1->Secondary_Ab Washing2 6. Wash Secondary_Ab->Washing2 Substrate 7. Add Substrate Washing2->Substrate Measurement 8. Measure Absorbance Substrate->Measurement method_comparison cluster_methods Analytical Methods cluster_attributes Key Attributes Heliotrine_Quant This compound Quantification LCMS LC-MS/MS Heliotrine_Quant->LCMS HPLC HPLC-UV Heliotrine_Quant->HPLC ELISA ELISA Heliotrine_Quant->ELISA High_Sensitivity High Sensitivity LCMS->High_Sensitivity High_Specificity High Specificity LCMS->High_Specificity Quantitative Quantitative LCMS->Quantitative Lower_Cost Lower Cost HPLC->Lower_Cost HPLC->Quantitative ELISA->Lower_Cost High_Throughput High Throughput ELISA->High_Throughput Screening Screening ELISA->Screening

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Heliotrine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Heliotrine, a pyrrolizidine alkaloid (PA), is recognized for its potential hepatotoxicity and genotoxicity. Due to these hazardous properties, it is imperative that waste containing this compound is not disposed of through standard laboratory trash or drains.[1][2] Adherence to proper disposal protocols is essential for laboratory safety and environmental protection. This guide provides a comprehensive overview of the recommended procedures for the safe disposal of this compound waste.

All handling and disposal procedures should be conducted in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves, and safety goggles.[1][2] Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and comply with all local, state, and federal regulations regarding hazardous waste.[1]

Disposal Options for this compound Waste

There are two primary methods for the disposal of this compound waste from a laboratory setting. The appropriate method depends on the quantity of waste and the capabilities of your facility.

  • Chemical Inactivation (for small quantities): This method involves the chemical degradation of this compound through alkaline hydrolysis, breaking it down into less toxic components.[1] Pyrrolizidine alkaloids are generally more susceptible to degradation under alkaline conditions.[3]

  • Disposal as Hazardous Chemical Waste (for large quantities or if chemical inactivation is not feasible): This is the standard procedure for highly toxic chemical waste and must be followed if your facility is not equipped for chemical inactivation or when dealing with larger quantities of this compound.[1]

Experimental Protocol: Chemical Inactivation via Alkaline Hydrolysis

This protocol details the step-by-step methodology for the chemical degradation of this compound waste.

Materials:

  • This compound waste

  • Appropriate reaction vessel (e.g., glass beaker or flask)

  • 2M Sodium Hydroxide (NaOH) or 2M Potassium Hydroxide (KOH) solution

  • Stir plate and stir bar

  • pH meter or pH paper

  • Hydrochloric acid (HCl) or other suitable acid for neutralization

  • Appropriate hazardous waste container

Procedure:

  • Preparation: In a certified chemical fume hood, carefully place the this compound waste into the reaction vessel. If the waste is a solid, it may be beneficial to first dissolve it in a minimal amount of a water-miscible organic solvent like ethanol or methanol.[1]

  • Alkaline Treatment: Slowly add a 2M solution of NaOH or KOH to the reaction vessel. A significant excess of the alkaline solution should be used to ensure the reaction goes to completion.[1]

  • Reaction: Seal the vessel and allow the mixture to stir at room temperature for at least 24 hours. A longer reaction time is recommended to ensure more complete degradation.[1]

  • Neutralization: After the reaction period, check the pH of the solution. Carefully neutralize the solution by slowly adding an appropriate acid (e.g., HCl) until the pH is between 6.0 and 8.0.

  • Final Disposal: The neutralized solution must be collected in a clearly labeled hazardous waste container for disposal through your institution's EHS program.[1]

Decontamination:

All glassware and equipment that came into contact with this compound must be thoroughly decontaminated. The first rinse should be with the same alkaline solution used for hydrolysis, and this rinsate must be collected and treated as hazardous waste.[1] Subsequent rinses can be with water and appropriate detergents.[1]

Data Presentation: Chemical Inactivation Parameters

ParameterValue/RecommendationSource
Degradation Method Alkaline Hydrolysis[1][3]
Reagent 2M Sodium Hydroxide (NaOH) or 2M Potassium Hydroxide (KOH)[1]
Reaction Time Minimum 24 hours[1]
Temperature Room Temperature[1]
Final pH 6.0 - 8.0-

Mandatory Visualizations

Logical Workflow for this compound Disposal

Heliotrine_Disposal_Workflow start Start: this compound Waste Generated assess_quantity Assess Quantity of Waste start->assess_quantity small_quantity Small Quantity & Facility Equipped assess_quantity->small_quantity Yes large_quantity Large Quantity or Facility Not Equipped assess_quantity->large_quantity No chemical_inactivation Option 1: Chemical Inactivation (Alkaline Hydrolysis) small_quantity->chemical_inactivation hazardous_waste Option 2: Dispose as Hazardous Waste large_quantity->hazardous_waste prepare_waste Prepare Waste Solution chemical_inactivation->prepare_waste add_alkaline Add 2M NaOH or KOH prepare_waste->add_alkaline react Stir for >= 24 hours add_alkaline->react neutralize Neutralize to pH 6-8 react->neutralize collect_neutralized Collect as Hazardous Waste neutralize->collect_neutralized ehs_pickup Arrange for EHS Pickup collect_neutralized->ehs_pickup package_waste Package Waste Securely hazardous_waste->package_waste label_waste Label Container Correctly package_waste->label_waste store_waste Store in Designated Area label_waste->store_waste store_waste->ehs_pickup end End: Waste Disposed ehs_pickup->end

Caption: Decision workflow for the proper disposal of this compound waste.

Spill Cleanup Procedure

In the event of a this compound spill, evacuate the area and alert your supervisor and institutional EHS.[1] If the spill is small and you are trained to handle it, follow these steps:

  • Wear appropriate PPE, including a respirator if dealing with a powder.[1]

  • Cover the spill with an absorbent material.[1]

  • Carefully collect the absorbed material and place it in a sealed container for disposal as hazardous waste.[1]

  • Clean the spill area with a decontaminating solution (such as the alkaline solution described in the chemical inactivation protocol), followed by soap and water.[1]

  • Collect all cleaning materials for disposal as hazardous waste.[1]

Disclaimer: This information is intended for guidance in a laboratory setting and should be supplemented by institutional and regulatory requirements. Always prioritize safety and consult with your EHS department.

References

Safeguarding Laboratory Personnel: A Comprehensive Guide to Handling Heliotrine

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE IMPLEMENTATION AND REVIEW BY ALL LABORATORY PERSONNEL

This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals working with Heliotrine. Adherence to these protocols is essential to mitigate the significant risks associated with this compound. This compound is a pyrrolizidine alkaloid (PA), a class of compounds known for its potential to cause severe liver damage, genetic damage, and cancer.[1][2][3][4] In a laboratory setting, exposure through inhalation, skin contact, and ingestion must be rigorously controlled.

Health Hazard Information

This compound and other 1,2-unsaturated pyrrolizidine alkaloids are recognized for their hepatotoxic, carcinogenic, and genotoxic properties.[2][3] The toxicity is primarily due to the metabolic activation in the liver, which forms reactive pyrrolic metabolites capable of binding to cellular proteins and nucleic acids, leading to cell damage.[4][5] Long-term or high-level exposure can lead to serious health consequences, including veno-occlusive disease of the liver.[4][6]

Quantitative Toxicity Data

While comprehensive human toxicity data is limited, animal studies provide a valuable reference for risk assessment. The following table summarizes the acute toxicity data for this compound.

CompoundTest AnimalRoute of AdministrationLD50
This compoundRat (male)Intraperitoneal296 mg/kg
This compoundRat (female)Intraperitoneal478 mg/kg
This compoundRat (male)Oral510 mg/kg
LD50: The dose of a substance that is lethal to 50% of a test population.[1]

Essential Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is mandatory when handling this compound. The following PPE must be worn at all times in the designated work area.

PPE CategoryItemSpecifications
Hand Protection Double GlovesInner and outer pairs of nitrile gloves. Inspect for tears or punctures before use. Change gloves immediately if contaminated.[1]
Body Protection Disposable Gown or Lab CoatLong-sleeved, solid-front gown made of a low-permeability fabric. Must be worn over personal clothing.[1]
Eye Protection Chemical Splash GogglesMust provide a complete seal around the eyes to protect against splashes and aerosols.[1][7]
Respiratory Protection N95 Respirator or HigherRequired when handling the powdered form of this compound or when there is a potential for aerosol generation. A fit test is required.[1]

Operational Plan for Handling this compound

This protocol outlines the essential steps for safely handling this compound in a laboratory setting.

Preparation and Designated Area
  • All work with this compound must be conducted in a designated area, such as a certified chemical fume hood.[1]

  • The work surface should be covered with absorbent, plastic-backed paper to contain any spills.[1]

  • Ensure that an emergency eyewash station and safety shower are readily accessible.[1]

Handling the Compound
  • Before handling, carefully read the Safety Data Sheet (SDS) for any additional specific instructions.

  • Wear all required PPE as specified in the table above.[1]

  • When weighing the solid compound, do so within the fume hood to prevent the inhalation of airborne particles.[1]

  • Use dedicated glassware and equipment for handling this compound.[1]

Decontamination
  • All surfaces and equipment that come into contact with this compound must be decontaminated.

  • Wipe surfaces with a detergent solution, followed by a rinse with water.[1]

  • Decontaminate glassware by soaking it in a suitable cleaning solution before standard washing procedures.[1]

Waste Disposal
  • All solid waste contaminated with this compound (e.g., gloves, absorbent paper, pipette tips) must be collected in a dedicated, clearly labeled hazardous waste container.[1]

  • Liquid waste containing this compound should be collected in a separate, sealed, and labeled hazardous waste container.[1]

  • Do not dispose of this compound waste down the drain. [1][5]

  • Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal.[5]

Experimental Protocol: Alkaline Hydrolysis for this compound Decontamination

For the decontamination of glassware and working solutions, alkaline hydrolysis can be employed to degrade this compound. This procedure should be performed within a chemical fume hood.

Materials:

  • Sodium hydroxide (NaOH) solution (e.g., 1M)

  • Hydrochloric acid (HCl) solution (e.g., 1M) for neutralization

  • pH indicator strips or a pH meter

  • Appropriate glass waste container

Procedure:

  • Carefully add a 1M NaOH solution to the liquid waste or glassware containing this compound residue.

  • Allow the mixture to react for a minimum of 2 hours to facilitate hydrolysis.

  • After the reaction period, carefully neutralize the solution by slowly adding 1M HCl while monitoring the pH. The final pH should be between 6.0 and 8.0.[5]

  • The neutralized solution should be transferred to a properly labeled hazardous waste container. Even after treatment, it is best practice to dispose of the final solution as chemical waste.[5]

Workflow for Safe Handling of this compound

Heliotrine_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal RiskAssessment 1. Risk Assessment (Review SDS) DesignateArea 2. Designate Work Area (Fume Hood) RiskAssessment->DesignateArea DonPPE 3. Don Required PPE DesignateArea->DonPPE Weighing 4. Weighing (in Fume Hood) DonPPE->Weighing Experiment 5. Perform Experiment Weighing->Experiment Decontaminate 6. Decontaminate Surfaces & Equipment Experiment->Decontaminate SegregateWaste 7. Segregate Waste (Solid & Liquid) Decontaminate->SegregateWaste DoffPPE 8. Doff PPE Correctly SegregateWaste->DoffPPE StoreWaste 9. Store Waste in Designated Area DoffPPE->StoreWaste EHS_Pickup 10. Arrange for EHS Waste Pickup StoreWaste->EHS_Pickup

Caption: Workflow for the safe handling of this compound in a laboratory setting.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Heliotrine
Reactant of Route 2
Heliotrine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.